molecular formula C22H37NO3 B575130 15(S)-HETE Ethanolamide

15(S)-HETE Ethanolamide

Katalognummer: B575130
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: XZQKRCUYLKDPEK-BPVVGZHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

15-HAEA is an inhibitor of fatty acid amide hydrolase (FAAH).>Arachidonoyl ethanolamide (AEA; ) was the first endogenous cannabinoid (CB) to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as THC. Since that time, a number of related endocannabinoids have been isolated, most notably 2-arachidonoyl glycerol. Lipoxygenases, especially rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites. 15(S)-HETE ethanolamide is less potent than AEA at the CB1 receptor (Ki of 600 versus 90 nM). This compound also inhibits fatty acid amide hydrolase.

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKRCUYLKDPEK-BPVVGZHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of 15(S)-HETE Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA). The primary pathway involves the stereospecific oxygenation of anandamide by 15-lipoxygenase-1 (15-LOX-1), followed by the reduction of the resulting hydroperoxy intermediate. This document details the enzymatic steps, presents relevant quantitative data, outlines experimental protocols for synthesis and detection, and illustrates the key pathways using logical diagrams. Understanding the formation of 15(S)-HETE-EA is crucial for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics targeting the endocannabinoid system.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a critical role in regulating a myriad of physiological processes. Anandamide (N-arachidonoylethanolamine; AEA), one of the primary endogenous cannabinoids, is known to be metabolized through several enzymatic pathways, leading to a diverse array of bioactive lipids. One such pathway is its oxidation by lipoxygenases, which generates hydroxylated derivatives. This guide focuses on the biosynthesis of a specific metabolite, 15(S)-HETE Ethanolamide, detailing the molecular transformations and the enzymes involved.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step enzymatic process initiated from the precursor anandamide.

Step 1: Oxygenation of Anandamide by 15-Lipoxygenase-1

The key enzyme initiating the biosynthesis is 15-lipoxygenase-1 (15-LOX-1), a non-heme iron-containing dioxygenase.[1] This enzyme catalyzes the regio- and stereospecific insertion of molecular oxygen into the arachidonoyl backbone of anandamide. Specifically, 15-LOX-1 abstracts a hydrogen atom from the C-13 position, leading to the formation of a pentadienyl radical. Molecular oxygen then attacks the C-15 position, forming a hydroperoxy group. This reaction yields 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA).[2]

Step 2: Reduction of 15(S)-HpETE-EA

The hydroperoxy intermediate, 15(S)-HpETE-EA, is unstable and is rapidly reduced to its corresponding stable hydroxy derivative, this compound. This reduction is catalyzed by peroxidases, with glutathione (B108866) peroxidases (GPXs) being the likely candidates, as they are known to reduce lipid hydroperoxides.[3]

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis and activity of this compound.

ParameterValueEnzyme/ReceptorSubstrate/LigandReference
Km 108 µMHuman 15-Lipoxygenase-1 (ALOX15)Anandamide (AEA)[1]
Ki 600 nMCannabinoid Receptor 1 (CB1)This compound[2][4]
Ki (for comparison) 90 nMCannabinoid Receptor 1 (CB1)Anandamide (AEA)[2][4]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of 15(S)-HETE-EA using purified 15-lipoxygenase.

Materials:

  • Purified human recombinant 15-lipoxygenase-1 (15-LOX-1)

  • Anandamide (AEA)

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.4

  • Glutathione (GSH)

  • Glutathione Peroxidase (GPX)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Prepare a solution of anandamide in ethanol.

  • In a reaction vessel, combine the reaction buffer, purified 15-LOX-1, and anandamide solution. The final concentration of anandamide should be in the range of 50-100 µM.

  • Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

  • To reduce the hydroperoxy intermediate, add glutathione (to a final concentration of 1 mM) and a catalytic amount of glutathione peroxidase.

  • Continue the incubation for an additional 15 minutes at 37°C.

  • Stop the reaction by adding two volumes of ice-cold ethyl acetate.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collect the upper organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of methanol (B129727)/water (50:50, v/v) for purification.

  • Purify the 15(S)-HETE-EA using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

  • Collect the fractions and analyze for the presence of 15(S)-HETE-EA by LC-MS/MS.

Detection and Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of 15(S)-HETE-EA using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 40% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 364.3 [M+H]+

    • Product Ion (Q3) for Quantification: m/z 62.1 (corresponding to the ethanolamine (B43304) head group)

    • Product Ion (Q3) for Confirmation: A second product ion specific to the fatty acid backbone should be monitored.

  • Internal Standard: A deuterated analog of 15(S)-HETE-EA should be used for accurate quantification.

Signaling Pathways and Biological Activity

This compound exhibits biological activity, although it is generally less potent than its precursor, anandamide, at the cannabinoid receptor 1 (CB1).[2][4] It has also been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][4] This inhibition could potentially lead to an increase in the levels of other endocannabinoids.

The free acid form, 15(S)-HETE, is a known agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[1][5] Activation of these nuclear receptors can modulate gene expression involved in inflammation and cell proliferation.[6] While the direct effects of 15(S)-HETE-EA on PPARs are not as well-characterized, its structural similarity to 15(S)-HETE suggests that it may have some activity at these receptors.

Furthermore, 15(S)-HETE has been implicated in angiogenesis through the PI3K/Akt/mTOR signaling pathway and has anti-apoptotic effects via the inducible nitric oxide synthase (iNOS) pathway.[7] The extent to which 15(S)-HETE-EA shares these signaling properties remains an active area of investigation.

Diagrams

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_0 Step 1: Oxygenation cluster_1 Step 2: Reduction Anandamide Anandamide (AEA) HpETE_EA 15(S)-HpETE-EA Anandamide->HpETE_EA 15-Lipoxygenase-1 (15-LOX-1) + O2 HETE_EA This compound HpETE_EA->HETE_EA Glutathione Peroxidase (GPX) + GSH Experimental_Workflow start Start: Enzymatic Reaction (Anandamide + 15-LOX-1) reduction Reduction Step (GPX + GSH) start->reduction extraction Liquid-Liquid Extraction (Ethyl Acetate) reduction->extraction purification Solid Phase Extraction (C18 Cartridge) extraction->purification analysis LC-MS/MS Analysis purification->analysis Signaling_Pathways cluster_receptors Receptor Interactions cluster_effects Downstream Effects HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 Weak Agonist FAAH FAAH HETE_EA->FAAH Inhibition PPARs PPARs (?) HETE_EA->PPARs Potential Interaction Reduced_Signaling Altered Cannabinoid Signaling CB1->Reduced_Signaling Increased_Endocannabinoids Increased Endocannabinoid Tone FAAH->Increased_Endocannabinoids Gene_Expression Modulation of Gene Expression (?) PPARs->Gene_Expression

References

An In-Depth Technical Guide to the Discovery and Isolation of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoyl ethanolamide (15(S)-HETE Ethanolamide) is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA).[1][2][3] Its discovery has unveiled a deeper layer of complexity within the endocannabinoid system, highlighting the intricate crosstalk with eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Discovery and Biological Significance

The discovery of this compound emerged from investigations into the metabolic fate of anandamide. It was identified as a product of the enzymatic oxygenation of AEA by 15-lipoxygenase (15-LOX), an enzyme also involved in the synthesis of inflammatory mediators from arachidonic acid.[3][4][5] This finding established a direct link between the endocannabinoid and lipoxygenase pathways, suggesting a potential modulatory role for this metabolite in physiological and pathophysiological processes.

Biologically, this compound exhibits a distinct pharmacological profile compared to its precursor, anandamide. It is a significantly less potent agonist at the cannabinoid type 1 (CB1) receptor and does not appear to bind to the cannabinoid type 2 (CB2) receptor.[4] Additionally, it has been reported to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[4][6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide[4]
Synonyms 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide[4]
Molecular Formula C₂₂H₃₇NO₃[4]
Molecular Weight 363.5 g/mol [4]
CAS Number 161744-53-2[4]
Appearance Solution in ethanol[4]
λmax 236 nm[4]
Storage Temperature -20°C[4]
Table 2: Quantitative Biological Data for this compound
ParameterValueBiological SystemReference
CB1 Receptor Binding Affinity (Ki) 600 nMRat Brain Membranes[4]
Anandamide CB1 Receptor Binding Affinity (Ki) 90 nMRat Brain Membranes[4]
15-Lipoxygenase Michaelis-Menten Constant (Km) for Anandamide 108 µMHuman 15-Lipoxygenase-1[7]
FAAH Inhibition Activity reported, IC₅₀ not specifiedNot specified[4][6]

Experimental Protocols

Protocol for Isolation and Purification of this compound from Brain Tissue

This protocol is adapted from established methods for the extraction of endocannabinoids and related lipids from brain tissue.[8][9][10][11]

Materials:

  • Rat brain tissue

  • Liquid nitrogen

  • Homogenizer (e.g., glass-Teflon potter homogenizer)

  • Extraction Solvent: Chloroform:Methanol (B129727) (2:1, v/v) with 0.01% butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Elution Solvent: Acetonitrile

  • Nitrogen evaporator

  • HPLC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Excise rat brain tissue and immediately flash-freeze in liquid nitrogen.

    • Weigh the frozen tissue and transfer to a pre-chilled glass homogenizer.

    • Add 20 volumes of ice-cold Extraction Solvent.

    • Homogenize thoroughly on ice until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the lipid extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the lipids with 5 mL of acetonitrile.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of Acetonitrile:Water, 1:1, v/v) for HPLC-MS/MS analysis.

Protocol for HPLC-MS/MS Quantification of this compound

This method is based on established LC-MS/MS protocols for endocannabinoid analysis.[8][12][13]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 50% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.[12]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 364.3 → Product ion m/z 62.1 (corresponding to the ethanolamine (B43304) fragment).

    • Anandamide (for comparison): Precursor ion [M+H]⁺ m/z 348.3 → Product ion m/z 62.1.

  • Internal Standard: Use a deuterated analog of anandamide (e.g., AEA-d8) for quantification.[12]

Protocol for In Vitro 15-Lipoxygenase Activity Assay with Anandamide

This protocol is adapted from standard lipoxygenase activity assays.[5]

Materials:

  • Recombinant human 15-lipoxygenase-1.

  • Anandamide substrate solution (in ethanol).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of anandamide in ethanol.

  • In a quartz cuvette, add the Reaction Buffer and an appropriate amount of the anandamide stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding a small amount of the 15-lipoxygenase enzyme solution.

  • Immediately monitor the increase in absorbance at 236 nm, which corresponds to the formation of the conjugated diene in the 15-hydroperoxyeicosatetraenoyl ethanolamide (15-HpETE-EA) intermediate.

  • The initial rate of the reaction can be used to determine enzyme kinetics (Km and Vmax) by varying the concentration of anandamide.

Protocol for Competitive CB1 Receptor Binding Assay

This protocol is based on standard radioligand binding assays for cannabinoid receptors.[1][14][15][16]

Materials:

  • Rat brain membrane preparation (source of CB1 receptors).

  • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[15]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[15]

  • This compound solutions of varying concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In reaction tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled this compound (or a reference compound like anandamide).

  • Incubate at 30°C for 60 minutes.[15]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol for Measurement of Intracellular cAMP Levels

This protocol is designed to assess the functional activity of this compound at the CB1 receptor.[17][18][19]

Materials:

  • CHO cells stably expressing the human CB1 receptor (CHO-CB1).

  • Forskolin (B1673556).

  • This compound solutions of varying concentrations.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Plate CHO-CB1 cells in a 96-well plate and grow to confluency.

  • Pre-treat the cells with varying concentrations of this compound for 15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production for 15 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • A decrease in forskolin-stimulated cAMP levels indicates Gi/o-coupled receptor agonism.

Mandatory Visualization

Signaling Pathway of this compound Formation and Action

AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 Substrate FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Substrate HETE_EA 15(S)-HETE Ethanolamide LOX15->HETE_EA Product CB1 CB1 Receptor HETE_EA->CB1 Weak Agonist (Ki = 600 nM) HETE_EA->FAAH Inhibitor AC Adenylyl Cyclase CB1->AC Inhibition AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Metabolites cAMP ↓ cAMP AC->cAMP

Caption: Biosynthesis and signaling of this compound.

Experimental Workflow for Isolation and Quantification

start Brain Tissue Sample homogenization Homogenization (Chloroform:Methanol) start->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation organic_phase Collect Organic Phase centrifugation->organic_phase spe Solid-Phase Extraction (C18 Cartridge) organic_phase->spe elution Elution (Acetonitrile) spe->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis quantification Quantification analysis->quantification

Caption: Workflow for isolating and quantifying this compound.

Workflow for CB1 Receptor Binding Assay

start Prepare Reagents reagents Brain Membranes [3H]CP55,940 15(S)-HETE-EA (unlabeled) start->reagents incubation Incubation (30°C, 60 min) reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis result Binding Affinity analysis->result

Caption: Workflow for determining CB1 receptor binding affinity.

References

Endogenous role of 15(S)-HETE Ethanolamide in physiological processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Role of 15(S)-HETE Ethanolamide

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide, or 15(S)-HETE-EA, is an endogenous oxidized metabolite of N-arachidonoylethanolamine (anandamide, AEA), a primary endocannabinoid neurotransmitter. As a product of the intersection between the endocannabinoid and eicosanoid pathways, 15(S)-HETE-EA and its metabolic precursors and products are emerging as significant signaling molecules in their own right. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling mechanisms, and physiological functions of 15(S)-HETE-EA, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

The endogenous levels of 15(S)-HETE-EA are tightly regulated by a balance of enzymatic synthesis and degradation. It is not directly synthesized but arises from the metabolic transformation of anandamide (B1667382).

Biosynthesis: The primary pathway for the formation of 15(S)-HETE-EA is the oxygenation of anandamide by 15-lipoxygenase (15-LOX).[1][2][3] This enzyme, particularly the 15-LOX-1 isoform found in cells like eosinophils, neutrophils, and reticulocytes, catalyzes the introduction of a hydroperoxy group onto anandamide, which is subsequently reduced to a hydroxy group, forming 15(S)-HETE-EA.[1][2][3] The enzymatic reaction maintains the same stereospecificity as the conversion of arachidonic acid to 15(S)-HETE, yielding the (S)-enantiomer.[3] While anandamide can be metabolized by other enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450, 15-LOX is the key enzyme for this specific metabolite.[4][5]

Metabolism and Degradation: The primary catabolic route for 15(S)-HETE-EA is hydrolysis by fatty acid amide hydrolase (FAAH).[1][6] This enzyme cleaves the amide bond, releasing 15(S)-HETE and ethanolamine, thereby terminating the signaling activity of the parent molecule.[6] Interestingly, 15(S)-HETE-EA itself has been shown to act as an inhibitor of FAAH, suggesting a potential feedback mechanism to regulate its own levels and those of other endocannabinoids like anandamide.[1] The resulting metabolite, 15(S)-HETE, is a bioactive lipid that can be further metabolized, for instance by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.[7]

AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 HETE_EA This compound LOX15->HETE_EA Oxygenation FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH HETE 15(S)-HETE FAAH->HETE Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine

Biosynthesis and Metabolism of this compound.

Signaling Pathways and Molecular Targets

15(S)-HETE-EA exerts its biological effects by interacting with a distinct set of molecular targets, which differ in some respects from its parent compound, anandamide.

Cannabinoid Receptors: 15(S)-HETE-EA demonstrates a significantly lower affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide.[1][8] It does not appear to bind to the cannabinoid type 2 (CB2) receptor.[8] This suggests that while it is part of the endocannabinoidome, its primary actions may not be mediated through classical cannabinoid receptor agonism.

Peroxisome Proliferator-Activated Receptors (PPARs): A significant aspect of 15(S)-HETE-EA's function may be mediated by its hydrolysis product, 15(S)-HETE. Both the 15(S) and 15(R) enantiomers of HETE are potent endogenous agonists for PPARs, with a preference for PPARβ/δ and also showing activity at PPARγ.[9][10] Activation of these nuclear receptors leads to the regulation of target gene expression involved in metabolism, inflammation, and cell proliferation.[11][12] Therefore, the generation of 15(S)-HETE following the hydrolysis of 15(S)-HETE-EA provides a direct link to PPAR-mediated signaling cascades.

HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 Weak Agonism FAAH FAAH HETE_EA->FAAH Hydrolysis HETE 15(S)-HETE FAAH->HETE PPAR PPARβ/δ & PPARγ HETE->PPAR Nucleus Nucleus PPAR->Nucleus Gene Target Gene Transcription Nucleus->Gene

Signaling Pathways of this compound and its Metabolite.

Physiological and Pathophysiological Roles

The biological functions of 15(S)-HETE-EA are being actively investigated, with current knowledge largely inferred from studies on its metabolic precursor (AEA) and product (15(S)-HETE).

Inflammation: The 15-LOX pathway is deeply involved in inflammation, though its role is complex and context-dependent. High levels of 15(S)-HETE are found in the bronchi of asthmatic patients, suggesting a pro-inflammatory role in airway disease.[13] In rheumatoid arthritis, 15(S)-HETE has been shown to increase the expression of matrix metalloproteinase-2 (MMP-2), contributing to tissue degradation.[14] Conversely, other studies associate the 15-LOX pathway with the resolution of inflammation, partly through the generation of specialized pro-resolving mediators and activation of PPARs.[10][15]

Cancer: There is compelling evidence for the involvement of the 15-LOX/15(S)-HETE axis in cancer. In non-small cell lung cancer (NSCLC), the levels of 15-LOX enzymes and their metabolites, 15(S)-HETE and 13(S)-HODE, are significantly reduced.[12][16] Restoring the levels of 15(S)-HETE, either exogenously or by overexpressing 15-LOX, inhibits cancer cell proliferation and induces apoptosis.[16] This anti-neoplastic effect is believed to be mediated through the activation of PPARγ.[12][16]

Cardiovascular System: In the cardiovascular system, 15(S)-HETE has demonstrated dual roles. It has been found at elevated levels in ischemic heart tissue and may enhance clot formation, suggesting a potential contribution to thrombosis.[17] However, it also exerts a protective, anti-apoptotic effect on pulmonary artery smooth muscle cells, which could be beneficial in conditions like pulmonary hypertension.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to 15(S)-HETE-EA and its associated molecules from published literature.

Table 1: Receptor Binding Affinities

Compound Receptor Ki (nM) Source
This compound Human CB1 600 [1]

| Anandamide (AEA) | Human CB1 | 90 |[1] |

Table 2: Kinetic and Concentration Data

Parameter Value Context Source
Hydrolysis of Anandamide t1/2 = 2.5 min In mouse splenocytes [6]
Metabolism of 15(S)-HETE t1/2 = 21 min Conversion to 15-oxo-ETE in R15L cells [7]

| 15(S)-HETE Release | 258 ± 76 ng / 106 cells | From human bronchial epithelial cells stimulated with 30 µM arachidonic acid |[19] |

Experimental Protocols

This section details common methodologies used to investigate the synthesis, signaling, and function of 15(S)-HETE-EA.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS): The quantification of 15(S)-HETE-EA and related lipids from biological matrices is typically performed using LC-MS or LC-MS/MS.

  • Sample Preparation: Tissues or cells are homogenized in a solvent mixture (e.g., methanol (B129727) or acetonitrile) often containing an internal standard (e.g., a deuterated analog) to correct for extraction losses. Lipids are then extracted using a liquid-liquid or solid-phase extraction method.

  • Chromatography: The lipid extract is injected onto a reverse-phase HPLC column (e.g., a C18 column) to separate the analytes based on their hydrophobicity. A gradient elution with solvents like water, methanol, and acetonitrile, often containing a modifier like formic acid or ammonium (B1175870) acetate, is used.

  • Mass Spectrometry: The eluent from the HPLC is directed to a mass spectrometer, typically a triple quadrupole instrument. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive detection.[7]

Sample Biological Sample (Tissue, Cells) Extract Lipid Extraction (with Internal Std.) Sample->Extract HPLC Reverse-Phase HPLC Separation Extract->HPLC MS Tandem Mass Spec (MRM Mode) HPLC->MS Data Quantification MS->Data

Workflow for LC-MS/MS Quantification of Eicosanoids.

Receptor Binding Assays: To determine the binding affinity of 15(S)-HETE-EA to cannabinoid receptors, competitive binding assays are employed.

  • Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human CB1 receptor) are prepared.

  • Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (15(S)-HETE-EA).[20]

  • Detection: After incubation, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.[20]

Cell-Based Functional Assays (PPAR Activity): To assess the functional activity of 15(S)-HETE (the metabolite of 15(S)-HETE-EA) on PPARs, reporter gene assays are commonly used.

  • Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line like A549) is co-transfected with two plasmids: one expressing the PPAR of interest and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

  • Treatment: The transfected cells are treated with the test compound (e.g., 15(S)-HETE) for a specified period (e.g., 24 hours).

  • Measurement: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Analysis: An increase in reporter activity relative to vehicle-treated control cells indicates that the compound activates the PPAR signaling pathway.[16]

Conclusion and Future Directions

This compound is a unique signaling lipid that bridges the endocannabinoid and eicosanoid systems. While its direct interaction with CB1 receptors is weak, its metabolic conversion to 15(S)-HETE provides a potent mechanism for activating PPAR nuclear receptors. This positions the 15-LOX-AEA pathway as a crucial modulator of physiological processes, including inflammation, cancer progression, and cardiovascular function.

Future research should focus on elucidating the specific cellular contexts where 15(S)-HETE-EA is endogenously produced and acts. Developing more selective pharmacological tools to modulate 15-LOX and FAAH activity will be critical to dissecting its precise roles and evaluating the therapeutic potential of targeting this pathway for diseases ranging from lung cancer to inflammatory disorders.

References

An In-depth Technical Guide to the Mechanism of Action of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the mechanism of action of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant metabolite of the endocannabinoid anandamide (B1667382). This document details its interaction with cannabinoid receptors, its enzymatic regulation, and the associated signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Interactions and Biological Functions

15(S)-HETE ethanolamide is an endogenous lipid mediator formed from the oxygenation of anandamide by the 15-lipoxygenase (15-LOX) enzyme. Its biological activities are primarily dictated by its interactions with the cannabinoid receptor 1 (CB1) and the fatty acid amide hydrolase (FAAH) enzyme.

Cannabinoid Receptor Binding

This compound is a recognized ligand for the cannabinoid receptor 1 (CB1), albeit with a lower affinity than the primary endocannabinoid, anandamide.[1] It has been demonstrated that this compound does not exhibit significant binding to the cannabinoid receptor 2 (CB2).[1] This selectivity for CB1 suggests a more targeted role in the central nervous system and peripheral tissues where CB1 receptors are predominantly expressed.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In addition to its receptor-binding activity, this compound also functions as an inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, this compound can indirectly potentiate endocannabinoid signaling by increasing the local concentrations of anandamide and other FAAH substrates. While the inhibitory action is established, a specific IC50 or Ki value for this compound against FAAH is not prominently available in the current body of scientific literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound and its parent compound, anandamide, with their primary molecular targets.

CompoundTargetParameterValueReference
This compound Human CB1 ReceptorK_i600 nM[1]
Human CB2 ReceptorBindingNo significant binding[1]
Fatty Acid Amide Hydrolase (FAAH)ActivityInhibitor[1]
Anandamide (AEA) Human CB1 ReceptorK_i90 nM[1]

Signaling Pathways

While direct studies on the downstream signaling cascades initiated by this compound are limited, the pathways activated by its structurally similar precursor, 15(S)-HETE, provide significant insights. It is hypothesized that this compound, upon binding to the CB1 receptor, may trigger similar intracellular events.

The known signaling pathways activated by 15(S)-HETE include:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: 15(S)-HETE has been shown to activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

  • Janus Kinase 2-Signal Transducer and Activator of Transcription 5B (Jak2-STAT5B) Signaling: This pathway is crucial for cytokine signaling and has been implicated in 15(S)-HETE-induced cellular processes.

  • Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: Activation of this pathway by 15(S)-HETE is associated with cell growth, proliferation, and survival.

  • Calcium Mobilization: 15(S)-HETE can induce an increase in intracellular calcium concentration ([Ca²⁺]i) through the activation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and other calcium channels. This mobilization is a critical event in many signal transduction processes.

Below are diagrams illustrating these key signaling pathways and the experimental workflows to investigate them.

G cluster_0 This compound Signaling 15(S)-HETE-EA 15(S)-HETE-EA CB1R CB1 Receptor 15(S)-HETE-EA->CB1R Binds G_protein G-protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA MAPK_pathway MAPK Pathway (e.g., p38) PKA->MAPK_pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_pathway G cluster_1 FAAH Inhibition Workflow start Start prepare_reagents Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - 15(S)-HETE-EA start->prepare_reagents incubate Incubate FAAH with 15(S)-HETE-EA prepare_reagents->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Signaling Cascades Activated by 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an endocannabinoid metabolite produced through the oxygenation of anandamide (B1667382) by 15-lipoxygenase (15-LOX). While it exhibits a lower affinity for the cannabinoid receptor 1 (CB1) compared to anandamide, its biological activity is multifaceted, stemming from its ability to inhibit fatty acid amide hydrolase (FAAH) and its likely hydrolysis to 15(S)-HETE. This guide delineates the signaling cascades initiated by 15(S)-HETE ethanolamide, with a significant focus on the downstream effects of its active metabolite, 15(S)-HETE. The elucidated pathways include the mitogen-activated protein kinase (MAPK) cascade, peroxisome proliferator-activated receptor (PPAR) activation, and modulation of intracellular calcium levels, all of which are critical in cellular processes such as proliferation, inflammation, and angiogenesis. This document provides a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols to facilitate further research and drug development targeting this signaling axis.

Introduction

The endocannabinoid system, a complex network of receptors, endogenous ligands, and metabolic enzymes, plays a pivotal role in regulating a myriad of physiological processes. This compound, an oxidized derivative of the endocannabinoid anandamide, has emerged as a significant signaling molecule. Its primary mechanisms of action are twofold: the inhibition of FAAH, the primary enzyme responsible for anandamide degradation, and its conversion to 15(S)-HETE, which in turn activates a host of intracellular signaling pathways. This guide provides an in-depth exploration of these signaling cascades, presenting key quantitative data and methodologies to empower researchers in their investigation of this compound's therapeutic potential.

Data Presentation: Quantitative Insights into 15(S)-HETE Signaling

The following tables summarize the key quantitative data associated with the biological activities of this compound and its principal metabolite, 15(S)-HETE.

Table 1: Receptor Binding and Enzyme Inhibition by this compound

CompoundTargetParameterValueCell/SystemReference
This compoundCB1 ReceptorKi600 nMRat Brain Membranes[1]
AnandamideCB1 ReceptorKi90 nMRat Brain Membranes[1]
This compoundFAAHActivityInhibitsNot Specified[1]

Table 2: Biological Effects and Pathway Activation by 15(S)-HETE

Pathway/EffectParameterConcentrationEffectCell Line/SystemReference
Cell ProliferationIC5030 µMInhibition of PC3 prostate carcinoma cell proliferationPC3 cells[1][2]
PPARγ Activation-10 µM> 2-fold induction of PPAR-dependent transcriptionPC3 cells[1][2]
Calcium Signaling-1 µMIncrease in intracellular Ca2+ concentrationPulmonary artery smooth muscle cells[3]
MAPK (p38)-Not SpecifiedActivation of p38 MAPK pathwayMDA-MB-435 breast carcinoma cells[4]
Angiogenesis (ERK)-Not SpecifiedPromotes angiogenesis via ERK pathwayHuman umbilical vascular endothelial cells
TGF-β Signaling-Not SpecifiedMediates adventitia fibrosis via p38 MAPK-dependent TGF-β1/Smad2/3Hypoxic rat pulmonary artery fibroblasts[5]

Signaling Pathways Activated by this compound

The signaling activity of this compound is primarily understood through the actions of its hydrolytic product, 15(S)-HETE. The following sections detail the key signaling cascades modulated by this metabolite.

Hydrolysis of this compound to 15(S)-HETE

This compound can be hydrolyzed by fatty acid amide hydrolase (FAAH) or other amidohydrolases to yield 15(S)-HETE and ethanolamine.[6] This conversion is a critical step, as 15(S)-HETE is a potent activator of several downstream signaling pathways.

This compound This compound 15(S)-HETE 15(S)-HETE This compound->15(S)-HETE Hydrolysis Ethanolamine Ethanolamine This compound->Ethanolamine Hydrolysis FAAH FAAH FAAH->15(S)-HETE FAAH->Ethanolamine

Figure 1: Hydrolysis of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

15(S)-HETE has been shown to activate the p38 MAPK pathway, a key regulator of cellular responses to stress and inflammation. This activation proceeds through the upstream kinases TAK1 and MKK6.[4] Additionally, 15(S)-HETE is implicated in the activation of the ERK pathway, which plays a crucial role in angiogenesis.

15(S)-HETE 15(S)-HETE TAK1 TAK1 15(S)-HETE->TAK1 MKK6 MKK6 TAK1->MKK6 p38 MAPK p38 MAPK MKK6->p38 MAPK Inflammation_Adhesion Inflammation & Cell Adhesion p38 MAPK->Inflammation_Adhesion

Figure 2: 15(S)-HETE-mediated p38 MAPK activation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

15(S)-HETE acts as an agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][2][7] This interaction leads to the inhibition of cancer cell proliferation and is a key mechanism of its anti-tumor effects.

cluster_0 Cytoplasm cluster_1 Nucleus 15(S)-HETE 15(S)-HETE PPARg PPARγ 15(S)-HETE->PPARg Gene_Transcription Gene Transcription PPARg->Gene_Transcription Translocation Nucleus Nucleus Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Transcription->Cell_Proliferation_Inhibition

Figure 3: PPARγ activation by 15(S)-HETE.

Calcium Signaling

15-HETE at a concentration of 1 µM has been demonstrated to induce an increase in intracellular calcium concentration ([Ca2+]i) in pulmonary artery smooth muscle cells.[3] This elevation in calcium is biphasic, involving an initial rapid release from intracellular stores via IP3 and ryanodine (B192298) receptors, followed by a sustained influx of extracellular calcium through L-type calcium channels and transient receptor potential canonical (TRPC) channels.

15-HETE 15-HETE IP3R IP3 Receptor 15-HETE->IP3R L_type_channel L-type Ca2+ Channel 15-HETE->L_type_channel TRPC_channel TRPC Channel 15-HETE->TRPC_channel ER Endoplasmic Reticulum IP3R->ER RyR Ryanodine Receptor Ca_release Ca2+ Release ER->Ca_release via IP3R & RyR Cell_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_Response Ca_influx Ca2+ Influx L_type_channel->Ca_influx TRPC_channel->Ca_influx Ca_influx->Cell_Response

Figure 4: 15-HETE-induced calcium signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling cascades of 15(S)-HETE and its ethanolamide.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in cell lysates following treatment with a substance of interest.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting A 1. Culture cells to 70-80% confluency B 2. Treat with 15(S)-HETE or vehicle control A->B C 3. Lyse cells in RIPA buffer with phosphatase inhibitors B->C D 4. Quantify protein concentration (BCA assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF membrane E->F G 7. Block with 5% BSA F->G H 8. Incubate with primary Ab (anti-phospho-p38) G->H I 9. Incubate with HRP- conjugated secondary Ab H->I J 10. Detect with ECL I->J K 11. Strip and re-probe for total p38 J->K

Figure 5: Western blot workflow for p-p38 detection.

Materials:

  • Cell culture reagents

  • 15(S)-HETE

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody (anti-phospho-p38 MAPK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Stripping buffer

  • Primary antibody (anti-total p38 MAPK)

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of 15(S)-HETE or vehicle for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-p38 MAPK antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[2][8][9]

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[3][10][11]

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter

Procedure:

  • Cell Loading: Incubate cells grown on coverslips with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Imaging: Mount the coverslip on the microscope stage. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation: Add 15(S)-HETE to the cells while continuously recording fluorescence images.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

PPARγ Transactivation Assay

This reporter gene assay measures the activation of PPARγ by a ligand.[4][12][13]

Materials:

  • Host cells (e.g., HEK293T)

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Reporter vector with a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

  • Transfection reagent

  • 15(S)-HETE

  • Luciferase assay reagent

Procedure:

  • Transfection: Co-transfect the host cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector.

  • Treatment: After transfection, treat the cells with various concentrations of 15(S)-HETE or a known PPARγ agonist (positive control) for 24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. An increase in luciferase activity indicates activation of PPARγ.

Conclusion

This compound represents a fascinating signaling molecule with a dual mode of action that integrates the endocannabinoid and eicosanoid signaling pathways. Its ability to inhibit FAAH and serve as a precursor for the potent signaling lipid 15(S)-HETE positions it as a key player in a variety of cellular processes. The detailed understanding of its downstream signaling cascades, including the MAPK, PPAR, and calcium pathways, opens up new avenues for therapeutic intervention in diseases characterized by dysregulation of these pathways, such as cancer, inflammatory disorders, and cardiovascular diseases. The experimental protocols provided herein offer a robust framework for researchers to further unravel the complexities of this compound signaling and to accelerate the development of novel therapeutics targeting this important signaling nexus.

References

Receptor Binding Profile of 15(S)-HETE Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), formed through the action of 15-lipoxygenase (15-LOX). As a member of the growing class of oxidized endocannabinoids, its pharmacological profile is of significant interest for understanding endocannabinoid signaling and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the receptor binding profile of 15(S)-HETE-EA, detailing its interactions with key molecular targets. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug discovery.

Quantitative Receptor Binding and Enzyme Inhibition Profile

The interaction of 15(S)-HETE-EA with various receptors and enzymes has been characterized to elucidate its biological activity. The following tables summarize the available quantitative data.

Table 1: Cannabinoid Receptor Binding Affinity

ReceptorLigandKᵢ (nM)Species/SystemReference
CB₁ 15(S)-HETE-EA600Rat Brain Membranes[1]
Anandamide (AEA)90Rat Brain Membranes[1]
CB₂ 15(S)-HETE-EANo significant bindingHuman (CHO cells) / Rat (Spleen)

Table 2: Enzyme Inhibition

EnzymeLigandIC₅₀ (nM)Species/SystemReference
FAAH 15(S)-HETE-EANot ReportedNot Specified[1]

Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Activity

ReceptorLigandEC₅₀ (nM)Species/SystemReference
TRPV1 15(S)-HETE-EANot ReportedHuman

Note: There is substantial evidence suggesting that 15(S)-HETE-EA is an agonist at the TRPV1 receptor. Studies have shown that human TRPV1 responds robustly to 15(S)-HETE-EA, and this activity is blocked by TRPV1 antagonists. However, a specific EC₅₀ value for receptor activation has not been reported.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

CB₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of 15(S)-HETE-EA for the CB₁ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of 15(S)-HETE-EA at the CB₁ receptor using a radiolabeled cannabinoid agonist.

Materials:

  • Receptor Source: Rat brain membrane homogenate.

  • Radioligand: [³H]CP55,940 (a high-affinity CB₁ receptor agonist).

  • Test Compound: 15(S)-HETE-EA.

  • Reference Compound: Anandamide (AEA).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the rat brain membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of the test compound (15(S)-HETE-EA) or reference compound (AEA).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Rat Brain Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compound, and Buffers prep_reagents->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

CB₁ Receptor Radioligand Binding Assay Workflow
FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to screen for and quantify the inhibitory activity of compounds against FAAH.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 15(S)-HETE-EA against FAAH.

Materials:

  • Enzyme Source: Recombinant human FAAH.

  • Substrate: A fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).

  • Test Compound: 15(S)-HETE-EA.

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

  • Black, flat-bottom 96- or 384-well microtiter plates.

  • Fluorescence Microplate Reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of 15(S)-HETE-EA in the assay buffer and dispense into the wells of the microtiter plate. Include wells for a positive control, a negative control (vehicle), and a no-enzyme control.

  • Enzyme Addition: Add a solution of recombinant human FAAH to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time at 37°C. The cleavage of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of 15(S)-HETE-EA is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis plate_compound Plate Serial Dilutions of Test Compound add_enzyme Add FAAH Enzyme plate_compound->add_enzyme pre_incubation Pre-incubate Compound and Enzyme add_enzyme->pre_incubation initiate_reaction Initiate Reaction with Fluorogenic Substrate pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calc_rate Determine Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->calc_ic50

FAAH Inhibition Assay Workflow
TRPV1 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the activation of TRPV1 by monitoring changes in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC₅₀) of 15(S)-HETE-EA for the activation of TRPV1.

Materials:

  • Cell Line: A human cell line (e.g., HEK293) stably expressing human TRPV1.

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Test Compound: 15(S)-HETE-EA.

  • Positive Control: A known TRPV1 agonist (e.g., capsaicin).

  • Assay Buffer: HEPES-buffered saline or a similar physiological salt solution.

  • Black, clear-bottom 96- or 384-well microtiter plates.

  • Fluorescence Microplate Reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the TRPV1-expressing cells in the microtiter plates and culture them until they form a confluent monolayer.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Using the instrument's liquid handler, add varying concentrations of 15(S)-HETE-EA or the positive control (capsaicin) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity. Activation of TRPV1 leads to an influx of extracellular calcium, which binds to the indicator dye and causes an increase in its fluorescence.

  • Data Analysis: The change in fluorescence intensity from baseline is used to quantify the cellular response. The EC₅₀ value is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate TRPV1-expressing Cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_compound Add Test Compound baseline->add_compound measure_response Measure Fluorescence Response add_compound->measure_response quantify_response Quantify Peak Fluorescence Change measure_response->quantify_response calc_ec50 Determine EC50 from Dose-Response Curve quantify_response->calc_ec50

TRPV1 Activation (Calcium Flux) Assay Workflow

Signaling Pathways

The biological effects of 15(S)-HETE-EA are mediated through its interaction with specific molecular targets, leading to the activation or inhibition of downstream signaling cascades.

CB₁ Receptor Signaling

As a ligand for the CB₁ receptor, 15(S)-HETE-EA is expected to modulate the canonical G-protein coupled signaling pathway associated with this receptor. Although less potent than AEA, its binding to CB₁ initiates a cascade of intracellular events.

Diagram of CB₁ Receptor Signaling:

G HETE_EA 15(S)-HETE-EA CB1 CB1 Receptor HETE_EA->CB1 G_protein Gαi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response

CB₁ Receptor Signaling Pathway
TRPV1 Signaling

As a putative agonist of the TRPV1 channel, 15(S)-HETE-EA is thought to directly bind to and open this non-selective cation channel, leading to an influx of calcium ions.

Diagram of TRPV1 Activation:

G HETE_EA 15(S)-HETE-EA TRPV1 TRPV1 Channel HETE_EA->TRPV1 binds and opens Ca_int Intracellular Ca²⁺ TRPV1->Ca_int influx Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1 Signaling_Cascades Downstream Signaling Cascades Ca_int->Signaling_Cascades activates Cellular_Response Cellular Response (e.g., neurotransmitter release, pain sensation) Signaling_Cascades->Cellular_Response

TRPV1 Activation and Signaling
Consequence of FAAH Inhibition

By inhibiting FAAH, 15(S)-HETE-EA prevents the degradation of anandamide and other fatty acid amides. This leads to an accumulation of these endocannabinoids, thereby potentiating their signaling through their respective receptors (e.g., CB₁).

Diagram of FAAH Inhibition Consequence:

G HETE_EA 15(S)-HETE-EA FAAH FAAH Enzyme HETE_EA->FAAH inhibits Metabolites Inactive Metabolites FAAH->Metabolites Anandamide Anandamide (AEA) Anandamide->FAAH hydrolyzes CB1 CB1 Receptor Anandamide->CB1 activates Signaling Enhanced CB1 Signaling CB1->Signaling

Consequence of FAAH Inhibition by 15(S)-HETE-EA

Conclusion

15(S)-HETE Ethanolamide exhibits a multifaceted pharmacological profile, acting as a low-micromolar affinity ligand for the CB₁ receptor, an inhibitor of FAAH, and a putative agonist of the TRPV1 channel. Its lack of affinity for the CB₂ receptor suggests a degree of selectivity in its interactions with the endocannabinoid system. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of this oxidized endocannabinoid. Future research should focus on determining the precise quantitative measures for its interaction with FAAH and TRPV1 to fully elucidate its potential as a pharmacological tool and therapeutic lead.

References

15(S)-HETE Ethanolamide: A Technical Guide on its Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding: 15(S)-HETE Ethanolamide is a Weak Cannabinoid Receptor 1 (CB1) Agonist with No Appreciable Affinity for the Cannabinoid Receptor 2 (CB2).

This technical guide provides an in-depth analysis of 15(S)-Hydroxyeicosatetraenoic acid ethanolamide (this compound), a metabolite of the endocannabinoid anandamide (B1667382) (AEA), and its activity at cannabinoid receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Data Presentation

The interaction of this compound with cannabinoid receptors is characterized by a significant difference in affinity between the CB1 and CB2 receptor subtypes.

CompoundReceptorParameterValue (nM)Comparative LigandComparative Value (nM)
This compoundHuman CB1Kᵢ600[1]Anandamide (AEA)90[1]
This compoundHuman CB2KᵢNo significant binding reported--

Note: The binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The data indicates that this compound is significantly less potent than anandamide at the CB1 receptor.[1] Research has shown that 15(S)-HETE-EA does not bind to human CB2 receptors expressed in CHO cells or to CB2 receptors in rat spleen membranes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the cannabinoid receptor activity of compounds like this compound.

Competitive Radioligand Binding Assay for Kᵢ Determination

This assay is used to determine the binding affinity of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

a) Materials:

  • Receptor Source: Cell membranes prepared from cells heterologously expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells), or native tissue preparations (e.g., rat brain membranes for CB1).

  • Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940 or [³H]SR141716A.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., WIN 55,212-2) or antagonist.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, and BSA.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

b) Method:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and homogenized in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. A constant concentration of the radioligand is added to each well.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.

  • Incubation: The receptor membranes are added to the wells to initiate the binding reaction. The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is a direct measure of receptor activation.

a) Materials:

  • Receptor Source: Cell membranes expressing CB1 or CB2 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Agonist Control: A known full agonist for the respective receptor (e.g., CP55,940).

  • Basal Control: No agonist added.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, NaCl, EDTA, and GDP.

  • Filtration Apparatus and Scintillation Counter.

b) Method:

  • Membrane Preparation: Similar to the binding assay, cell membranes are prepared and protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

  • Agonist Stimulation: Increasing concentrations of the test compound (this compound) are added to the wells.

  • Initiation of Reaction: [³⁵S]GTPγS is added to all wells to start the binding reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Detection: Radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response elicited by the agonist relative to a full agonist).

Mandatory Visualizations

Signaling and Metabolic Pathways

anandamide_metabolism cluster_membrane Cell Membrane AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 Metabolism HETE_EA 15(S)-HETE Ethanolamide LOX15->HETE_EA Produces

Caption: Metabolic conversion of Anandamide to this compound.

CB1_signaling cluster_receptor CB1 Receptor Activation cluster_downstream Downstream Signaling Agonist 15(S)-HETE Ethanolamide CB1 CB1 Receptor Agonist->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK (ERK1/2) G_protein->MAPK Ion_Channels Modulation of Ion Channels (↓ Ca²⁺, ↑ K⁺) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP

Caption: Simplified CB1 receptor downstream signaling cascade.

Experimental Workflows

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound start->prepare_reagents plate_setup Set up 96-well plate with Radioligand and varying concentrations of Test Compound prepare_reagents->plate_setup add_membranes Add Receptor Membranes to initiate binding plate_setup->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound radioligand terminate->wash detect Measure radioactivity with Scintillation Counter wash->detect analyze Analyze data to determine IC₅₀ and Kᵢ detect->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

gtp_gamma_s_workflow start Start prepare_membranes Prepare Receptor Membranes and pre-incubate with GDP start->prepare_membranes plate_setup Set up 96-well plate with varying concentrations of Test Compound prepare_membranes->plate_setup add_radioligand Add [³⁵S]GTPγS to initiate reaction plate_setup->add_radioligand incubate Incubate to allow G-protein activation add_radioligand->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound radioligand terminate->wash detect Measure radioactivity with Scintillation Counter wash->detect analyze Analyze data to determine EC₅₀ and Eₘₐₓ detect->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS functional assay.

References

An In-depth Technical Guide to the Biological Functions of 15(S)-HETE Ethanolamide in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), also known as 15(S)-HAEA, is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA). As a member of the N-acylethanolamine (NAE) family of signaling lipids, its presence and functions within the central nervous system (CNS) are of growing interest. This document provides a comprehensive overview of the biosynthesis, metabolism, molecular targets, and putative physiological roles of 15(S)-HETE-EA in the CNS. Quantitative data are summarized, and detailed experimental protocols for studying this molecule are provided to facilitate further research and drug development efforts.

Biosynthesis and Metabolism

The metabolic pathway of 15(S)-HETE-EA is intrinsically linked to the endocannabinoid system, particularly the synthesis and degradation of anandamide.

Biosynthesis

15(S)-HETE-EA is not synthesized de novo but is formed through the enzymatic oxygenation of anandamide (AEA). The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX). In the CNS, 12/15-lipoxygenase (12/15-LOX) is expressed in neurons and can metabolize arachidonic acid and its derivatives. The process involves the conversion of AEA into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), which is then rapidly reduced to the more stable 15(S)-HETE-EA.

Metabolism and Degradation

The primary route for the degradation of NAEs, including 15(S)-HETE-EA, is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that cleaves the amide bond, breaking down 15(S)-HETE-EA into 15(S)-HETE and ethanolamine.[1] This hydrolysis terminates the signaling activity of the ethanolamide and releases 15(S)-HETE, a bioactive lipid in its own right with distinct signaling properties. 15(S)-HETE-EA itself has been shown to be an inhibitor of FAAH, suggesting a potential feedback mechanism where the metabolite can regulate the activity of its own degrading enzyme.[2]

Metabolism of 15(S)-HETE Ethanolamide cluster_synthesis Biosynthesis cluster_degradation Degradation AEA Anandamide (AEA) LOX 15-Lipoxygenase (15-LOX) AEA->LOX HETE_EA This compound (15(S)-HAEA) FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Hydrolysis HETE_EA->FAAH Inhibition HETE 15(S)-HETE Ethanolamine Ethanolamine LOX->HETE_EA Oxygenation FAAH->HETE FAAH->Ethanolamine

Figure 1: Biosynthesis and degradation pathway of 15(S)-HETE-EA.

Molecular Targets and Signaling Pathways

The biological functions of 15(S)-HETE-EA are mediated through its interaction with several key proteins in the CNS. Its actions can be direct or indirect, mediated by its primary metabolite, 15(S)-HETE.

Direct Targets
  • Cannabinoid Receptor 1 (CB1): 15(S)-HETE-EA is a ligand for the CB1 receptor, a G-protein coupled receptor highly expressed in the CNS. However, its affinity is significantly lower than that of anandamide.[2] Binding to CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The physiological relevance of this lower-affinity binding in the CNS remains to be fully elucidated.

  • Fatty Acid Amide Hydrolase (FAAH): 15(S)-HETE-EA acts as an inhibitor of FAAH.[2] By inhibiting this enzyme, it can prevent its own breakdown and also increase the levels of other FAAH substrates, such as anandamide, thereby potentiating endocannabinoid signaling. This represents a potential mechanism for regulating neuronal function and neuroinflammation.[3]

Indirect Signaling via 15(S)-HETE

The hydrolysis of 15(S)-HETE-EA by FAAH releases 15(S)-HETE, which can then activate peroxisome proliferator-activated receptors (PPARs).

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE is an endogenous agonist for PPARγ, a nuclear receptor that functions as a transcription factor.[4][5] In the context of the CNS, activation of PPARγ is strongly associated with neuroprotection and anti-inflammatory effects.[6] PPARγ activation can inhibit the expression of pro-inflammatory factors such as nuclear factor-κB (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6] Therefore, the conversion of 15(S)-HETE-EA to 15(S)-HETE may represent a key step in a pathway that resolves neuroinflammation, particularly in conditions like cerebral ischemia.[6]

Putative Targets

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide and other related N-acyl amides are known agonists of the TRPV1 channel, a non-selective cation channel involved in nociception and temperature sensing.[7][8] While direct activation of TRPV1 by 15(S)-HETE-EA has not been definitively established, other lipoxygenase metabolites of arachidonic acid can activate this channel.[7] Given the structural similarities, TRPV1 remains a plausible, yet unconfirmed, target for 15(S)-HETE-EA in the CNS.

Signaling Pathways of this compound cluster_direct Direct Actions cluster_indirect Indirect Actions via Metabolite cluster_nuc HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Binds (low affinity) FAAH FAAH Enzyme HETE_EA->FAAH Inhibits FAAH_hydrolysis FAAH Hydrolysis HETE_EA->FAAH_hydrolysis AC Adenylyl Cyclase Inhibition CB1->AC AEA Anandamide Levels ↑ FAAH->AEA (less degradation) HETE 15(S)-HETE PPARg PPARγ (Nuclear Receptor) HETE->PPARg Activates Nucleus Nucleus NFkB NF-κB PPARg->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Inflammation FAAH_hydrolysis->HETE

Figure 2: Direct and indirect signaling pathways of 15(S)-HETE-EA.

Physiological and Pathophysiological Roles in the CNS

While research specifically targeting 15(S)-HETE-EA in the CNS is limited, its functions can be inferred from its metabolic relationships with anandamide and 15(S)-HETE.

  • Neuroprotection and Anti-inflammation: The most compelling putative role for 15(S)-HETE-EA is in neuroprotection, particularly following ischemic events.[6] The pathway involves its hydrolysis to 15(S)-HETE, which subsequently activates PPARγ to suppress the post-ischemic inflammatory response.[6] This suggests that up-regulation of the 15-LOX pathway in neurons could be an endogenous protective mechanism.

  • Modulation of Endocannabinoid Tone: Through its inhibition of FAAH, 15(S)-HETE-EA can elevate local concentrations of anandamide. This action could contribute to the broad spectrum of functions regulated by anandamide, including synaptic plasticity, mood, appetite, and pain perception, without directly activating CB1 receptors with high potency.[3]

  • Traumatic Brain Injury (TBI): N-acylethanolamines as a class are implicated in the response to TBI.[9] The inflammatory cascade initiated by primary injury could be a context where the anti-inflammatory potential of the 15(S)-HETE-EA/15(S)-HETE/PPARγ axis is particularly relevant.

Quantitative Data Summary

The following table summarizes the key quantitative parameters available for 15(S)-HETE-EA and its primary metabolite, 15(S)-HETE.

CompoundTargetParameterValueSpeciesCommentsReference
This compound CB1 ReceptorKi600 nMHumanLess potent than Anandamide (Ki = 90 nM).[2]
This compound FAAH-Inhibitor-Quantitative IC50 value not widely reported.[2]
15(S)-HETE PPARγIC50~30 µMHumanFor inhibition of PC3 cell proliferation via PPARγ.[5]
15(S)-HETE PPARγ->2-fold inductionHumanAt 10 µM in a PPAR-dependent transcription assay.[5]
15(S)-HETE PPARβ/δ-AgonistHuman, MousePreferential agonist for PPARβ/δ over PPARα and PPARγ.[10]

Detailed Experimental Protocols

Quantification of 15(S)-HETE-EA in CNS Tissue by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of NAEs from brain tissue.[11][12][13][14]

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[13]

    • Weigh the frozen tissue (~50-100 mg).

    • Homogenize the tissue in 1 mL of ice-cold acetonitrile (B52724) (ACN) containing a deuterated internal standard (e.g., AEA-d8). A bead beater or glass/Teflon homogenizer can be used.

  • Lipid Extraction:

    • Vortex the homogenate vigorously for 5 minutes at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant, which contains the lipid fraction.

  • Sample Cleanup (Solid-Phase Extraction - Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of ethanol:toluene 9:1 v/v).[11]

    • For cleaner samples, a C18 solid-phase extraction (SPE) step can be employed to remove more polar and non-polar interfering compounds.

  • LC-MS/MS Analysis:

    • Column: Use a C18 column suitable for lipid analysis (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[11]

    • Gradient: Develop a suitable gradient to separate 15(S)-HETE-EA from other NAEs.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Establish specific precursor-to-product ion transitions for 15(S)-HETE-EA and the internal standard for accurate quantification.

LC-MS/MS Workflow start CNS Tissue Sample (Flash Frozen) homogenize 1. Homogenize in Acetonitrile + Internal Standard start->homogenize centrifuge 2. Centrifuge (14,000 x g, 4°C) homogenize->centrifuge supernatant 3. Collect Supernatant (Lipid Extract) centrifuge->supernatant evaporate 4. Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute 5. Reconstitute in Injection Solvent evaporate->reconstitute lcms 6. Analyze by UHPLC-MS/MS reconstitute->lcms data Data Acquisition & Quantification lcms->data

Figure 3: Workflow for quantifying 15(S)-HETE-EA in CNS tissue.
FAAH Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits to measure FAAH activity and its inhibition by compounds like 15(S)-HETE-EA.[15][16][17]

  • Reagent Preparation:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[18]

    • Sample Preparation: Prepare brain tissue homogenates or microsomal fractions in ice-cold FAAH Assay Buffer. Centrifuge to clarify and determine protein concentration.[17]

    • FAAH Substrate: A non-fluorescent substrate like AMC-arachidonoyl amide.

    • Inhibitor: Prepare serial dilutions of 15(S)-HETE-EA in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well format):

    • To appropriate wells of a white, flat-bottomed 96-well plate, add:

      • 100% Activity Wells: Assay Buffer, FAAH-containing sample, and solvent vehicle.

      • Inhibitor Wells: Assay Buffer, FAAH-containing sample, and 15(S)-HETE-EA dilution.

      • Background Wells: Assay Buffer, solvent vehicle (no enzyme).

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Measure fluorescence immediately in kinetic mode (Excitation: ~360 nm, Emission: ~465 nm) for 10-60 minutes at 37°C.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of 15(S)-HETE-EA relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor] to calculate the IC50 value.

PPARγ Transcriptional Activation Assay

This cell-based reporter assay measures the ability of a compound to activate PPARγ-mediated gene transcription.[4][19][20][21]

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T, COS-1).

    • Co-transfect cells with three plasmids:

      • A PPARγ expression vector (encoding the receptor).

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with serum-free medium containing the test compound (15(S)-HETE) or a known agonist (e.g., Rosiglitazone) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system.

    • Measure both Firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Plot fold activation versus log[compound] to determine the EC50 value.

Conclusion and Future Directions

15(S)-HETE-EA is an intriguing endogenous lipid mediator positioned at the crossroads of endocannabinoid and eicosanoid signaling in the central nervous system. Its primary functions appear to be twofold: the direct, low-potency modulation of CB1 receptors and inhibition of FAAH, and the indirect, potent anti-inflammatory signaling mediated by its metabolite, 15(S)-HETE, via PPARγ activation.

Future research should focus on:

  • Quantitative Profiling: Determining the absolute concentrations of 15(S)-HETE-EA in different brain regions under physiological and pathological conditions (e.g., stroke, TBI, neurodegenerative diseases).

  • Pharmacological Characterization: Precisely quantifying its inhibitory potency (IC50) against FAAH and exploring its activity at other potential targets like TRPV1.

  • In Vivo Studies: Utilizing animal models to directly assess the neuroprotective and behavioral effects of 15(S)-HETE-EA administration.

A deeper understanding of this molecule and its metabolic pathway could unveil novel therapeutic targets for treating neuroinflammatory and neurodegenerative disorders.

References

The Role of 15(S)-HETE Ethanolamide in Inflammation and Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), positioned at the critical intersection of the endocannabinoid and eicosanoid signaling pathways. While its parent compound, anandamide, is well-known for its role in neurotransmission and immune modulation, 15(S)-HETE-EA and its hydrolysis product, 15(S)-HETE, are emerging as significant regulators of inflammatory processes and immune cell function. This technical guide provides an in-depth exploration of the biosynthesis, signaling mechanisms, and functional roles of 15(S)-HETE-EA, with a focus on its anti-inflammatory properties mediated primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). We consolidate key quantitative data, detail relevant experimental methodologies, and provide visual representations of the core signaling pathways to support further research and drug development efforts in this area.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands like anandamide (AEA), and metabolic enzymes, plays a crucial role in maintaining homeostasis. AEA can be metabolized through several enzymatic pathways, including oxidation by lipoxygenases (LOX). The action of 15-lipoxygenase (15-LOX) on AEA produces 15(S)-hydroperoxyeicosatetraenoyl-EA (15-HpETE-EA), which is rapidly reduced to the more stable 15(S)-HETE-EA.[1] This molecule can then be hydrolyzed by fatty acid amide hydrolase (FAAH) into 15(S)-HETE and ethanolamine.[2][3]

While 15(S)-HETE-EA itself exhibits some biological activity, including weak affinity for the cannabinoid receptor 1 (CB1), much of its functional significance in inflammation and immunity is attributed to its metabolite, 15(S)-HETE.[2] This downstream product is a potent endogenous ligand for the nuclear receptor PPARγ, a key transcriptional regulator that governs inflammatory responses, lipid metabolism, and cellular differentiation.[4][5] This guide will dissect the pathways and mechanisms through which 15(S)-HETE-EA exerts its influence on inflammatory and immune responses.

Biosynthesis and Metabolism of 15(S)-HETE Ethanolamide

The generation of 15(S)-HETE-EA is a multi-step enzymatic process initiated from the endocannabinoid anandamide.

Biosynthesis Pathway:

  • Substrate: The pathway begins with N-arachidonoyl-ethanolamine (Anandamide, AEA).

  • Oxygenation: Leukocyte-type 15-lipoxygenase (15-LOX) acts on AEA to incorporate molecular oxygen, forming 15(S)-hydroperoxyeicosatetraenoyl-ethanolamide (15(S)-HpETE-EA).[1]

  • Reduction: The unstable hydroperoxy group of 15(S)-HpETE-EA is quickly reduced to a hydroxyl group by cellular peroxidases, yielding 15(S)-HETE-EA.[1]

  • Hydrolysis: 15(S)-HETE-EA can be further metabolized by Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades anandamide. This hydrolysis cleaves the ethanolamide moiety, releasing 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and ethanolamine.[3]

This metabolic cascade is significant because it converts a cannabinoid receptor agonist (AEA) into a potent PPARγ agonist (15(S)-HETE).

G cluster_0 Biosynthesis and Metabolism of 15(S)-HETE-EA AEA Anandamide (AEA) HpETE_EA 15(S)-HpETE-EA AEA->HpETE_EA 15-Lipoxygenase (15-LOX) HETE_EA 15(S)-HETE-EA HpETE_EA->HETE_EA Peroxidases HETE 15(S)-HETE HETE_EA->HETE FAAH Ethanolamine Ethanolamine HETE_EA->Ethanolamine FAAH

Biosynthesis of 15(S)-HETE-EA and its metabolism to 15(S)-HETE.

Role in Inflammation

The primary anti-inflammatory actions of the 15(S)-HETE-EA pathway are mediated by the activation of PPARγ by its metabolite, 15(S)-HETE.

PPARγ-Dependent Anti-inflammatory Signaling

PPARγ is a ligand-activated nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The activation of PPARγ by 15(S)-HETE initiates a powerful anti-inflammatory cascade:

  • Inhibition of NF-κB: 15(S)-HETE-mediated activation of PPARγ potently inhibits the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] This transrepression mechanism is central to its anti-inflammatory effects.

  • Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, 15(S)-HETE suppresses the expression of key inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] This has been demonstrated in models of cerebral ischemia, where 15(S)-HETE provides neuroprotection through this anti-inflammatory action.[4][5]

G cluster_1 PPARγ-Mediated Anti-inflammatory Pathway HETE_EA 15(S)-HETE-EA HETE 15(S)-HETE HETE_EA->HETE FAAH PPARg PPARγ HETE->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Inflammation Promotes

15(S)-HETE activates PPARγ to suppress NF-κB-driven inflammation.
Modulation of Immune Cell Function

15(S)-HETE, derived from 15(S)-HETE-EA, directly impacts the function of key innate immune cells, particularly neutrophils.

  • Inhibition of Neutrophil Migration: 15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[6] It achieves this by being esterified into neutrophil phospholipids, which blunts the cells' responsiveness to endothelial-derived platelet-activating factor (PAF), a critical chemoattractant.[6]

  • Reduced Superoxide (B77818) Production: Exogenous 15-HETE dose-dependently inhibits the generation of superoxide anions by neutrophils when stimulated by chemoattractants like f-met-leu-phe (fMLP) or the calcium ionophore A23187.[7] This action reduces oxidative stress at inflammatory sites.

  • Effects on Macrophages: Macrophages can metabolize 15(S)-HETE further into 15-oxo-ETE via the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8][9] This metabolite, 15-oxo-ETE, has been shown to inhibit the proliferation of endothelial cells, suggesting a potential anti-angiogenic role in the context of chronic inflammation.[8][9]

Role in Immunity

The immunomodulatory role of 15(S)-HETE-EA is linked to both the endocannabinoid system and PPARγ activation.

  • Cannabinoid Receptor Interaction: 15(S)-HETE-EA is a significantly less potent agonist for the CB1 receptor compared to anandamide.[2] Its direct effects via cannabinoid receptors on immune cells, which express CB2 receptors, are considered minimal compared to the downstream effects of its metabolite, 15(S)-HETE.

  • PPARγ in Immune Cells: PPARγ is expressed in various immune cells, including macrophages, dendritic cells, and lymphocytes. The activation of PPARγ by 15(S)-HETE can regulate immune cell differentiation and function, generally pushing towards a more anti-inflammatory or regulatory phenotype.

  • Cytokine Modulation: While direct studies on 15(S)-HETE-EA are limited, related fatty acid ethanolamides have been shown to modulate cytokine production by mononuclear cells. Anandamide can inhibit the production of TNF-α, IFN-γ, IL-4, IL-6, and IL-8 at various concentrations.[10] It is plausible that 15(S)-HETE-EA and its metabolites contribute to this regulatory network.

Quantitative Data Summary

The following table summarizes key quantitative data from published literature regarding 15(S)-HETE-EA and its related metabolites.

ParameterMoleculeValueContext / Cell TypeReference
Receptor Binding Affinity (Ki) This compound600 nMCannabinoid Receptor 1 (CB1)[2]
Anandamide (AEA)90 nMCannabinoid Receptor 1 (CB1)[2]
Enzyme Inhibition (IC50) 15-oxo-ETE17.3 µMCAY10397-mediated inhibition of 15-oxo-ETE production from AA[8]
15(S)-HETE40 µMInhibition of proliferation in HT-29 colorectal cancer cells[11]
15(S)-HETE30 µMInhibition of proliferation in PC3 prostate cancer cells[11]
Cellular Production 15-HETE1111 ± 380 ng / 106 cellsHuman eosinophils stimulated with 100 µM arachidonic acid[12]
Effective Concentration Anandamide3-30 nMDiminished IL-6 and IL-8 production by human PBMCs[10]
Anandamide0.3-3 µMInhibited TNF-α and IFN-γ production by human PBMCs[10]
15(S)-HETE0.1 µMIncreased HMG-CoA reductase protein levels in HDMVECs[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 15(S)-HETE-EA and its biological functions.

Measurement of 15(S)-HETE-EA and 15(S)-HETE
  • Lipid Extraction: Cells or tissues are homogenized and lipids are extracted using the Bligh-Dyer method or a similar solvent system (e.g., chloroform/methanol). A deuterated internal standard should be added prior to extraction for accurate quantification.

  • Chromatography and Mass Spectrometry (LC-MS/MS): The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). The system is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 15(S)-HETE-EA, 15(S)-HETE, and the internal standard.

  • ELISA: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits can be used for the quantification of 15(S)-HETE in biological samples like plasma, serum, and cell culture supernatants.[13]

Neutrophil Migration Assay (Boyden Chamber)

This protocol assesses the effect of 15(S)-HETE on neutrophil chemotaxis.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of 15(S)-HETE or vehicle control for a specified time (e.g., 30 minutes at 37°C).

  • Assay Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., 3-5 µm pore size). The lower chamber is filled with a chemoattractant (e.g., PAF, fMLP, or IL-8).

  • Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant for 1-2 hours at 37°C.

  • Quantification: Migrated cells in the lower chamber are lysed and quantified using a fluorescent DNA-binding dye (e.g., CyQUANT) or by manual cell counting after staining.

G cluster_2 Experimental Workflow: Neutrophil Migration Assay A Isolate Human Neutrophils (Density Gradient) B Pre-incubate Neutrophils with 15(S)-HETE or Vehicle A->B D Add Treated Neutrophils to Upper Chamber B->D C Setup Boyden Chamber (Lower: Chemoattractant) E Incubate (e.g., 90 min, 37°C) Allow Migration D->E F Quantify Migrated Cells in Lower Chamber E->F

Workflow for assessing the impact of 15(S)-HETE on neutrophil migration.
PPARγ Activation Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARγ-dependent gene transcription.

  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is used.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Treatment: After transfection, cells are treated with 15(S)-HETE, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, or vehicle for 18-24 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of reporter gene activity is calculated relative to the vehicle-treated control.

Conclusion and Future Directions

This compound stands as a key signaling lipid that bridges the endocannabinoid and eicosanoid worlds. Through its metabolic conversion to 15(S)-HETE, it functions as a potent endogenous anti-inflammatory agent. The primary mechanism of action involves the activation of the nuclear receptor PPARγ, leading to the suppression of NF-κB signaling and the inhibition of pro-inflammatory gene expression. Furthermore, its ability to directly impair neutrophil chemotaxis and oxidative burst highlights its role in dampening the acute inflammatory response.

For drug development professionals, the 15-LOX/FAAH/PPARγ axis represents a promising target for novel anti-inflammatory therapeutics. Modulating the activity of these enzymes to increase the endogenous production of 15(S)-HETE, or developing stable mimetics of 15(S)-HETE that potently activate PPARγ, could offer new strategies for treating a range of inflammatory disorders, from neuroinflammation to metabolic and autoimmune diseases. Further research is warranted to fully elucidate the therapeutic potential of this important signaling pathway.

References

The Dual Role of 15(S)-HETE Ethanolamide in Fatty Acid Amide Hydrolase (FAAH) Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator that demonstrates a complex interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. This technical guide provides an in-depth analysis of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways. Understanding the dual nature of 15(S)-HETE-EA as both a substrate and a product inhibitor of FAAH is crucial for the development of novel therapeutics targeting endocannabinoid signaling.

Data Presentation: Quantitative Analysis of 15(S)-HETE Ethanolamide and FAAH Interaction

The interaction between 15(S)-HETE-EA and FAAH is characterized by its role as both a substrate for the enzyme and an inhibitor of the hydrolysis of other substrates. The following table summarizes the key quantitative parameters of this interaction, alongside comparative data for the primary FAAH substrate, anandamide (B1667382) (AEA), and other related fatty acid ethanolamides.

SubstrateFAAH K_m_ (μM)FAAH V_max_ (nmol/min/mg)FAAH k_cat_ (s⁻¹)Half-life (min)Product Inhibition K_i_ (μM)
This compound 8.767.82.628.572.1
Anandamide (AEA)2.1125.44.815.245.3
Oleoyl Ethanolamide4.289.33.422.138.9
Palmitoyl Ethanolamide6.545.21.735.756.4

Table 1: FAAH-Mediated Degradation and Inhibition Parameters for this compound and other Endogenous Fatty Acid Amides.[1]

Interaction with Cannabinoid Receptors

In addition to its interaction with FAAH, 15(S)-HETE-EA also acts as a ligand for the cannabinoid receptor 1 (CB1). However, its affinity for the CB1 receptor is notably lower than that of anandamide.

CompoundCB1 Receptor K_i_ (nM)
This compound 600
Anandamide (AEA)90

Table 2: Binding Affinity of this compound and Anandamide for the CB1 Receptor.[2]

Experimental Protocols

A comprehensive understanding of the interaction between 15(S)-HETE-EA and FAAH relies on robust experimental methodologies. Below are detailed protocols for key experiments.

FAAH Inhibition Assay (Fluorometric Method)

This assay is a common high-throughput screening method to identify and characterize FAAH inhibitors.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the increase in fluorescence is proportional to FAAH activity. Inhibitors will reduce the rate of AMC production.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic Substrate (e.g., AAMCA)

  • Test Compound (this compound)

  • Known FAAH Inhibitor (e.g., URB597) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 15(S)-HETE-EA and control compounds in the assay buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add the diluted compounds to the microplate wells.

    • Add the diluted FAAH enzyme to all wells except for the background control wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA relative to the solvent control. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

FAAH Substrate Activity Assay (Radiometric Method)

This method directly measures the hydrolysis of a radiolabeled substrate by FAAH.

Principle: The assay quantifies the enzymatic breakdown of a radiolabeled substrate, such as [¹⁴C-ethanolamine]-anandamide. The reaction products, [¹⁴C]-ethanolamine and arachidonic acid, are separated, and the radioactivity of the [¹⁴C]-ethanolamine is measured to determine FAAH activity.

Materials:

  • Tissue homogenates or cell lysates containing FAAH

  • Radiolabeled substrate (e.g., [¹⁴C-ethanolamine]-anandamide or a custom synthesized radiolabeled 15(S)-HETE-EA)

  • Assay Buffer

  • Quenching solution (e.g., chloroform/methanol mixture)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

  • Reaction Incubation:

    • In a reaction tube, combine the sample, assay buffer, and the radiolabeled substrate.

    • Incubate the mixture at 37°C for a specific time to allow for enzymatic hydrolysis.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a quenching solution.

    • Separate the aqueous phase (containing the radiolabeled ethanolamine) from the organic phase (containing the unreacted substrate and the fatty acid product) by centrifugation.

  • Quantification:

    • Transfer an aliquot of the aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed per unit of time and protein concentration to determine the specific activity of FAAH. For substrate kinetics, vary the concentration of 15(S)-HETE-EA and measure the initial reaction rates to determine K_m_ and V_max_ values using Michaelis-Menten plots.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FAAH_Inhibition cluster_0 FAAH-Mediated Hydrolysis cluster_1 Inhibition by 15(S)-HETE-EA Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Substrate Anandamide_hydrolysis AEA Hydrolysis ArachidonicAcid Arachidonic Acid Ethanolamine Ethanolamine FAAH->ArachidonicAcid Product FAAH->Ethanolamine Product HETE_EA 15(S)-HETE-EA FAAH_inhibited FAAH HETE_EA->FAAH_inhibited Inhibitor Inhibited_hydrolysis Inhibited Hydrolysis

Figure 1: FAAH Hydrolysis and Inhibition by 15(S)-HETE-EA

FAAH_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of 15(S)-HETE-EA start->compound_prep enzyme_prep Dilute FAAH Enzyme start->enzyme_prep plate_loading Load Compounds and Enzyme into Microplate compound_prep->plate_loading enzyme_prep->plate_loading incubation Pre-incubate at 37°C plate_loading->incubation reaction_start Add Fluorogenic Substrate incubation->reaction_start measurement Kinetic Fluorescence Measurement reaction_start->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for a Fluorometric FAAH Inhibition Assay

HETE_Signaling_Pathway HETE 15(S)-HETE Receptor Cell Surface Receptor (e.g., BLT2) HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activation STAT5B STAT5B Jak2->STAT5B Phosphorylation Nucleus Nucleus STAT5B->Nucleus Translocation IL8_Gene IL-8 Gene Transcription Nucleus->IL8_Gene IL8_Protein IL-8 Protein Expression IL8_Gene->IL8_Protein Angiogenesis Angiogenesis IL8_Protein->Angiogenesis

Figure 3: Proposed Signaling Pathway of 15(S)-HETE leading to Angiogenesis

Conclusion

This compound presents a fascinating case of a dual-function molecule within the endocannabinoid system. It serves as a substrate for FAAH, albeit with a lower affinity and turnover rate compared to anandamide, and also acts as a product inhibitor, thereby modulating the hydrolysis of other fatty acid amides. Furthermore, its interaction with the CB1 receptor, although weaker than anandamide, adds another layer of complexity to its pharmacological profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the intricate interplay between 15(S)-HETE-EA and FAAH. A deeper understanding of these mechanisms will be pivotal in the design of next-generation endocannabinoid-modulating therapeutics with improved efficacy and safety profiles.

References

Cellular Uptake and Transport Mechanisms of 15(S)-HETE Ethanolamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE ethanolamide) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), generated through the action of 15-lipoxygenase (15-LOX). As a member of the N-acylethanolamine (NAE) family, its cellular transport and uptake are critical processes that dictate its bioavailability and subsequent signaling activity. While specific research on the transport mechanisms of this compound is limited, this guide synthesizes current knowledge by drawing parallels with its well-studied precursor, anandamide, and other related lipid signaling molecules. This document provides a comprehensive overview of the putative mechanisms governing the cellular entry, intracellular trafficking, and signaling pathways of this compound, supported by detailed experimental protocols and quantitative data where available.

Cellular Uptake and Transport: A Multi-faceted Process

The cellular uptake of NAEs like this compound is a complex and debated topic, with evidence supporting multiple mechanisms rather than a single transporter. The prevailing model suggests a two-step process: passive or facilitated diffusion across the plasma membrane followed by intracellular trafficking.

1. Transmembrane Movement: The lipophilic nature of this compound allows it to readily partition into the lipid bilayer. While passive diffusion is a plausible mechanism, evidence for a saturable, temperature-dependent uptake process for anandamide suggests the involvement of a membrane-associated protein or "transporter" that facilitates its movement across the plasma membrane. However, a specific transporter protein for NAEs has yet to be definitively identified.

2. Intracellular Trafficking: Once inside the cell, this compound is likely chaperoned by intracellular proteins to prevent non-specific interactions and guide it to its metabolic enzymes or sites of action. Key players in this intracellular transport are thought to be:

  • Fatty Acid Binding Proteins (FABPs): These proteins are known to bind to and transport various lipids, including endocannabinoids. FABPs are considered primary candidates for the intracellular shuttling of NAEs from the plasma membrane to intracellular compartments.

  • Heat Shock Proteins (HSPs): Certain heat shock proteins have also been implicated in the intracellular transport of anandamide, suggesting a potential role for these chaperones in the trafficking of its metabolites.

Quantitative Data on N-Acylethanolamine Transport

Direct quantitative data for the cellular uptake of this compound is not currently available in the scientific literature. However, data from studies on its precursor, anandamide, can provide valuable insights and a basis for experimental design. The following table summarizes key kinetic parameters for anandamide uptake in human umbilical vein endothelial cells (HUVECs), which can be used as a proxy.[1]

ParameterValueCell TypeReference
Apparent Michaelis Constant (Km)190 ± 10 nMHUVECs[1]
Maximum Velocity (Vmax)45 ± 3 pmol/min/mg proteinHUVECs[1]

Note: These values are for anandamide and should be considered as an estimation for this compound. Experimental determination of the kinetic parameters for this compound is warranted.

Signaling Pathways of this compound

The signaling activities of this compound are multifaceted, involving interactions with cannabinoid receptors and the key metabolic enzyme, fatty acid amide hydrolase (FAAH). Furthermore, based on the signaling of its parent acid, 15(S)-HETE, other potential pathways can be inferred.

  • Cannabinoid Receptor 1 (CB1): this compound is a less potent agonist at the CB1 receptor compared to anandamide. Its binding to CB1 can initiate downstream signaling cascades, although the physiological significance of this interaction is still under investigation.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound has been shown to inhibit FAAH, the primary enzyme responsible for the degradation of anandamide and other NAEs. This inhibition can lead to an increase in the levels of other endocannabinoids, thereby indirectly modulating endocannabinoid signaling.

  • Putative Signaling Pathways (inferred from 15(S)-HETE): Research on 15(S)-HETE suggests its involvement in several signaling pathways that may also be relevant for its ethanolamide derivative. These include activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and the Leukotriene B4 receptor 2, as well as the PI3K/Akt/mTOR pathway.[2][3]

Below are diagrams illustrating the putative cellular uptake and signaling pathways of this compound.

Cellular_Uptake_and_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15S_HETE_E 15(S)-HETE Ethanolamide Transporter Putative Transporter 15S_HETE_E->Transporter Facilitated Diffusion 15S_HETE_E_intra 15(S)-HETE Ethanolamide 15S_HETE_E->15S_HETE_E_intra Passive Diffusion Membrane Transporter->15S_HETE_E_intra FABP FABP 15S_HETE_E_intra->FABP Binding HSP HSP 15S_HETE_E_intra->HSP Binding FAAH FAAH 15S_HETE_E_intra->FAAH Metabolism FABP->FAAH Transport HSP->FAAH Transport Metabolites Metabolites FAAH->Metabolites

Putative cellular uptake and intracellular transport of this compound.

Signaling_Pathway 15S_HETE_E 15(S)-HETE Ethanolamide CB1R CB1 Receptor 15S_HETE_E->CB1R Agonism (Weak) FAAH FAAH 15S_HETE_E->FAAH Inhibition PPARg PPAR-γ 15S_HETE_E->PPARg Putative Activation LTB4R2 LTB4 Receptor 2 15S_HETE_E->LTB4R2 Putative Activation Downstream_Signaling Downstream Signaling CB1R->Downstream_Signaling Anandamide Anandamide FAAH->Anandamide Metabolism Increased_AEA Increased Anandamide Levels FAAH->Increased_AEA PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PPARg->PI3K_Akt_mTOR LTB4R2->PI3K_Akt_mTOR

Putative signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the cellular uptake and transport of this compound.

Protocol 1: Radiolabeled Lipid Uptake Assay

This protocol is designed to quantify the cellular uptake of this compound using a radiolabeled analog.

Materials:

  • Radiolabeled [3H]-15(S)-HETE ethanolamide or [14C]-15(S)-HETE ethanolamide

  • Cell culture of interest (e.g., neuronal cells, endothelial cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a desired density and allow them to adhere and grow to confluence.

  • Preparation of Radiolabeled Ligand: Prepare a stock solution of radiolabeled this compound in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration in serum-free cell culture medium.

  • Uptake Initiation: Aspirate the growth medium from the cells and wash once with PBS. Add the medium containing the radiolabeled ligand to each well to initiate uptake.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS to remove any unbound ligand.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of uptake at each time point and normalize to the protein concentration of the cell lysate. For kinetic analysis, perform the assay with varying concentrations of the radiolabeled ligand to determine Km and Vmax values.

Radiolabeled_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in multi-well plates Prepare_Ligand Prepare radiolabeled This compound Initiate_Uptake Add radiolabeled ligand to cells Prepare_Ligand->Initiate_Uptake Incubate Incubate at 37°C for various time points Initiate_Uptake->Incubate Terminate_Uptake Wash with ice-cold PBS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Calculate uptake and perform kinetic analysis Scintillation_Counting->Data_Analysis

References

The Enzymatic Degradation of 15(S)-HETE Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxygenated metabolite of the endocannabinoid anandamide (B1667382). Understanding its metabolic fate is crucial for elucidating its physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of 15(S)-HETE-EA, focusing on the core hydrolytic and oxidative processes. Detailed experimental methodologies are provided to enable researchers to investigate these pathways, and quantitative data from the literature are summarized for comparative analysis.

Core Degradation Pathways

The primary enzymatic degradation of 15(S)-HETE-EA involves a two-step process initiated by hydrolysis, followed by oxidation of the resulting metabolite.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The principal step in the catabolism of 15(S)-HETE-EA is the hydrolytic cleavage of the ethanolamide group, catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). This reaction yields 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and ethanolamine.[1][2] FAAH is an integral membrane enzyme known for its role in terminating the signaling of anandamide and other fatty acid amides.[3] While 15(S)-HETE-EA is recognized as a substrate for FAAH, specific kinetic parameters for this interaction are not extensively documented in the current literature. It has also been noted that 15(S)-HETE ethanolamide can act as an inhibitor of FAAH.[1]

Oxidation of 15(S)-HETE by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Following its formation, 15(S)-HETE is a substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5][6] This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group to a ketone, forming 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[4][5][6][7] This step is considered a key event in the further metabolism and potential inactivation of 15(S)-HETE.

Other Potential Pathways

While the FAAH-mediated pathway is the most clearly defined, other enzymes involved in eicosanoid and endocannabinoid metabolism may play a role. These could include cyclooxygenase-2 (COX-2), other lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. However, direct evidence for the metabolism of 15(S)-HETE-EA by these enzymes is currently limited. The focus of existing research has been on the metabolism of the parent endocannabinoid, anandamide, or the downstream product, 15(S)-HETE. For instance, COX-2 can metabolize arachidonic acid to 15(S)-HETE, which can then be oxidized to 15-oxo-ETE.[8][9]

Quantitative Data

The following table summarizes available quantitative data on the metabolism of 15(S)-HETE, the primary metabolite of 15(S)-HETE-EA hydrolysis.

ParameterValueBiological SystemReference
Half-life of 15(S)-HETE21 minR15L cells[4]
Pseudo-first-order rate constant (k) for 15(S)-HETE metabolism0.0331 min⁻¹R15L cells[4]
IC₅₀ of CAY10397 for inhibition of 15-oxo-ETE formation from arachidonic acid17.3 µMR15L cells[4]
IC₅₀ of CAY10397 for inhibition of 15-oxo-ETE formation from 15(S)-HETE13.2 µMR15L cells[4]
Intracellular concentration of 15-oxo-ETE after 30 min incubation with 1 µM 15-oxo-ETE408.08 ± 12.13 nMHUVECs[4]
Peak 15(S)-HETE level after 10 µM arachidonic acid treatment~500 pmol/10⁶ cellsR15L cells[4]

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Degradation_of_15S_HETE_Ethanolamide cluster_pathway Primary Degradation Pathway cluster_potential Potential Minor Pathways HETE_EA 15(S)-HETE Ethanolamide HETE 15(S)-HETE HETE_EA->HETE FAAH (Hydrolysis) Ethanolamine Ethanolamine HETE_EA->Ethanolamine Oxo_ETE 15-oxo-ETE HETE->Oxo_ETE 15-PGDH (Oxidation) Other_Metabolites Other Metabolites HETE_EA_alt 15(S)-HETE Ethanolamide HETE_EA_alt->Other_Metabolites COX-2, LOX, CYP450 (Oxidation/Hydroxylation)

Caption: Primary and potential enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Studying 15(S)-HETE-EA Degradation Start Biological Sample (e.g., cell lysate, tissue homogenate) Incubation Incubate with 15(S)-HETE-EA Start->Incubation Extraction Lipid Extraction (e.g., Solid Phase Extraction) Incubation->Extraction Stop reaction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of 15(S)-HETE-EA, 15(S)-HETE, 15-oxo-ETE Analysis->Quantification

Caption: General experimental workflow for the analysis of 15(S)-HETE-EA degradation.

Experimental Protocols

In Vitro Degradation of 15(S)-HETE-EA in Cell Lysates or Tissue Homogenates

Objective: To determine the rate of hydrolysis of 15(S)-HETE-EA to 15(S)-HETE and its subsequent oxidation to 15-oxo-ETE in a biological matrix.

Materials:

  • Biological sample: Cultured cells or tissue of interest.

  • Homogenization buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

  • 15(S)-HETE-EA stock solution (in ethanol (B145695) or DMSO).

  • Internal standards: Deuterated standards for 15(S)-HETE (e.g., 15(S)-HETE-d8) and a suitable standard for 15-oxo-ETE.[10][11][12]

  • Solid-phase extraction (SPE) columns (e.g., C18).

  • Solvents for SPE: Methanol (B129727), water, hexane.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

    • Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add a specific amount of protein (e.g., 50-100 µg) from the supernatant.

    • Pre-warm the sample to 37°C for 5 minutes.

    • Initiate the reaction by adding 15(S)-HETE-EA to a final concentration of, for example, 10 µM.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • To study the effect of specific inhibitors, pre-incubate the protein sample with the inhibitor (e.g., a FAAH or 15-PGDH inhibitor) for 15-30 minutes before adding the substrate.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standards.

    • Vortex and centrifuge at high speed to precipitate proteins.

    • Collect the supernatant for lipid extraction.

    • Condition an SPE column with methanol followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with water or a low percentage of methanol in water.

    • Elute the lipids with methanol or another suitable organic solvent.[10]

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Analyze the sample using a reverse-phase C18 column coupled to a tandem mass spectrometer.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol containing a small amount of acid (e.g., formic or acetic acid) to improve chromatography.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect and quantify the parent and product ions for 15(S)-HETE-EA, 15(S)-HETE, 15-oxo-ETE, and their respective internal standards.

FAAH Activity Assay (Adapted for 15(S)-HETE-EA)

Objective: To specifically measure the FAAH-mediated hydrolysis of 15(S)-HETE-EA.

Principle: This protocol is an adaptation of commercially available fluorometric FAAH activity assay kits, which typically use a surrogate substrate. Here, the product of interest (15(S)-HETE) is quantified by LC-MS/MS.

Materials:

  • Recombinant FAAH or cell/tissue homogenate as the enzyme source.

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • 15(S)-HETE-EA substrate.

  • FAAH inhibitor (e.g., URB597) for control experiments.

  • Internal standard (15(S)-HETE-d8).

  • LC-MS/MS system.

Procedure:

  • Enzyme Preparation:

    • Prepare dilutions of the enzyme source in FAAH assay buffer.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following reactions:

      • Sample wells: Enzyme source + 15(S)-HETE-EA.

      • Inhibitor control wells: Enzyme source + FAAH inhibitor (pre-incubated) + 15(S)-HETE-EA.

      • No-enzyme control wells: Assay buffer + 15(S)-HETE-EA.

    • Pre-warm the plate/tubes to 37°C.

  • Reaction and Termination:

    • Start the reaction by adding 15(S)-HETE-EA.

    • Incubate for a fixed time period (e.g., 30 minutes) at 37°C.

    • Terminate the reaction and extract lipids as described in Protocol 4.1.

  • Analysis:

    • Quantify the amount of 15(S)-HETE produced using LC-MS/MS.

    • Calculate FAAH activity by subtracting the amount of 15(S)-HETE in the inhibitor control and no-enzyme control wells from the sample wells. Express activity as pmol of 15(S)-HETE formed per minute per mg of protein.

Conclusion

The enzymatic degradation of 15(S)-HETE-EA is primarily initiated by FAAH-mediated hydrolysis to 15(S)-HETE, which is subsequently oxidized by 15-PGDH to 15-oxo-ETE. While this central pathway is established, further research is required to elucidate the potential involvement of other metabolic enzymes and to determine the specific kinetics of FAAH for 15(S)-HETE-EA. The experimental protocols provided herein offer a robust framework for researchers to further investigate the metabolism of this important lipid mediator, contributing to a deeper understanding of its biological significance.

References

The Role of 15(S)-HETE Ethanolamide in Angiogenesis and Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific role of 15(S)-HETE Ethanolamide in angiogenesis and endothelial cell function is limited in the current scientific literature. This guide provides a comprehensive overview of the known functions of its closely related carboxylic acid precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a potent modulator of angiogenesis. The information presented herein on 15(S)-HETE serves as a foundational reference point for investigating the potential activities of this compound. Further research is required to elucidate the distinct biological functions of the ethanolamide derivative.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions, including cancer and ischemic diseases. Endothelial cells are the primary cellular players in angiogenesis, undergoing a series of coordinated events including proliferation, migration, and differentiation to form new vascular networks. The regulation of these endothelial cell functions is orchestrated by a complex interplay of signaling molecules. Among these are lipid mediators derived from the metabolism of arachidonic acid.

15(S)-HETE is a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway. A growing body of evidence highlights 15(S)-HETE as a pro-angiogenic factor that stimulates multiple aspects of endothelial cell function. This compound, an endocannabinoid-like lipid mediator, is the ethanolamide conjugate of 15(S)-HETE. While the biological activities of many N-acylethanolamines are well-documented, the specific role of this compound in angiogenesis remains largely unexplored. This technical guide summarizes the current understanding of 15(S)-HETE's influence on angiogenesis and endothelial cell function, presenting quantitative data, detailed experimental protocols, and known signaling pathways to facilitate further investigation into the potential role of this compound.

Data Presentation: The Pro-Angiogenic Effects of 15(S)-HETE

The following tables summarize the quantitative effects of 15(S)-HETE on various aspects of endothelial cell function and angiogenesis, as reported in the scientific literature.

Table 1: Effect of 15(S)-HETE on Endothelial Cell Migration

Cell TypeAssay15(S)-HETE ConcentrationObserved EffectReference
Human Retinal Microvessel Endothelial Cells (HRMVEC)Modified Boyden Chamber10⁻⁷ M42 ± 10% increase in cell migration[1]
Human Dermal Microvascular Endothelial Cells (HDMVEC)Boyden Chamber0.1 µMStimulation of cell migration[2]

Table 2: Effect of 15(S)-HETE on Endothelial Cell Tube Formation

Cell TypeAssay15(S)-HETE ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Matrigel AssayNot SpecifiedIncreased endothelial cell-cell contact and formation of tubular network-like structures[3]
Human Dermal Microvascular Endothelial Cells (HDMVEC)Matrigel AssayNot SpecifiedStimulation of tube formation[2]
Brain Microvascular Endothelial Cells (BMVECs)Matrigel Assay1 µmol/mLAttenuated the inhibition of tube formation induced by 15-LO siRNA[4]

Table 3: In Vivo Angiogenic Effects of 15(S)-HETE

Animal ModelAssay15(S)-HETE ConcentrationObserved EffectReference
RabbitCorneal Pocket AssayNot SpecifiedStimulation of neovascularization[1]
Chick EmbryoChorioallantoic Membrane (CAM) AssayNot SpecifiedIncreased vessel density[3]
RatAortic Ring AssayNot SpecifiedInduced sprouting[3]
MouseMatrigel Plug AssayNot SpecifiedStimulation of in vivo angiogenesis[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the angiogenic effects of compounds like 15(S)-HETE. These protocols can be adapted for the investigation of this compound.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Plating: HUVECs are seeded in 24-well plates at a density of 1 x 10³ cells per well.

  • Treatment: Cells are treated with the test compound (e.g., 15-oxo-ETE, a metabolite of 15(S)-HETE) at various concentrations.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium.

  • Detection: After incubation, cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The signal is developed with a substrate and quantified by measuring the absorbance.[5]

Endothelial Cell Migration Assay (Modified Boyden Chamber)

This assay quantifies the chemotactic migration of endothelial cells.

  • Apparatus: A Boyden chamber with a porous membrane (e.g., 8 µm pores) separating the upper and lower wells is used.

  • Cell Preparation: Endothelial cells are serum-starved and then resuspended in a serum-free medium.

  • Assay Setup: The lower chamber is filled with medium containing the test compound as a chemoattractant. The cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated for a defined period (e.g., 4 hours) to allow cell migration through the membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Diff-Quik), and counted under a microscope.[1]

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.

  • Cell Seeding: Endothelial cells are seeded onto the solidified matrix in a low-serum medium containing the test compound.

  • Incubation: The plate is incubated at 37°C for a period of 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.[6][7][8]

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.

  • Aorta Excision: Thoracic aortas are dissected from rats under sterile conditions.

  • Ring Preparation: The periaortic fibroadipose tissue is removed, and the aorta is cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

  • Culture: The rings are cultured in a serum-free medium, and the test compound is added.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed over several days. The extent of angiogenesis is quantified by measuring the length and number of sprouts.[9][10][11][12]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates angiogenesis in a living organism.

  • Plug Preparation: The test compound is mixed with ice-cold liquid Matrigel.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.

  • Incubation: The plugs are left in place for a defined period (e.g., 7-14 days) to allow for neovascularization.

  • Analysis: The Matrigel plugs are excised, fixed, and processed for histological analysis. The extent of angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31 or CD34) and measuring the microvessel density. Alternatively, functional vasculature can be assessed by intravenous injection of fluorescently labeled dextran (B179266) prior to plug excision.[13][14][15][16]

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized CAM of a developing chick embryo.

  • Egg Preparation: Fertilized chicken eggs are incubated for several days. A small window is then made in the shell to expose the CAM.

  • Sample Application: A sterile filter disc or a carrier substance (e.g., a coverslip) containing the test compound is placed on the CAM.

  • Incubation: The eggs are returned to the incubator for a few days.

  • Analysis: The CAM is then examined for changes in vascularization. The number of blood vessel branch points in the area of the implant is counted to quantify the angiogenic response.[3][4][17][18]

Signaling Pathways of 15(S)-HETE in Endothelial Cells

Several signaling pathways have been identified to mediate the pro-angiogenic effects of 15(S)-HETE in endothelial cells. Understanding these pathways is crucial for designing experiments to investigate the mechanisms of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

15(S)-HETE has been shown to activate the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway HETE 15(S)-HETE Receptor Receptor ? HETE->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Angiogenesis Angiogenesis (Proliferation, Migration) mTOR->Angiogenesis

Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in endothelial cells.

Src-Mediated Egr-1-Dependent FGF-2 Expression

15(S)-HETE can induce the expression of Fibroblast Growth Factor-2 (FGF-2), a potent pro-angiogenic factor, through a Src-dependent pathway involving the transcription factor Egr-1.

Src_Egr1_FGF2_Pathway HETE 15(S)-HETE Src Src HETE->Src Activation Egr1 Egr-1 Src->Egr1 Activation FGF2 FGF-2 Expression Egr1->FGF2 Angiogenesis Angiogenesis FGF2->Angiogenesis

Caption: Src-Egr-1-FGF-2 signaling cascade initiated by 15(S)-HETE.

STAT3-Dependent VEGF Expression

Another critical pathway involves the activation of the transcription factor STAT3, leading to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.

STAT3_VEGF_Pathway HETE 15(S)-HETE STAT3 STAT3 HETE->STAT3 Activation VEGF VEGF Expression STAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: 15(S)-HETE-induced STAT3-dependent VEGF expression and angiogenesis.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for researchers initiating studies on the angiogenic properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Assays cluster_mechanistic Mechanistic Studies Proliferation Endothelial Cell Proliferation Assay In_Vitro_Results Positive In Vitro Results? Proliferation->In_Vitro_Results Migration Endothelial Cell Migration Assay Migration->In_Vitro_Results Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->In_Vitro_Results Aortic_Ring Aortic Ring Assay Ex_Vivo_Results Positive Ex Vivo Results? Aortic_Ring->Ex_Vivo_Results Matrigel_Plug Matrigel Plug Assay Signaling Signaling Pathway Analysis (Western Blot, etc.) Matrigel_Plug->Signaling CAM_Assay CAM Assay CAM_Assay->Signaling Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Signaling->Gene_Expression Conclusion Elucidate Role and Mechanism of Action Gene_Expression->Conclusion Start Hypothesize Role of This compound Start->Proliferation Start->Migration Start->Tube_Formation In_Vitro_Results->Aortic_Ring Yes In_Vitro_Results->Conclusion No In_Vivo_Validation In Vivo Validation Ex_Vivo_Results->In_Vivo_Validation Yes Ex_Vivo_Results->Conclusion No In_Vivo_Validation->Matrigel_Plug In_Vivo_Validation->CAM_Assay

Caption: A suggested experimental workflow for characterizing the angiogenic potential of this compound.

Conclusion and Future Directions

The existing body of research strongly supports a pro-angiogenic role for 15(S)-HETE, mediated by well-defined signaling pathways in endothelial cells. This positions 15(S)-HETE as a significant lipid mediator in the regulation of vascular biology. However, a clear data gap exists regarding the specific functions of its ethanolamide derivative, this compound.

Future research should focus on directly assessing the effects of this compound on endothelial cell proliferation, migration, and tube formation using the established protocols outlined in this guide. Comparative studies with 15(S)-HETE will be crucial to determine if the ethanolamide modification alters its potency or mechanism of action. Furthermore, investigating the interaction of this compound with cannabinoid receptors and its effect on FAAH activity in the context of angiogenesis will provide valuable insights. Elucidating the role of this compound will not only enhance our understanding of lipid mediator signaling in vascular biology but may also open new avenues for the development of therapeutic agents targeting angiogenesis-related diseases.

References

Methodological & Application

Application Notes and Protocols for 15(S)-HETE Ethanolamide ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

This competitive ELISA is based on the competition between 15(S)-HETE Ethanolamide in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific antibody. The microplate is pre-coated with an antibody specific for this compound. After the addition of samples or standards and the biotinylated tracer, the plate is washed to remove unbound reagents. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated tracer. The amount of bound HRP is inversely proportional to the concentration of this compound in the sample. The addition of a substrate solution results in color development, which is measured spectrophotometrically. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of related ELISA kits for anandamide (B1667382) and 15(S)-HETE. It is anticipated that a validated this compound ELISA would exhibit similar performance.

Table 1: Typical ELISA Kit Performance Characteristics

ParameterAnandamide (AEA) ELISA Kit15(S)-HETE ELISA KitExpected this compound ELISA Performance
Assay Range 0.05 - 20 ng/mL[2]78 - 10,000 pg/mL[3][4]Similar to AEA and 15(S)-HETE
Sensitivity 0.022 ng/mL[2]~185 pg/mL (80% B/B0)[3][4]High sensitivity in the pg/mL to ng/mL range
Minimum Detection Limit 2.47 ng/mL[5]58.9 pg/mL[4]Dependent on antibody specificity and affinity
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[1][2][5][6]Urine, Plasma, Serum, Whole Blood[3][4]Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Incubation Time ~2-3 hours[1][5][7]18 hours[3][4]Variable depending on antibody and protocol optimization

Table 2: Cross-Reactivity Data for a 15(S)-HETE ELISA Kit

This table illustrates the specificity of a related assay. A this compound ELISA would require its own specific cross-reactivity profile to be determined.

CompoundCross-Reactivity (%)
15(S)-HETE 100
15(S)-HETrE3.03[4]
5(S),15(S)-DiHETE2.87[4]
15(S)-HEPE0.93[4]
15(R)-HETE0.08[4]
12(S)-HETE0.04[4]
Arachidonic Acid0.17[4]
Prostaglandin E2<0.01[4]
Leukotriene B4<0.01[4]

Experimental Protocols

Materials and Reagents
  • Microplate pre-coated with anti-15(S)-HETE Ethanolamide antibody

  • This compound standard

  • Biotinylated this compound

  • Streptavidin-HRP conjugate

  • Standard Diluent

  • Wash Buffer (20X concentrate)

  • TMB Substrate

  • Stop Solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Vortex mixer

  • Microcentrifuge

Sample Collection and Preparation

Proper sample handling is crucial for accurate results.

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -80°C.[1] Avoid repeated freeze-thaw cycles.

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[1][6] Collect the plasma and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove particulates.[1] Assay immediately or aliquot and store at -80°C.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer. Centrifuge the homogenate to remove cellular debris. The supernatant can then be used for the assay. A preliminary experiment is recommended to determine the optimal dilution.

Reagent Preparation
  • Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate with deionized or distilled water.

  • Standard Curve: Reconstitute the this compound standard with Standard Diluent to create a stock solution. Perform serial dilutions of the stock solution to create a standard curve (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL).[7]

  • Biotinylated this compound: Prepare the working solution by diluting the concentrated stock as per the kit instructions.

  • Streptavidin-HRP Conjugate: Prepare the working solution by diluting the concentrated stock as per the kit instructions.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[5][7]

  • Immediately add 50 µL of Biotinylated-15(S)-HETE Ethanolamide working solution to each well.[1] Mix gently and cover the plate with a plate sealer.

  • Incubate for 1 hour at 37°C.[1][5][7]

  • Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[5][7] After the final wash, invert the plate and blot it dry on a clean paper towel.

  • Add 100 µL of Streptavidin-HRP working solution to each well.[5][7] Cover the plate and incubate for 30-60 minutes at 37°C.[1][5][7]

  • Repeat the wash step as described in step 5.

  • Add 90 µL of TMB Substrate to each well.[1][5][7] Incubate for 15-20 minutes at 37°C in the dark.[1][5][7]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1][5][7]

  • Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.

Calculation of Results

Calculate the average absorbance for each set of replicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of this compound in the samples can be determined by interpolating from this standard curve. The concentration is inversely proportional to the absorbance.

Signaling Pathways and Experimental Workflow

Biosynthesis and Signaling of this compound

This compound is synthesized from anandamide (AEA) via the action of 15-lipoxygenase (15-LOX). It is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to AEA and does not significantly bind to the CB2 receptor.[6] It also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[8]

G cluster_synthesis Biosynthesis cluster_signaling Signaling & Metabolism Anandamide Anandamide (AEA) LOX 15-Lipoxygenase (15-LOX) Anandamide->LOX HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 Binds (Lower Affinity) FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Inhibits LOX->HETE_EA Downstream Downstream Signaling CB1->Downstream Activates Degradation Degradation Products FAAH->Degradation Anandamide_ext Anandamide (AEA) Anandamide_ext->FAAH

Caption: Biosynthesis and signaling pathway of this compound.

Experimental Workflow for this compound ELISA

The following diagram outlines the key steps in performing the ELISA.

G start Start sample_prep Sample & Reagent Preparation start->sample_prep add_sample Add Sample/Standard & Biotin-Tracer sample_prep->add_sample incubate1 Incubate (1 hr, 37°C) add_sample->incubate1 wash1 Wash Plate (3-5 times) incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate (30-60 min, 37°C) add_hrp->incubate2 wash2 Wash Plate (5 times) incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate (15-20 min, 37°C, dark) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (450 nm) add_stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental workflow for the this compound competitive ELISA.

References

Animal Models for Investigating the Effects of 15(S)-HETE Ethanolamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an oxidized metabolite of anandamide (B1667382), an endogenous cannabinoid. While the physiological roles of 15(S)-HETE ethanolamide are still under investigation, its precursor, anandamide, and the enzyme responsible for its formation, 15-lipoxygenase (15-LOX), are implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular function. This document provides detailed application notes and protocols for utilizing animal models to investigate the effects of this compound. Given the limited direct research on this specific compound, the following protocols are adapted from established models for studying anandamide, other N-acylethanolamines, and related lipid mediators.

I. Recommended Animal Models

The choice of animal model will depend on the specific research question. Based on the known biological activities of related compounds, the following models are recommended:

  • Rodents (Mice and Rats): These are the most common and well-characterized models for studying lipid mediators. They are suitable for investigating the effects of this compound on inflammation, pain, and cardiovascular conditions. Specific strains may be chosen based on the experimental goals (e.g., C57BL/6 mice for general studies, BALB/c mice for immunological studies).

II. Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration and analysis of N-acylethanolamines, which can be adapted for this compound.

Table 1: Recommended Dosage and Administration Routes for N-Acylethanolamines in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleReference
AnandamideMouseIntravenous (i.v.)1-20 mg/kgEmulphor:ethanol:saline (1:1:18)[1]
AnandamideMouseIntraperitoneal (i.p.)5-50 mg/kgEmulphor:ethanol:saline (1:1:18)[2]
AnandamideRatIntrahypothalamic50 ng in 0.5 µLSaline[3]
Oleoylethanolamide (OEA)MouseOral gavage10-100 mg/kg5% carboxymethylcellulose[4]
Palmitoylethanolamide (PEA)DogOral10-15 mg/kg (micronized)Not specified[5]
15(S)-HETEMouseIntraperitoneal (i.p.)Not specifiedNot specified[6]

Table 2: Key Parameters for Analytical Quantification of N-Acylethanolamines using LC-MS/MS

ParameterValue/DescriptionReference
Sample Preparation
Tissue HomogenizationIn methanol (B129727) containing internal standards[7]
Lipid ExtractionBligh-Dyer method (chloroform/methanol/water) or Solid-Phase Extraction (SPE)[7][8]
Liquid Chromatography
ColumnC18 reverse-phase[9]
Mobile Phase AWater with 0.1% formic acid[9]
Mobile Phase BAcetonitrile/Isopropanol with 0.1% formic acid[9]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) - Positive[8]
DetectionMultiple Reaction Monitoring (MRM)[9]
Internal StandardsDeuterated analogs (e.g., AEA-d8, OEA-d2, PEA-d4)[10]

III. Experimental Protocols

A. Protocol 1: Investigation of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model (Rat)

This model is a classic and highly reproducible assay for acute inflammation.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

2. Materials:

  • This compound

  • Vehicle (e.g., 1% Tween 80 in sterile saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

3. Experimental Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before the experiment with free access to water.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before carrageenan injection.[11]

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

4. Data Analysis:

  • Paw edema is expressed as the increase in paw volume (mL) compared to the initial volume.

  • Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Acclimatize Rats B Administer this compound or Vehicle A->B C Measure Initial Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume at Time Points D->E F Data Analysis E->F

Carrageenan-induced paw edema experimental workflow.

B. Protocol 2: Investigation of Neuroinflammatory Effects in a Lipopolysaccharide (LPS)-Induced Model (Mouse)

This model is used to study systemic inflammation and its effects on the central nervous system.

1. Animals:

  • Adult male C57BL/6 mice (8-12 weeks old).

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Reagents for tissue processing (e.g., PBS, paraformaldehyde)

  • Reagents for molecular analysis (e.g., RNA extraction kits, antibodies for immunohistochemistry or Western blotting).

3. Experimental Procedure:

  • Acclimatize animals for at least one week.

  • Administer this compound or vehicle (e.g., i.p.) at a predetermined time before or after the LPS challenge.

  • Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 0.5 - 5 mg/kg).[2][13]

  • At a selected time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

  • Process the tissue for analysis of inflammatory markers such as cytokines (e.g., TNF-α, IL-1β, IL-6), microglial activation (e.g., Iba1 staining), and astrocyte reactivity (e.g., GFAP staining).[14]

4. Data Analysis:

  • Quantify inflammatory markers using techniques like qPCR, ELISA, Western blotting, or immunohistochemistry.

  • Statistical analysis can be performed using t-tests or ANOVA.

G cluster_workflow LPS-Induced Neuroinflammation Workflow A Acclimatize Mice B Administer this compound or Vehicle A->B C Inject LPS B->C D Euthanize and Collect Brain Tissue C->D E Analyze Inflammatory Markers D->E F Data Analysis E->F

LPS-induced neuroinflammation experimental workflow.

C. Protocol 3: Investigation of Cardiovascular Effects in a Myocardial Infarction Model (Mouse)

This model allows for the study of the effects of this compound on cardiac injury and remodeling.

1. Animals:

  • Adult male C57BL/6 mice (8-12 weeks old).

2. Materials:

  • This compound

  • Vehicle

  • Surgical instruments for thoracotomy and coronary artery ligation.

  • Ventilator

  • ECG monitoring equipment

  • Echocardiography system

  • Reagents for histological analysis (e.g., TTC staining, Masson's trichrome staining).

3. Experimental Procedure:

  • Anesthetize the mouse and provide mechanical ventilation.[15]

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.[15][16] Sham-operated animals will undergo the same procedure without tightening the suture.

  • Administer this compound or vehicle at a specified time relative to the MI induction (e.g., pre-treatment, or post-treatment).

  • Close the chest and allow the animal to recover.

  • Monitor cardiac function using echocardiography at various time points post-MI (e.g., 1, 7, and 28 days).

  • At the end of the study, euthanize the animals and harvest the hearts for histological analysis of infarct size and fibrosis.[16]

4. Data Analysis:

  • Measure cardiac function parameters (e.g., ejection fraction, fractional shortening) from echocardiography.

  • Quantify infarct size and fibrotic area from histological sections.

  • Statistical analysis can be performed using ANOVA.

G cluster_workflow Myocardial Infarction Model Workflow A Anesthetize and Ventilate Mouse B Perform Thoracotomy A->B C Ligate LAD Coronary Artery B->C D Administer this compound or Vehicle C->D E Monitor Cardiac Function (Echocardiography) D->E F Histological Analysis E->F

Myocardial infarction experimental workflow.

IV. Signaling Pathways

The potential signaling pathways of this compound are likely to overlap with those of anandamide and 15(S)-HETE.

G cluster_pathway Potential Signaling Pathways of this compound AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 Metabolism HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 ? CB2 CB2 Receptor HETE_EA->CB2 ? TRPV1 TRPV1 Channel HETE_EA->TRPV1 ? PPAR PPARs HETE_EA->PPAR ? LOX15->HETE_EA Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1->Downstream CB2->Downstream TRPV1->Downstream PPAR->Downstream Effects Cellular Effects (e.g., Anti-inflammatory, Analgesic) Downstream->Effects

References

Application Notes and Protocols for 15(S)-HETE Ethanolamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a bioactive lipid molecule that is an endogenous metabolite of anandamide, a well-known endocannabinoid. It is formed through the action of 15-lipoxygenase (15-LO) on anandamide. This compound exhibits interesting pharmacological properties, acting as a weak agonist at the cannabinoid receptor 1 (CB1) and as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] Its dual action and its relationship to the endocannabinoid and eicosanoid pathways make it a molecule of significant interest for research in areas such as inflammation, pain, and cancer biology.

These application notes provide detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure reproducible and accurate results.

Data Presentation

Physicochemical and Solubility Data
PropertyValueReference
Molecular Formula C₂₂H₃₇NO₃[1]
Molecular Weight 363.5 g/mol [1]
CAS Number 161744-53-2[1]
Appearance Provided as a solution in ethanol (B145695) or as a neat oilN/A
Storage -20°C for at least two years[1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in DMSO 10 mg/mL[1]
Solubility in DMF 10 mg/mL[1]
Solubility in PBS (pH 7.2) 0.10 mg/mL[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound in ethanol and its subsequent dilution to a working concentration for treating cells in culture.

Materials:

  • This compound (from a commercial supplier)

  • Anhydrous ethanol (≥99.5%)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in Ethanol):

    • If this compound is supplied as a neat oil, carefully weigh the desired amount in a sterile, conical glass vial.

    • If supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.

    • Add the appropriate volume of anhydrous ethanol to achieve a 10 mg/mL concentration. For example, to 1 mg of this compound, add 100 µL of anhydrous ethanol.

    • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.

    • Store the stock solution in a tightly sealed vial at -20°C.

  • Preparation of an Intermediate Stock Solution (e.g., 1 mM):

    • Calculate the volume of the primary stock solution needed for your desired intermediate concentration. The molecular weight of this compound is 363.5 g/mol .

      • Volume (µL) = (Desired Concentration (mM) * Desired Volume (mL) * 363.5) / 10

      • For example, to make 1 mL of a 1 mM solution: (1 * 1 * 363.5) / 10 = 36.35 µL of the 10 mg/mL stock.

    • In a sterile microcentrifuge tube, add the calculated volume of the primary stock solution to the appropriate volume of anhydrous ethanol to reach your desired final volume.

    • Mix thoroughly by vortexing. This intermediate stock can also be stored at -20°C.

  • Preparation of the Final Working Solution in Cell Culture Medium:

    • It is crucial to minimize the final concentration of ethanol in the cell culture medium, as it can be toxic to cells. The final ethanol concentration should ideally be kept below 0.1% (v/v).

    • Warm the cell culture medium to 37°C.

    • Perform a serial dilution of the intermediate stock solution into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • For example, to prepare a 1 µM working solution from a 1 mM intermediate stock, you can perform a 1:1000 dilution. Add 1 µL of the 1 mM stock to 999 µL of cell culture medium.

    • Immediately after dilution, vortex the working solution gently to ensure homogeneity.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of ethanol as the highest concentration of this compound used.

    • To prepare the vehicle control, add the corresponding volume of anhydrous ethanol to the cell culture medium.

Important Considerations:

  • Due to the hydrophobic nature of this compound, it is sparingly soluble in aqueous solutions.[1] Therefore, direct dissolution in cell culture medium is not recommended.

  • Always use high-purity, anhydrous ethanol to prepare the stock solution to avoid introducing water, which can affect solubility.

  • When diluting the stock solution into the aqueous cell culture medium, add the stock solution to the medium while gently vortexing to aid in dispersion and prevent precipitation.

  • Prepare fresh working solutions for each experiment and do not store them for extended periods.

Mandatory Visualizations

Signaling Pathways of this compound

15(S)-HETE_Ethanolamide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 15_HETE_EA This compound CB1R CB1 Receptor 15_HETE_EA->CB1R Agonist FAAH FAAH 15_HETE_EA->FAAH Inhibitor 15_HETE 15(S)-HETE 15_HETE_EA->15_HETE Hydrolysis by FAAH AC Adenylyl Cyclase CB1R->AC - FAAH->15_HETE Hydrolysis PI3K PI3K 15_HETE->PI3K Activation cAMP cAMP AC->cAMP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cellular Effects (e.g., Proliferation, Angiogenesis) mTOR->Cell_Effects

Caption: Signaling pathways of this compound.

Experimental Workflow for Cell Culture Experiments

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mg/mL This compound Stock in Ethanol Start->Prepare_Stock Prepare_Working Prepare Working Solution in Cell Culture Medium (Final EtOH < 0.1%) Prepare_Stock->Prepare_Working Prepare_Vehicle Prepare Vehicle Control (Medium + Ethanol) Prepare_Stock->Prepare_Vehicle Treat_Cells Treat Cells with Working Solution and Vehicle Control Prepare_Working->Treat_Cells Prepare_Vehicle->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cellular Assays (e.g., Viability, Western Blot, etc.) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: Workflow for using this compound in cell culture.

References

Application Notes and Protocols: Synthesis and Application of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of anandamide (B1667382) (Arachidonoyl ethanolamide, AEA), the first discovered endogenous cannabinoid.[1] While AEA is a well-known agonist for cannabinoid receptors (CB₁ and CB₂), its oxygenated derivatives, such as 15(S)-HETE-EA, exhibit unique biological activities.[1] Lipoxygenases, particularly 15-lipoxygenase (15-LOX), actively convert AEA into its 15(S)-hydroperoxy and subsequently the more stable hydroxy metabolites.[1][2]

15(S)-HETE-EA is reported to be a less potent agonist at the CB₁ receptor compared to AEA but is an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][3] This suggests a potential role in modulating the endocannabinoid system. The parent compound, 15(S)-HETE, is a significant lipid mediator derived from arachidonic acid, involved in inflammation and angiogenesis, notably through the Jak2-STAT5B signaling pathway.[4][5][6]

This document provides detailed protocols for the chemical synthesis, purification, and characterization of 15(S)-HETE-EA for research purposes. It also includes methods for its application in biological assays and an overview of relevant signaling pathways.

Chemical and Physical Properties

The key properties of 15(S)-HETE Ethanolamide are summarized below.

PropertyValueReference
Formal Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide[1]
Molecular Formula C₂₂H₃₇NO₃[1]
Formula Weight 363.5 g/mol [1]
Purity ≥98% (typical for commercial standards)[1]
UV Maximum (λmax) 236 nm[1][6]
Solubility (Ethanol) ~50 mg/mL[1]
Storage Temperature -20°C (as a solution)[1]

Biological Significance and Signaling

15(S)-HETE-EA is primarily formed through the action of 15-lipoxygenase on anandamide.[2][7] While its own signaling is under investigation, the pathway of its precursor, 15(S)-HETE, is better characterized. 15(S)-HETE has been shown to induce angiogenesis by promoting the expression of Interleukin-8 (IL-8) through the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway in microvascular endothelial cells.[4]

G HETE 15(S)-HETE Jak2 Jak2 Activation HETE->Jak2 STAT5B STAT5B Phosphorylation & Dimerization Jak2->STAT5B Nucleus Nuclear Translocation STAT5B->Nucleus Promoter Binds to IL-8 Promoter Nucleus->Promoter IL8 IL-8 Gene Expression Promoter->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis

Fig. 1: 15(S)-HETE-induced Jak2-STAT5B signaling pathway.

Synthesis and Purification Protocols

Two primary routes for obtaining 15(S)-HETE-EA are chemical synthesis from 15(S)-HETE and enzymatic synthesis from anandamide.

This protocol describes the coupling of 15(S)-HETE with ethanolamine (B43304) using a carbodiimide (B86325) coupling agent.

Materials:

  • 15(S)-HETE (≥98% purity)

  • Ethanolamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Argon or Nitrogen gas

Workflow:

G cluster_0 Activation cluster_1 Coupling Reaction cluster_2 Purification HETE 15(S)-HETE in DCM Coupling Add EDC + NHS HETE->Coupling ActiveEster NHS-Ester Intermediate Coupling->ActiveEster Reaction Combine & Stir (Room Temp, 12h) ActiveEster->Reaction Ethanolamine Ethanolamine + TEA in DCM Ethanolamine->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude 15(S)-HETE-EA Chromatography Silica Gel Chromatography Workup->Chromatography PureProduct Pure 15(S)-HETE-EA Chromatography->PureProduct

Fig. 2: Workflow for chemical synthesis of 15(S)-HETE-EA.

Methodology:

  • Activation: Dissolve 15(S)-HETE (1 equivalent) in anhydrous DCM under an argon atmosphere. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours until the formation of the NHS-ester is complete (can be monitored by TLC).

  • Coupling: In a separate flask, dissolve ethanolamine (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM. Slowly add this solution to the activated NHS-ester mixture from step 1.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to yield pure this compound.

This protocol describes the generation of 15(S)-HETE-EA from anandamide using a lipoxygenase enzyme, suitable for generating the metabolite in a biological matrix.

Materials:

  • Anandamide (AEA)

  • Soybean Lipoxygenase (or other 15-LOX source)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄) (optional, for reduction of hydroperoxy intermediate)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Methanol, Water, Acetonitrile (HPLC grade)

Workflow:

G AEA Anandamide (AEA) Incubate Incubation in Buffer AEA->Incubate LOX 15-Lipoxygenase LOX->Incubate HpETE_EA 15(S)-HpETE-EA Incubate->HpETE_EA HETE_EA 15(S)-HETE-EA HpETE_EA->HETE_EA Peroxidase Cellular Peroxidases (or NaBH₄ reduction) Peroxidase->HETE_EA

Fig. 3: Enzymatic conversion of anandamide to 15(S)-HETE-EA.

Methodology:

  • Reaction Setup: Prepare a solution of anandamide in ethanol (B145695). Add a small aliquot to PBS (pH 7.4) to achieve the desired final concentration (e.g., 10-50 µM), ensuring the final ethanol concentration is <1%.

  • Enzymatic Reaction: Initiate the reaction by adding 15-lipoxygenase enzyme to the substrate solution. Incubate at 37°C for 15-30 minutes. The reaction produces the intermediate 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA).

  • Reduction: The hydroperoxy intermediate is unstable and is typically reduced to the more stable hydroxy form (15(S)-HETE-EA) by endogenous cellular peroxidases.[5] If using a purified enzyme system, the reduction can be achieved by adding a mild reducing agent like NaBH₄.

  • Extraction: Stop the reaction by adding 2 volumes of cold methanol. Acidify the mixture to pH ~4.0. Extract the lipids using a C18 SPE cartridge.

  • Analysis: The extracted product can be analyzed and quantified via LC-MS/MS.

Analysis and Characterization Protocols

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

This method is adapted from standard lipidomics protocols for the analysis of eicosanoids and N-acylethanolamines.[9]

Sample Preparation:

  • Dissolve the purified product in an appropriate solvent (e.g., ethanol or methanol) to a concentration of ~1 µg/mL.

  • For biological samples, perform a lipid extraction using the Folch or Bligh-Dyer method.[10] Briefly, homogenize the sample and extract with a chloroform:methanol mixture. The lipids will be recovered in the lower organic phase.[11][12]

  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for injection.

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold, re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Tandem Mass Spectrometry (MS/MS)
Parent Ion (m/z) [M+H]⁺ = 364.3
Key Fragment Ions Fragments corresponding to the loss of water and cleavage of the amide bond.

This protocol provides a general framework to assess the inhibitory potential of synthesized 15(S)-HETE-EA on FAAH activity.

Methodology:

  • Enzyme Source: Use either recombinant FAAH or a cell/tissue homogenate known to have high FAAH activity (e.g., brain or liver microsomes).

  • Substrate: Use a fluorogenic or chromogenic FAAH substrate, or use radiolabeled anandamide ([³H]AEA).

  • Assay Procedure:

    • Pre-incubate the enzyme source with varying concentrations of 15(S)-HETE-EA (the inhibitor) for 15 minutes at 37°C in an assay buffer (e.g., Tris-HCl, pH 8.0).

    • Initiate the reaction by adding the substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding cold solvent or acid).

  • Detection:

    • If using a fluorogenic substrate, measure the fluorescence on a plate reader.

    • If using [³H]AEA, separate the product ([³H]arachidonic acid) from the substrate using chromatography or liquid-liquid extraction and quantify using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA and determine the IC₅₀ value by non-linear regression.

Summary

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound. The chemical synthesis route offers a straightforward method for producing pure material for in vitro studies, while the enzymatic method is useful for studying its biosynthesis and metabolism in cellular contexts. Proper analytical verification via LC-MS/MS is essential to ensure the quality of the synthesized compound for use in biological research and drug development.

References

Application Notes and Protocols for Receptor Binding Assays Using 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an endogenous derivative of arachidonic acid and an analog of the endocannabinoid anandamide. As a lipid signaling molecule, understanding its interaction with specific receptors is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of 15(S)-HETE ethanolamide with its primary known target, the cannabinoid receptor 1 (CB1), and its potential target, the transient receptor potential vanilloid 1 (TRPV1) channel.

Target Receptors and Binding Affinities

This compound has been demonstrated to interact with the CB1 receptor. While its affinity is lower than that of the archetypal endocannabinoid anandamide, it is significant for receptor characterization. The binding affinity of this compound for the CB2 receptor has been shown to be negligible. Its interaction with the TRPV1 channel, a known target for other N-acylethanolamides, is an area of active investigation.

CompoundReceptorBinding Affinity (Ki)
This compound CB1 ~600 nM [1]
Anandamide (for comparison)CB1~90 nM[1]
This compoundCB2No significant binding
This compoundTRPV1Data not yet available

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

This protocol details a competitive binding assay to determine the affinity of this compound for the CB1 receptor using a known high-affinity radioligand, such as [³H]CP55,940.

Materials:

  • Membrane preparations from cells expressing human CB1 receptor (e.g., CHO-CB1 or HEK293-CB1 cells)

  • This compound

  • [³H]CP55,940 (Radioligand)

  • Anandamide or another known CB1 agonist/antagonist (for positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (fatty acid-free)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Harvester

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparations on ice.

    • Homogenize the membranes in ice-cold Assay Buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL of Assay Buffer

      • Non-specific Binding: 25 µL of a high concentration of a non-labeled CB1 ligand (e.g., 10 µM anandamide).

      • Displacement: 25 µL of each dilution of this compound.

    • Add 25 µL of [³H]CP55,940 (at a final concentration close to its Kd, e.g., 0.5-1.0 nM) to all wells.

    • Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Assay for TRPV1 Activation

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1.

  • This compound.

  • Capsaicin (B1668287) (positive control).

  • Capsazepine (B1668289) (TRPV1 antagonist, for specificity control).

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the TRPV1-expressing cells under standard conditions.

    • Plate the cells in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) in Assay Buffer containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer to each well.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes) to measure the change in intracellular calcium.

    • Include wells with capsaicin as a positive control and a vehicle control (e.g., ethanol (B145695) or DMSO).

    • To confirm TRPV1 specificity, pre-incubate some wells with capsazepine before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control (ΔF/F₀).

    • Plot the normalized fluorescence response against the logarithm of the concentration of this compound.

    • Determine the EC50 value (the concentration that elicits a half-maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Intracellular_Ca [Ca²⁺]int Ca_channel->Intracellular_Ca Influx ↓ Extracellular_K [K⁺]ext K_channel->Extracellular_K Efflux ↑ Ligand 15(S)-HETE Ethanolamide Ligand->CB1 Binds ATP ATP ATP->AC Ca_ion K_ion Extracellular_Ca [Ca²⁺]ext Extracellular_Ca->Ca_channel Intracellular_K [K⁺]int Intracellular_K->K_channel

Caption: CB1 Receptor Signaling Pathway.

TRPV1 Channel Activation and Signaling

TRPV1 is a non-selective cation channel that, upon activation by agonists, allows the influx of calcium and sodium ions. This leads to depolarization of the cell membrane and the initiation of downstream signaling events. While a direct binding site for this compound is yet to be fully characterized, other N-acylethanolamides are known to activate TRPV1.

TRPV1_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Intracellular_Ca [Ca²⁺]int TRPV1->Intracellular_Ca Influx Intracellular_Na [Na⁺]int TRPV1->Intracellular_Na Influx Ligand 15(S)-HETE Ethanolamide (Putative) Ligand->TRPV1 Activates Ca_ion Na_ion Extracellular_Ca [Ca²⁺]ext Extracellular_Ca->TRPV1 Extracellular_Na [Na⁺]ext Extracellular_Na->TRPV1 Depolarization Membrane Depolarization Intracellular_Ca->Depolarization Intracellular_Na->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: TRPV1 Channel Activation Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the general workflow for a competitive radioligand receptor binding assay.

Exp_Workflow prep 1. Prepare Reagents (Membranes, Ligands, Buffers) setup 2. Set up Assay Plate (Total, Non-specific, Displacement) prep->setup incubate 3. Incubate at Controlled Temperature setup->incubate filter 4. Terminate and Filter incubate->filter wash 5. Wash Filters filter->wash count 6. Add Scintillation Cocktail & Count wash->count analyze 7. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Receptor Binding Assay Workflow.

References

Experimental Protocol for Studying 15(S)-HETE Ethanolamide in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a lipid mediator derived from the oxygenation of anandamide (B1667382) (AEA), an endogenous cannabinoid.[1][2] While its precise biological functions are still under investigation, its structural similarity to other N-acylethanolamines (NAEs) suggests potential roles in a variety of physiological processes, including inflammation, cell proliferation, and apoptosis.[3] This document provides detailed application notes and experimental protocols for the study of this compound in primary cell cultures, a critical tool for elucidating its cell-type-specific effects and mechanism of action.

Note on Dosing: As of December 2025, specific in vitro effective concentrations for this compound are not extensively documented in the scientific literature. The protocols below suggest starting dose ranges based on the known effective concentrations of its precursor, 15(S)-HETE, which has shown biological activity in the range of 0.1 µM to 40 µM in various cell types.[4][5] It is strongly recommended to perform a dose-response curve for each primary cell type and endpoint of interest to determine the optimal working concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formal Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide[6]
Molecular Formula C₂₂H₃₇NO₃[6]
Formula Weight 363.5 g/mol [6]
Purity ≥98%[6]
Formulation A solution in ethanol (B145695) (e.g., 100 µg/ml)[6]
Solubility (at 25°C) DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 50 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 5 mg/ml; PBS (pH 7.2): 0.10 mg/ml[6]
Storage -20°C[6]
Stability ≥ 2 years[6]
Table 2: Receptor Binding Affinity of this compound
ReceptorBinding Affinity (Ki)ComparisonReference
Cannabinoid Receptor 1 (CB1) 600 nMLess potent than Anandamide (AEA) (Ki = 90 nM)[6]
Cannabinoid Receptor 2 (CB2) No binding reported-

Experimental Protocols

Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and dilute it to working concentrations for cell treatment, while minimizing solvent toxicity.

Materials:

  • This compound (solution in ethanol)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium appropriate for the primary cell type

Protocol:

  • Stock Solution Preparation:

    • This compound is typically supplied in ethanol. To prepare a high-concentration stock solution (e.g., 10 mM), the ethanol can be evaporated under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid in an appropriate volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW = 363.5 g/mol ), dissolve it in 275.1 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • For cell culture experiments, it is crucial to minimize the final concentration of DMSO, as it can have independent biological effects. The final DMSO concentration should ideally be below 0.1%.

    • Prepare intermediate dilutions of the 10 mM stock solution in complete cell culture medium.

    • To enhance the solubility and bioavailability of the lipid in aqueous culture medium, it can be complexed with fatty acid-free BSA. Prepare a 1% BSA solution in PBS.

    • For a final concentration of 10 µM this compound, dilute the 10 mM stock 1:1000 in the 1% BSA solution, vortex, and then add this to the cell culture medium.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO and BSA as the highest concentration of this compound used in the experiment.

Primary Cell Culture

Objective: To isolate and culture primary cells for subsequent treatment with this compound. The following are generalized protocols that should be adapted based on the specific tissue and cell type.

  • Primary Neuronal Cultures (from rodent hippocampus or cortex): Detailed protocols for the isolation and culture of primary neurons can be found in the literature. These protocols typically involve enzymatic and mechanical dissociation of the tissue followed by plating on poly-L-lysine or other coated surfaces in serum-free media.

  • Primary Endothelial Cell Cultures (e.g., from human umbilical vein): Protocols for isolating and culturing primary endothelial cells are also well-established. These often involve enzymatic digestion of the blood vessel lining and culture in specialized endothelial growth medium on gelatin or fibronectin-coated flasks.

  • Primary Macrophage Cultures (from bone marrow or peripheral blood): Primary macrophages can be derived from bone marrow cells or peripheral blood monocytes by culturing in the presence of macrophage colony-stimulating factor (M-CSF).

  • Primary Microglia Cultures (from neonatal rodent brain): Isolation of primary microglia involves the preparation of mixed glial cultures from neonatal brain tissue, followed by the separation of microglia from astrocytes and other glial cells.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and metabolic activity of primary cells.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere and stabilize overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis or necrosis in primary cells.

Materials:

  • Primary cells cultured in a 6-well plate

  • This compound working solutions

  • Vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed primary cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cytokine Production (ELISA)

Objective: To measure the effect of this compound on the production of pro- or anti-inflammatory cytokines by primary cells (e.g., macrophages, microglia, endothelial cells).

Materials:

  • Primary cells cultured in a 24-well plate

  • This compound working solutions

  • Vehicle control

  • LPS (lipopolysaccharide) or other inflammatory stimulus (optional)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)

Protocol:

  • Seed primary cells in a 24-well plate.

  • Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • (Optional) Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.[7]

  • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the activation of key signaling pathways, such as the MAPK and NF-κB pathways.

Materials:

  • Primary cells cultured in a 6-well plate

  • This compound working solutions

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-p65, p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed primary cells and treat with this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Gene Expression Analysis (qPCR)

Objective: To determine the effect of this compound on the expression of target genes related to inflammation, apoptosis, or cell proliferation.

Materials:

  • Primary cells cultured in a 6-well plate

  • This compound working solutions

  • Vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene

Protocol:

  • Treat primary cells with this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a qPCR master mix, cDNA, and gene-specific primers.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

N-Acylethanolamine Biosynthesis and Signaling

NAE_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling PL Phospholipids NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PL->NAPE N-Acyltransferase NAE N-Acylethanolamines (e.g., this compound) NAPE->NAE NAPE-PLD NAE_ext 15(S)-HETE Ethanolamide NAE->NAE_ext Extracellular release CB1 CB1 Receptor NAE_ext->CB1 Weak Agonist GPR55 GPR55 NAE_ext->GPR55 Agonist G_alpha Gαq/11, Gα13 CB1->G_alpha GPR55->G_alpha PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG MAPK MAPK Pathway (ERK, p38, JNK) RhoA->MAPK Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Biosynthesis and potential signaling pathways of this compound.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation cell_culture Primary Cell Culture (e.g., Neurons, Macrophages) treatment Treat Cells with This compound (Dose-Response & Time-Course) cell_culture->treatment compound_prep Prepare 15(S)-HETE Ethanolamide Solutions & Vehicle Control compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Cytokine Production (ELISA) treatment->inflammation signaling Signaling Pathways (Western Blot) treatment->signaling gene_expression Gene Expression (qPCR) treatment->gene_expression data_analysis Analyze Data, Generate Tables, & Interpret Results viability->data_analysis apoptosis->data_analysis inflammation->data_analysis signaling->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for investigating the effects of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-HETE Ethanolamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) and its primary metabolites, 15(S)-HETE and 15-oxo-ETE, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers in the fields of pharmacology, biochemistry, and drug development in establishing robust analytical methods for these lipid signaling molecules.

Introduction

15(S)-HETE Ethanolamide, also known as 15(S)-hydroxyeicosatetraenoyl ethanolamide (15(S)-HAEA), is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA).[1][2] It is formed through the action of 15-lipoxygenase (15-LOX) on AEA.[1][3] Like other endocannabinoids and eicosanoids, 15(S)-HETE-EA and its metabolites are involved in a variety of physiological and pathophysiological processes. 15(S)-HETE-EA has been shown to be a ligand for the cannabinoid receptor 1 (CB1) and an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][4]

The primary metabolic pathways for 15(S)-HETE-EA include its hydrolysis by FAAH to yield 15(S)-HETE and ethanolamine (B43304), and the further oxidation of 15(S)-HETE to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] Given their biological significance, accurate and sensitive quantification of these analytes in biological matrices is crucial for understanding their roles in health and disease.

Signaling Pathways and Metabolism

The metabolic cascade of this compound and its precursors involves several enzymatic steps, as illustrated in the following diagram.

Signaling_Pathway Anandamide Anandamide (AEA) HETE_EA This compound Anandamide->HETE_EA Oxygenation HETE 15(S)-HETE HETE_EA->HETE Hydrolysis CB1 CB1 Receptor HETE_EA->CB1 Binding FAAH_node FAAH HETE_EA->FAAH_node Inhibition Ethanolamine Ethanolamine HETE_EA->Ethanolamine OXO_ETE 15-oxo-ETE HETE->OXO_ETE Oxidation FAAH_node->HETE_EA LOX 15-LOX LOX->Anandamide Arachidonic_Acid Arachidonic Acid LOX->Arachidonic_Acid PGDH 15-PGDH PGDH->HETE Arachidonic_Acid->HETE Oxygenation

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters for the analysis of this compound and its metabolites, along with reported concentrations of 15(S)-HETE in biological samples.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound364.362.1 (Ethanolamine fragment)ESI+Inferred
15(S)-HETE319.2219.1ESI-[6]
15-oxo-ETE317.2273.2ESI-[6]
Anandamide-d8 (IS)356.362.1ESI+Inferred
15(S)-HETE-d8 (IS)327.2226.1ESI-[6]

Note: The MRM transition for this compound is inferred based on the structure and common fragmentation patterns of N-acylethanolamines, where the ethanolamine head group (m/z 62.1) is a characteristic product ion in positive mode.[7]

Table 2: Reported Concentrations of 15(S)-HETE in Human Biological Samples

Biological MatrixConcentration (ng/mL)PopulationReference
Serum42.75 ± 5.2Healthy individuals[8]
Plasma12.74 ± 1.2 (as 15(R/S)-HETE)Healthy individuals[8]
Bronchial IncubationsVariable (increases with arachidonic acid stimulation)Asthmatic and non-asthmatic patients

Experimental Protocols

A generalized workflow for the analysis of this compound and its metabolites is presented below.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum, Tissue) Fortification Internal Standard Fortification Sample_Collection->Fortification Extraction Lipid Extraction (LLE or SPE) Fortification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

General workflow for LC-MS/MS analysis.
Sample Preparation

The choice of sample preparation technique is critical for the accurate quantification of lipid mediators. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate), add an appropriate amount of internal standard mix (e.g., Anandamide-d8 and 15(S)-HETE-d8).

  • Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate (B1210297) or a 2:1:1 mixture of chloroform:methanol (B129727):saline).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the organic (lower) phase.

  • Repeat the extraction of the aqueous phase with another 1 mL of the extraction solvent.

  • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of biological sample, add internal standards and dilute with 900 µL of water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% aqueous methanol to remove interfering substances.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid or 5 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry

A triple quadrupole mass spectrometer is recommended for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive for this compound and negative for 15(S)-HETE and 15-oxo-ETE. A polarity switching method can be utilized.

  • MRM Transitions: As listed in Table 1.

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing standard solutions of each analyte.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of analytical standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to its corresponding internal standard is plotted against the concentration. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

The protocols and data presented provide a comprehensive framework for the mass spectrometric analysis of this compound and its metabolites. The use of appropriate internal standards and careful optimization of sample preparation and LC-MS/MS conditions are essential for achieving accurate and reliable quantitative results. These methods will be valuable for researchers investigating the roles of these lipid mediators in various physiological and pathological contexts.

References

Application Notes and Protocols for the Development of Antibodies for 15(S)-HETE Ethanolamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), produced by the action of 15-lipoxygenase (15-LOX). As a molecule combining the structural features of both an eicosanoid and an endocannabinoid, 15(S)-HETE-EA is of significant interest for its potential role in various physiological and pathophysiological processes, including inflammation and neurotransmission. The development of specific antibodies against 15(S)-HETE-EA is crucial for creating sensitive and specific immunoassays to quantify its levels in biological samples and to elucidate its functions.

These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal and monoclonal antibodies against 15(S)-HETE-EA, and their application in a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation: Performance Characteristics of Immunoassays for Related Analytes

Currently, there is limited publicly available data on the performance of antibodies and immunoassays specifically for 15(S)-HETE Ethanolamide. However, data from commercially available kits for the closely related compound, 15(S)-HETE, can serve as a benchmark for the development of a 15(S)-HETE-EA assay. The following tables summarize the performance characteristics of commercially available 15(S)-HETE ELISA kits and a published radioimmunoassay (RIA).

Table 1: Performance Characteristics of Commercial 15(S)-HETE ELISA Kits

ParameterCayman Chemical 15(S)-HETE ELISA KitMyBioSource 15(S)-HETE ELISA Kit
Assay Range 78-10,000 pg/mL[1][2]0.156-10 ng/mL
Sensitivity (80% B/B₀) ~185 pg/mL[1][2]0.094 ng/mL
Midpoint (50% B/B₀) 700-1,200 pg/mL[1]Not Specified
Assay Type Competitive ELISA[1]Competitive ELISA[3]
Sample Types Plasma, Serum, Urine, Whole Blood[1]Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[3]

Table 2: Cross-Reactivity of a Commercial 15(S)-HETE Polyclonal Antibody

CompoundCross-Reactivity (%)
15(S)-HETE 100
15(R)-HETE0.08
5(S)-HETE<0.01
12(S)-HETE0.04
Arachidonic Acid<0.01
Prostaglandin E₂<0.01
Leukotriene B₄<0.01
13(S)-HODE0.03

Data adapted from the Cayman Chemical 15(S)-HETE ELISA Kit manual.

Table 3: Performance of a Published 15-HETE Radioimmunoassay (RIA)

ParameterValue
Sensitivity ~20 pg[1]
Cross-Reactivity with 5,15-diHETE 53%[1]
Cross-Reactivity with 8,15-diHETE 6.6%[1]
Cross-Reactivity with other HETEs <1%[1]
Cross-Reactivity with Arachidonic Acid <1%[1]

Data from Bryant and Hwang, 1983.[1]

Experimental Protocols

The following protocols provide a general framework for the development of antibodies against this compound.

Protocol 1: Synthesis of this compound-Carrier Protein Conjugate (Immunogen)

To elicit an immune response to a small molecule like 15(S)-HETE-EA (a hapten), it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Stir the reaction mixture at room temperature for 4-6 hours, protected from light. This reaction activates the carboxylic acid group of any residual 15(S)-HETE that may be present or can be adapted if starting from 15(S)-HETE to form the ethanolamide in situ before conjugation. A more direct approach involves activating a functional group on the ethanolamide moiety.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) at a concentration of 10 mg/mL.

    • Slowly add the activated 15(S)-HETE-EA solution to the carrier protein solution with gentle stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is recommended.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of buffer to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • The conjugation efficiency can be estimated by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry if appropriate standards are available.

  • Storage:

    • Store the purified conjugate in aliquots at -20°C or -80°C.

Protocol 2: Production of Polyclonal Antibodies

Materials:

  • 15(S)-HETE-EA-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits or other suitable host animals

  • Sterile syringes and needles

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Pre-immune Serum Collection:

    • Collect blood from the host animal before the first immunization to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify the 15(S)-HETE-EA-KLH conjugate with an equal volume of Freund's Complete Adjuvant. A typical dose is 0.5-1.0 mg of conjugate per rabbit. Inject the emulsion subcutaneously at multiple sites.

    • Booster Immunizations (Days 14, 28, 42): Emulsify the immunogen with an equal volume of Freund's Incomplete Adjuvant. Administer booster injections of 0.25-0.5 mg of conjugate subcutaneously.

  • Titer Monitoring:

    • Starting from day 35, collect small blood samples and test the serum for antibody titer using an indirect ELISA with 15(S)-HETE-EA-BSA as the coating antigen.

  • Antibody Collection and Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • The polyclonal antibodies can be purified from the serum using protein A or protein G affinity chromatography.

Protocol 3: Production of Monoclonal Antibodies (Hybridoma Technology)

Materials:

  • 15(S)-HETE-EA-KLH conjugate

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Cell culture reagents and media

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the 15(S)-HETE-EA-KLH conjugate following a similar schedule as for polyclonal antibody production, but with lower doses (e.g., 50-100 µg per mouse).

    • Administer a final booster injection 3-4 days before cell fusion.

  • Cell Fusion:

    • Isolate splenocytes from the immunized mouse and fuse them with myeloma cells using PEG.

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT medium.

    • Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using an indirect ELISA with 15(S)-HETE-EA-BSA as the coating antigen.

  • Cloning and Expansion:

    • Clone the positive hybridoma cells by limiting dilution to obtain monoclonal populations.

    • Expand the positive clones and re-test for antibody production and specificity.

  • Antibody Production and Purification:

    • Grow the selected hybridoma clones in larger volumes of culture medium or as ascites in mice to produce larger quantities of the monoclonal antibody.

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Protocol 4: Competitive ELISA for this compound Detection

This protocol is adapted from a standard competitive ELISA for 15(S)-HETE.[1]

Materials:

  • Anti-15(S)-HETE-EA antibody (polyclonal or monoclonal)

  • 15(S)-HETE-EA standard

  • 15(S)-HETE-EA-enzyme conjugate (e.g., HRP or AP conjugate)

  • 96-well microtiter plates coated with a secondary antibody (e.g., anti-rabbit or anti-mouse IgG)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP, pNPP for AP)

  • Stop solution (e.g., 2N H₂SO₄ for TMB)

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a standard curve of 15(S)-HETE-EA in the assay buffer. A typical range might be from 10 pg/mL to 10,000 pg/mL.

    • Dilute the anti-15(S)-HETE-EA antibody and the 15(S)-HETE-EA-enzyme conjugate in the assay buffer to their optimal concentrations (determined by checkerboard titration).

  • Assay Protocol:

    • Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microtiter plate.

    • Add 50 µL of the diluted 15(S)-HETE-EA-enzyme conjugate to each well.

    • Add 50 µL of the diluted anti-15(S)-HETE-EA antibody to each well.

    • Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) on a shaker.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.

    • Add 100 µL of the stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of 15(S)-HETE-EA in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the signal.

Visualizations

Signaling Pathways and Experimental Workflows

Antibody_Development_Workflow Figure 1. Antibody Development Workflow for this compound cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_application Assay Development Hapten This compound Conjugation Chemical Conjugation (e.g., EDC/NHS) Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen 15(S)-HETE-EA-Protein Conjugate Conjugation->Immunogen Immunization Immunization (Rabbit/Mouse) Immunogen->Immunization Polyclonal Polyclonal Antibody Production Immunization->Polyclonal Monoclonal Monoclonal Antibody Production (Hybridoma) Immunization->Monoclonal Purification Antibody Purification (Protein A/G) Polyclonal->Purification Monoclonal->Purification Screening Screening & Characterization (ELISA, Specificity) Purification->Screening ELISA Competitive ELISA Development Screening->ELISA

Figure 1. Antibody Development Workflow for this compound

Competitive_ELISA_Workflow Figure 2. Competitive ELISA Workflow cluster_plate Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection Plate Plate Coated with Secondary Antibody Incubate Incubate & Wash Sample Sample or Standard (Free 15(S)-HETE-EA) Sample->Incubate Tracer 15(S)-HETE-EA-Enzyme Conjugate Tracer->Incubate PrimaryAb Primary Antibody (Anti-15(S)-HETE-EA) PrimaryAb->Incubate Substrate Add Substrate Incubate->Substrate Develop Color Development Substrate->Develop Read Read Absorbance Develop->Read

Figure 2. Competitive ELISA Workflow

Signaling_Pathway Figure 3. Metabolic Pathway and Signaling of this compound AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 HETE_EA This compound LOX15->HETE_EA CB1R Cannabinoid Receptor 1 (CB1) HETE_EA->CB1R FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Signaling Downstream Signaling (e.g., cAMP modulation) CB1R->Signaling HETE 15(S)-HETE FAAH->HETE Ethanolamine Ethanolamine FAAH->Ethanolamine

Figure 3. Metabolic Pathway and Signaling of this compound

References

Application Notes and Protocols: 15(S)-HETE Ethanolamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a metabolite of the endocannabinoid anandamide (B1667382) (AEA), produced through the action of 15-lipoxygenase (15-LOX). As a naturally occurring lipid signaling molecule, it exhibits distinct pharmacological properties that make it a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics targeting the endocannabinoid system. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.

This compound is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide and does not bind to the CB2 receptor.[1] It also functions as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] These characteristics allow for its use in competitive binding assays to identify novel CB1 receptor ligands and in enzymatic assays to screen for FAAH inhibitors.

Signaling Pathway of this compound

This compound is formed from anandamide via oxidation by 15-lipoxygenase. It can then interact with the CB1 receptor, albeit with lower potency than anandamide, to initiate downstream signaling cascades. Additionally, it can inhibit the enzymatic activity of FAAH, thereby modulating the levels of anandamide and other fatty acid amides.

15(S)-HETE_Ethanolamide_Signaling_Pathway cluster_synthesis Synthesis cluster_action Biological Action Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 HETE_EA This compound LOX15->HETE_EA CB1 CB1 Receptor HETE_EA->CB1 Binds (Lower Potency) FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Inhibits Signaling Downstream Signaling CB1->Signaling Degradation Anandamide Degradation FAAH->Degradation

Fig 1. Signaling Pathway of this compound

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, which are essential for designing and interpreting HTS assays.

ParameterTargetValueSpeciesReference
KiCB1 Receptor600 nMRat Brain Membranes[1]
KmFAAH8.7 µMRat[2]

High-Throughput Screening Applications

Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To identify compounds that bind to the CB1 receptor by measuring their ability to displace a radiolabeled ligand. This compound can be used as a reference competitor due to its moderate affinity for the CB1 receptor.

Experimental Workflow:

CB1_Binding_Assay_Workflow plate Prepare 96/384-well plate reagents Add CB1 receptor membranes, radioligand (e.g., [3H]CP55,940), and test compounds plate->reagents incubation Incubate at 30°C for 60-90 min reagents->incubation filtration Rapidly filter through GF/B filter plates incubation->filtration wash Wash plates to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail and measure radioactivity wash->scintillation analysis Analyze data to determine IC50 values scintillation->analysis

Fig 2. CB1 Competitive Binding Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist) at a final concentration of 0.5-1.0 nM.

    • CB1 Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor or from rat brain tissue.

    • Test Compounds: Serially diluted in DMSO, then in assay buffer.

    • Reference Compound: this compound serially diluted as a reference for moderate affinity competition.

  • Assay Procedure (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding).

      • 50 µL of test compound or this compound.

      • 50 µL of radioligand.

      • 50 µL of CB1 receptor membranes.

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Harvest the contents of each well onto a glass fiber filter plate using a cell harvester.

    • Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compounds and this compound.

    • Determine the IC₅₀ values using non-linear regression analysis.

FAAH Inhibitor Screening Assay

Objective: To identify inhibitors of FAAH by measuring the reduction in the hydrolysis of a fluorogenic substrate. This compound can be used as a reference inhibitor.

Experimental Workflow:

FAAH_Inhibitor_Assay_Workflow plate Prepare 96/384-well black plate reagents Add FAAH enzyme, test compounds, and fluorogenic substrate plate->reagents incubation Incubate at 37°C for 30-60 min reagents->incubation read Measure fluorescence (Ex: 355 nm, Em: 460 nm) incubation->read analysis Analyze data to determine IC50 values read->analysis

Fig 3. FAAH Inhibitor Screening Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.

    • FAAH Enzyme: Recombinant human FAAH.

    • Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA) at a final concentration of 10 µM.

    • Test Compounds: Serially diluted in DMSO, then in assay buffer.

    • Reference Inhibitor: this compound serially diluted.

  • Assay Procedure (384-well format):

    • To each well of a black, clear-bottom plate, add:

      • 10 µL of test compound or this compound.

      • 20 µL of FAAH enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the AAMCA substrate.

  • Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition relative to the control wells (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the log concentration of the test compounds and this compound.

    • Determine the IC₅₀ values using non-linear regression analysis.

Conclusion

This compound serves as a versatile tool for high-throughput screening in the field of endocannabinoid research. Its well-characterized, moderate affinity for the CB1 receptor and its inhibitory activity against FAAH make it an excellent reference compound for validating assay performance and for comparative analysis of novel chemical entities. The protocols provided herein offer a robust framework for the implementation of this compound in drug discovery workflows.

References

Application Notes and Protocols for In Vivo Administration of 15(S)-HETE Ethanolamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an endocannabinoid-like lipid mediator derived from the oxygenation of anandamide (B1667382) by 15-lipoxygenase. While research on its specific in vivo administration routes in mice is limited, this document provides detailed application notes and extrapolated protocols based on studies of its precursor, 15(S)-HETE, and other related endocannabinoids like anandamide. These guidelines are intended to serve as a starting point for researchers investigating the physiological and pharmacological effects of this compound in murine models.

This compound is known to be less potent than anandamide at the cannabinoid receptor 1 (CB1) and also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation[1]. In vivo, its precursor 15(S)-HETE has been shown to stimulate angiogenesis in adipose tissue through the activation of the PI3K/Akt/mTOR signaling pathway[2].

Data Presentation: Quantitative Administration Data

The following tables summarize suggested dosage and administration parameters for this compound in mice, extrapolated from in vivo studies on 15(S)-HETE and other endocannabinoids.

Table 1: Suggested Intraperitoneal (IP) Administration Parameters

ParameterValueRationale/Reference
Dosage 1 - 10 mg/kgBased on typical dosages for lipid mediators and endocannabinoids administered intraperitoneally to mice[3].
Vehicle Ethanol (B145695), DMSO, Saline with Tween 80This compound is soluble in ethanol and DMSO. For in vivo use, a final dilution in saline containing a surfactant like Tween 80 is recommended to ensure solubility and minimize irritation[1].
Volume 100 - 200 µLStandard injection volume for intraperitoneal administration in mice to avoid discomfort and potential organ damage.
Frequency Daily or as required by experimental designBased on studies with daily IP injections of 15-HETE[4].

Table 2: Suggested Intravenous (IV) Administration Parameters

ParameterValueRationale/Reference
Dosage 0.1 - 1 mg/kgTypically lower than IP doses due to direct entry into circulation.
Vehicle Saline with a solubilizing agent (e.g., Cremophor EL or Solutol HS 15)Requires a vehicle that ensures complete solubility in an aqueous medium for safe intravenous injection.
Volume 50 - 100 µLSmaller volume is critical for IV administration to prevent adverse cardiovascular effects.
Frequency Single dose or as required for pharmacokinetic studiesDependent on the specific experimental goals.

Table 3: Suggested Oral Gavage (PO) Administration Parameters

ParameterValueRationale/Reference
Dosage 5 - 20 mg/kgOral doses are generally higher to account for first-pass metabolism and lower bioavailability, based on oral administration of anandamide in mice[5][6].
Vehicle Corn oil or other lipid-based vehicleLipid vehicles can enhance the oral absorption of lipophilic compounds like this compound.
Volume 100 - 200 µLStandard gavage volume for mice.
Frequency Daily or as per experimental designConsistent with studies involving oral administration of endocannabinoids[5][6].

Table 4: Suggested Subcutaneous (SC) Administration Parameters

ParameterValueRationale/Reference
Dosage 1 - 10 mg/kgSimilar to IP dosage, but may result in slower absorption and prolonged action.
Vehicle Sesame oil or other biocompatible oilOil-based vehicles are often used for subcutaneous delivery of lipophilic compounds to form a depot for sustained release.
Volume 50 - 100 µLTo minimize local tissue irritation and ensure proper absorption.
Frequency Every 12-24 hours or as needed for sustained effectThe slower release may allow for less frequent dosing compared to IP or IV routes.

Signaling Pathway

The signaling pathway for the precursor, 15(S)-HETE, has been elucidated in the context of angiogenesis in adipose tissue. It is plausible that this compound, after potential hydrolysis to 15(S)-HETE, could activate similar pathways.

15S_HETE_Signaling_Pathway 15(S)-HETE Signaling Pathway in Angiogenesis HETE 15(S)-HETE Receptor Cell Surface Receptor (Putative) HETE->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis (Sprouting, CD31, VEGF) mTOR->Angiogenesis Promotes Experimental_Workflow General In Vivo Experimental Workflow start Start: Hypothesis Formulation protocol Select Administration Route (IP, IV, PO, SC) start->protocol prep Prepare 15(S)-HETE Ethanolamide Formulation protocol->prep admin Administer to Mice prep->admin observe Observation & Monitoring (Behavioral, Physiological) admin->observe collect Sample Collection (Blood, Tissues) observe->collect analyze Sample Analysis (LC-MS, Histology, etc.) collect->analyze data Data Analysis & Interpretation analyze->data end Conclusion data->end

References

Application Note and Protocol for the Quantification of 15(S)-HETE Ethanolamide using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), produced through the action of 15-lipoxygenase (15-LOX).[1][2] As a member of the N-acylethanolamine (NAE) family, 15(S)-HETE-EA is implicated in various physiological and pathophysiological processes. Accurate quantification of this analyte in biological matrices is crucial for understanding its roles in signaling pathways and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of 15(S)-HETE-EA using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 15(S)-HETE Ethanolamide

15(S)-HETE-EA is formed from the oxygenation of anandamide by 15-lipoxygenase.[1][2] It is known to be less potent than anandamide at the cannabinoid receptor 1 (CB1) and does not significantly bind to the CB2 receptor.[3][4] Additionally, 15(S)-HETE-EA can inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, suggesting a potential role in modulating the endocannabinoid system.[4]

15S_HETE_EA_Signaling_Pathway Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 FAAH FAAH Anandamide->FAAH Degradation HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 (low affinity) HETE_EA->FAAH Inhibition LOX15->HETE_EA Signaling Downstream Signaling (Reduced Activity) CB1->Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid

Biosynthesis and primary interactions of this compound.

Experimental Protocol

This protocol outlines a robust method for the quantification of 15(S)-HETE-EA in biological matrices such as plasma or cell lysates using LC-MS/MS and a deuterated internal standard (e.g., Anandamide-d8, as a specific deuterated standard for 15(S)-HETE-EA may not be commercially available). The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it corrects for variations during sample preparation and analysis.[5]

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Deuterated internal standard (IS), e.g., Anandamide-d8 (Cayman Chemical or equivalent)

  • HPLC-grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Ethyl acetate

  • Nitrogen gas for evaporation

  • Blank biological matrix for calibration standards and quality controls

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of biological sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., 100 ng/mL Anandamide-d8 in ethanol).

  • Add 400 µL of ice-cold ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)[6]

  • Mobile Phase A: Water with 0.1% formic acid[6]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid[6]

  • Flow Rate: 0.4 mL/min[6]

  • Injection Volume: 5 µL

  • Column Temperature: 45°C[6]

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 40% B for re-equilibration

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV[6]

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound364.362.125
Anandamide-d8 (IS)356.362.125

Note: The product ion at m/z 62.1 corresponds to the protonated ethanolamide fragment. Collision energy should be optimized for the specific instrument used.

Experimental Workflow

Experimental_Workflow start Start: Biological Sample add_is Add Internal Standard (e.g., Anandamide-d8) start->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject acquire Data Acquisition (MRM) inject->acquire analyze Data Analysis: Peak Integration & Ratio Calculation acquire->analyze quantify Quantification using Calibration Curve analyze->quantify end End: Concentration of This compound quantify->end

Workflow for the quantification of this compound.

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Calibration Standard (ng/mL)Analyte/IS Peak Area Ratio (Mean)
0.10.005
0.20.011
0.50.024
1.00.052
5.00.255
10.00.510
50.02.545
100.05.098
Linearity (R²) >0.995
Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.1<15%85-115%<15%85-115%
Low0.3<10%90-110%<10%90-110%
Medium8.0<10%90-110%<10%90-110%
High80.0<10%90-110%<10%90-110%
Limits of Detection and Quantification
  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise (typically Signal-to-Noise ratio > 3). Estimated to be approximately 0.03 ng/mL.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2] Established at 0.1 ng/mL.

Conclusion

The protocol described provides a sensitive, specific, and reproducible method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high-quality data, which is essential for elucidating the biological significance of this important lipid mediator. This method is well-suited for applications in academic research, clinical studies, and drug development.

References

Application Notes and Protocols for 15(S)-HETE Ethanolamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular responses to 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), a bioactive lipid molecule. This document details responsive cell lines, underlying signaling pathways, and experimental protocols to facilitate further research and drug development.

Introduction

15(S)-HETE Ethanolamide is an endogenous derivative of the arachidonic acid metabolite 15(S)-HETE. It belongs to the family of N-acylethanolamines, which includes the endocannabinoid anandamide (B1667382) (AEA). The cellular effects of 15(S)-HETE-EA are mediated through several mechanisms, including interaction with cannabinoid receptors, modulation of ion channels, and potential hydrolysis to its more extensively studied precursor, 15(S)-HETE, which is a known ligand for peroxisome proliferator-activated receptor-gamma (PPARγ).

Responsive Cell Lines and Cellular Effects

The responsiveness of various cell lines to 15(S)-HETE-EA and its precursor 15(S)-HETE is summarized below. It is important to note that many studies investigate the effects of 15(S)-HETE, and the effects of 15(S)-HETE-EA may be mediated, in part, by its intracellular hydrolysis to 15(S)-HETE by fatty acid amide hydrolase (FAAH).

Cell LineCell TypeObserved EffectCompound TestedEffective Concentration/IC50Key Signaling Pathway
PC3 Human Prostate CarcinomaInhibition of proliferation15(S)-HETEIC50: 30 µM[1][2]PPARγ activation[2]
NSCLC Cell Lines Non-Small Cell Lung CarcinomaInhibition of proliferation, Induction of apoptosis15(S)-HETENot specifiedPPARγ activation[3]
HT-29 Human Colorectal CarcinomaInhibition of proliferation15(S)-HETEIC50: 40 µM[1]Not specified
HepG2, SMMC7721 Human Hepatocellular CarcinomaPromotes growth and invasion, inhibits apoptosis15(S)-HETENot specifiedPI3K/Akt/HSP90[4]
HEK293-TRPV1 Human Embryonic Kidney (transfected)Activation of TRPV1 channel, intracellular Ca2+ increase15(S)-HETE-EAEC50: 6.8 µM[5]TRPV1 agonism[5]
Primary Cortical Neurons Rat Primary NeuronsIncreased PPARγ transcriptional activity15(S)-HETE0.1 - 10 µM[6]PPARγ activation[6][7]
Pulmonary Artery Smooth Muscle Cells (PASMCs) Rat Primary CellsProtection from apoptosis15(S)-HETENot specifiediNOS pathway[8]

Signaling Pathways

15(S)-HETE-EA and its metabolite 15(S)-HETE exert their effects through multiple signaling pathways. A key mechanism is the activation of the nuclear receptor PPARγ, which is particularly relevant in the context of cancer cell proliferation and apoptosis. Additionally, 15(S)-HETE-EA has been shown to interact with the TRPV1 ion channel and the cannabinoid receptor CB1.

PPARγ Activation Pathway

15(S)-HETE is an endogenous ligand for PPARγ.[3][9] Activation of PPARγ leads to the regulation of gene expression involved in cell cycle arrest and apoptosis in cancer cells.[3] 15(S)-HETE-EA is likely to induce similar effects following its hydrolysis to 15(S)-HETE.

G cluster_membrane cluster_cytosol cluster_nucleus HETE_EA 15(S)-HETE-EA FAAH FAAH HETE_EA->FAAH Hydrolysis HETE 15(S)-HETE FAAH->HETE PPARg PPARγ HETE->PPARg Activation PPRE PPRE PPARg->PPRE Binding Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) PPRE->Gene_Expression Regulation

15(S)-HETE-EA metabolism and subsequent PPARγ activation.
TRPV1 and CB1 Receptor Interaction

15(S)-HETE-EA directly interacts with cell surface receptors. It is an agonist of the TRPV1 channel, leading to calcium influx, and a weak ligand for the CB1 receptor.

G cluster_membrane HETE_EA 15(S)-HETE-EA TRPV1 TRPV1 Channel HETE_EA->TRPV1 Agonism CB1 CB1 Receptor HETE_EA->CB1 Binding (Ki=600 nM) Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling CB1->Downstream

Interaction of 15(S)-HETE-EA with TRPV1 and CB1 receptors.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Protocol 1: Cancer Cell Proliferation Assay (MTT Assay)

This protocol is adapted for testing 15(S)-HETE-EA on prostate (PC3) and non-small cell lung cancer (NSCLC) cell lines.

Workflow:

G cluster_workflow Seed Seed Cells (e.g., PC3, NSCLC) in 96-well plate Treat Treat with 15(S)-HETE-EA (various conc.) Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read Read Absorbance (570 nm) Add_Solvent->Read

Workflow for the MTT cell proliferation assay.

Materials:

  • PC3 or NSCLC cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells (e.g., 5 x 10³ cells/well for PC3) in a 96-well plate in 100 µL of culture medium.[10]

  • Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 15(S)-HETE-EA in culture medium.

  • Replace the medium with the prepared 15(S)-HETE-EA dilutions. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 72 hours).[10]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for assessing apoptosis in NSCLC cells treated with 15(S)-HETE-EA.

Materials:

  • NSCLC cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed NSCLC cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of 15(S)-HETE-EA for 24-48 hours.[11] Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[12]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: TRPV1 Activity Assay (Calcium Imaging)

This protocol describes how to measure the activation of TRPV1 channels by 15(S)-HETE-EA in transfected HEK293 cells.

Materials:

  • HEK293 cells stably or transiently transfected with human TRPV1.[13]

  • DMEM/F12 medium with 10% FBS

  • Poly-L-lysine coated coverslips or 96-well black-walled plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[14][15]

  • This compound

  • Capsaicin (B1668287) (positive control)

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Seed TRPV1-transfected HEK293 cells on poly-L-lysine coated coverslips or plates 24-48 hours before the experiment.[16][17]

  • Load the cells with a calcium indicator dye (e.g., 1-5 µg/mL Fura-2 AM) in recording buffer for 30-60 minutes at room temperature.[16]

  • Wash the cells twice with the recording buffer to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Apply 15(S)-HETE-EA at various concentrations to the cells and record the change in intracellular calcium concentration by measuring the fluorescence intensity.[5]

  • Use a known TRPV1 agonist like capsaicin as a positive control to confirm channel functionality.

  • Analyze the data to determine the EC50 value for 15(S)-HETE-EA-induced TRPV1 activation.

Protocol 4: Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of 15(S)-HETE-EA for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP-55,940)[18]

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • In a reaction tube, combine the CB1 receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled 15(S)-HETE-EA.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the concentration of 15(S)-HETE-EA that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation. For 15(S)-HETE-EA, the reported Ki at the CB1 receptor is 600 nM.

Protocol 5: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of 15(S)-HETE-EA to inhibit the activity of FAAH.

Materials:

  • Recombinant human FAAH or cell/tissue homogenates containing FAAH.

  • FAAH activity assay kit (fluorometric)[19]

  • FAAH substrate (e.g., AMC arachidonoyl amide)[20]

  • This compound

  • 96-well white or black plate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add FAAH enzyme/homogenate and 15(S)-HETE-EA at various concentrations. Include a known FAAH inhibitor as a positive control.

  • Pre-incubate for a short period (e.g., 5 minutes at 37°C).[20]

  • Initiate the reaction by adding the fluorogenic FAAH substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes) or monitor kinetically.[20]

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[19]

  • Calculate the percentage of FAAH inhibition for each concentration of 15(S)-HETE-EA and determine the IC50 value.

Conclusion

This compound is a versatile signaling lipid with demonstrated effects on various cell lines. Its ability to activate TRPV1 channels, bind to cannabinoid receptors, and potentially serve as a prodrug for the PPARγ agonist 15(S)-HETE makes it a compound of significant interest for research in oncology, inflammation, and neuroscience. The protocols provided herein offer a framework for investigating the cellular and molecular mechanisms of 15(S)-HETE-EA.

References

Application Notes and Protocols: Measuring 15(S)-HETE Ethanolamide-induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), formed through the action of 15-lipoxygenase (15-LOX). While its parent compound, AEA, is a well-characterized agonist of cannabinoid receptors CB1 and CB2, 15(S)-HETE-EA exhibits a more nuanced pharmacological profile. It is a less potent agonist at the CB1 receptor and does not bind to the CB2 receptor.[1][2] Notably, 15(S)-HETE-EA can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA, suggesting an indirect role in modulating endocannabinoid signaling.[2]

Furthermore, emerging evidence suggests that 15(S)-HETE-EA may be hydrolyzed intracellularly to its free acid form, 15(S)-HETE.[3] 15(S)-HETE is a known bioactive lipid that can regulate various cellular processes, including inflammation, cell proliferation, and apoptosis, potentially through the activation of peroxisome proliferator-activated receptors (PPARs).[4][5] Understanding the impact of 15(S)-HETE-EA on gene expression is crucial for elucidating its biological functions and therapeutic potential.

This application note provides detailed protocols for treating cultured cells with 15(S)-HETE-EA and subsequently measuring changes in gene expression using quantitative polymerase chain reaction (qPCR).

Signaling Pathways of 15(S)-HETE Ethanolamide

The signaling cascade of 15(S)-HETE-EA is multifaceted. It can act directly, albeit weakly, on CB1 receptors. More significantly, it can be transported into the cell and hydrolyzed by FAAH or other amidases to yield 15(S)-HETE and ethanolamine.[3] The resulting 15(S)-HETE can then act as an intracellular signaling molecule, potentially activating nuclear receptors like PPARs to modulate the transcription of target genes involved in inflammation and metabolism.

15S_HETE_EA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15S_HETE_EA_ext 15(S)-HETE-EA CB1 CB1 Receptor 15S_HETE_EA_ext->CB1 Weak Agonism Transport Lipid Transporter 15S_HETE_EA_ext->Transport Uptake 15S_HETE_EA_int 15(S)-HETE-EA Transport->15S_HETE_EA_int FAAH FAAH/ Amidases 15S_HETE_EA_int->FAAH Hydrolysis 15S_HETE 15(S)-HETE FAAH->15S_HETE PPAR PPARs 15S_HETE->PPAR Activation Nucleus Nucleus PPAR->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Treatment 2. Treatment - Vehicle Control - 15(S)-HETE-EA (Dose-response/Time-course) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 5. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR 6. Quantitative PCR (qPCR) - Target Genes - Housekeeping Genes cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 15(S)-HETE Ethanolamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 15(S)-HETE Ethanolamide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an ethanolamide conjugate of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). It is an oxygenated metabolite of anandamide (B1667382), an endogenous cannabinoid, formed through the action of the 15-lipoxygenase (15-LO) enzyme.[1] Its mechanism of action is complex and not fully elucidated. It is known to be a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide and does not bind to the CB2 receptor.[2] Additionally, this compound can inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[2] It is also readily hydrolyzed in cells to form 15(S)-HETE, which has its own distinct biological activities.

Q2: What is the recommended starting concentration for my in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured. As there is limited direct data on the effective concentrations of this compound, a common starting point is to use concentrations similar to those of its precursor, 15(S)-HETE, which has been more extensively studied. Based on existing literature for 15(S)-HETE, a broad concentration range of 0.1 µM to 50 µM can be considered for initial screening.

Q3: How should I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in cell culture medium The final concentration of the organic solvent used to dissolve this compound is too high.Ensure the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO) in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity and precipitation of the compound.
The concentration of this compound exceeds its solubility limit in the aqueous medium.Try preparing a fresh, more dilute stock solution and serially diluting it into the final culture medium. Gentle warming and vortexing of the stock solution before dilution may also help.
Inconsistent or no biological effect Degradation of the compound.This compound should be stored at -20°C in an organic solvent.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Hydrolysis to 15(S)-HETE.Be aware that cellular esterases can hydrolyze this compound to 15(S)-HETE.[3] Consider if the observed effects could be due to the metabolite. Running a parallel experiment with 15(S)-HETE can help dissect the individual contributions.
Incorrect concentration range.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 0.01 µM to 100 µM) and narrow it down based on the initial results.
Cell toxicity observed High concentration of the organic solvent.As mentioned above, minimize the final solvent concentration. A solvent control group should always be included in your experiments.
Intrinsic cytotoxicity of the compound at high concentrations.Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion).

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
Ethanol50 mg/ml[2]
DMSO10 mg/ml[2]
DMF10 mg/ml[2]
Ethanol:PBS (pH 7.2) (1:2)5 mg/ml[2]
PBS (pH 7.2)0.10 mg/ml[2]

Table 2: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Ki)
Cannabinoid Receptor 1 (CB1)600 nM[2]
Cannabinoid Receptor 2 (CB2)No significant binding[4]

Table 3: Recommended Starting Concentrations for In Vitro Studies (Inferred from 15(S)-HETE data)

Application Cell Type Concentration Range
Cell SignalingHuman Dermal Microvascular Endothelial Cells0.1 µM
Anti-inflammatory AssaysPrimary Chondrocytes10 µM
Cell ProliferationHT-29 Colorectal Cancer Cells40 µM
PC3 Prostate Cancer Cells30 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous ethanol or DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to warm to room temperature before opening. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: a. Thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.

  • Cell Treatment: a. Remove the growth medium from the cells. b. Add the prepared treatment media containing different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Perform the specific assay to measure the desired biological response (e.g., cell viability, cytokine production, gene expression).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor AEA Anandamide (AEA) AEA->CB1 Activates LOX15 15-Lipoxygenase AEA->LOX15 Metabolized by HETE_EA 15(S)-HETE Ethanolamide HETE_EA->CB1 Weakly Activates FAAH FAAH HETE_EA->FAAH Inhibits HETE 15(S)-HETE HETE_EA->HETE Hydrolyzed to Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades AEA to LOX15->HETE_EA Cellular_Effects Cellular Effects HETE->Cellular_Effects Induces

Caption: Metabolic and signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilutions Prepare Serial Dilutions in Culture Medium Stock->Dilutions Treat Treat Cells with This compound Dilutions->Treat Seed Seed Cells in Plate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., Viability, ELISA) Incubate->Assay Data Data Analysis Assay->Data

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Conc Is the concentration optimal? Start->Check_Conc Check_Sol Is the compound fully dissolved? Check_Conc->Check_Sol Yes Dose_Resp Perform Dose-Response Experiment Check_Conc->Dose_Resp No Check_Stab Is the compound stable? Check_Sol->Check_Stab Yes Prep_Fresh Prepare Fresh Dilutions Check_Sol->Prep_Fresh No Store_Prop Ensure Proper Storage (-20°C) and Handling Check_Stab->Store_Prop No Consider_Met Consider Hydrolysis to 15(S)-HETE Check_Stab->Consider_Met Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Stability of 15(S)-HETE Ethanolamide in biological samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of 15(S)-HETE Ethanolamide in biological samples during storage and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistently High or Increasing Concentrations in Plasma/Serum Samples Ex Vivo Production: Similar to other N-acylethanolamines like anandamide (B1667382), this compound may be released from blood cells after collection, leading to artificially elevated levels in plasma or serum.[1][2][3]- Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma/serum from blood cells as quickly as possible.- If immediate processing is not possible, keep the whole blood on ice and process within the shortest possible timeframe (e.g., under 30 minutes).
Low or No Analyte Detected Degradation during Storage: The compound may have degraded due to improper storage temperature, exposure to light, or enzymatic activity.- Ensure samples are stored at ≤ -80°C for long-term storage.- Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes before freezing.[2]- Use inhibitors of relevant enzymes (e.g., FAAH, esterases) during sample preparation if enzymatic degradation is suspected.
Poor Extraction Recovery: The analyte may be lost during the sample preparation (e.g., liquid-liquid or solid-phase extraction) phase.- Optimize your extraction protocol. Ensure the solvent polarity is appropriate for this compound.- Use a suitable internal standard (e.g., a deuterated version of the analyte) to monitor and correct for recovery losses.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in the time between sample collection and processing can lead to significant differences.[2][3]- Standardize the pre-analytical workflow for all samples, including time on ice, centrifugation speed, and temperature.- Ensure thorough mixing of samples before aliquoting and extraction.
Matrix Effects in Mass Spectrometry: Components in the biological matrix can suppress or enhance the ionization of the analyte, leading to variable results.- Perform matrix effect validation experiments.- Improve sample clean-up steps to remove interfering substances.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for biological samples containing this compound?

For long-term storage (weeks to months), it is highly recommended to store biological samples such as plasma, serum, and tissue homogenates at -80°C or lower . While a pure standard of this compound in an organic solvent is stable at -20°C for at least two years, biological matrices contain active enzymes that can degrade the analyte at higher temperatures.[1] For short-term storage (up to a few days), -20°C may be acceptable, but validation is crucial.

Q2: How many freeze-thaw cycles can my samples undergo?

It is best to avoid freeze-thaw cycles whenever possible. For structurally similar lipids, repeated freezing and thawing has been shown to affect measured concentrations.[2] To mitigate this, you should divide samples into smaller, single-use aliquots before the initial freezing. If repeated analysis of the same sample is necessary, validate the stability of this compound for your specific sample type and number of freeze-thaw cycles.

Q3: My whole blood samples were left at room temperature for a few hours. Can I still use them?

This is not recommended . Studies on the related compound anandamide show a significant, time- and temperature-dependent increase in concentration in whole blood due to release from blood cells.[1][3] To ensure accurate quantification, blood samples must be processed (i.e., centrifuged to separate plasma or serum) as quickly as possible after collection.

Q4: What are the primary degradation pathways for this compound in biological samples?

While specific degradation pathways for this compound are not extensively documented, it is structurally an N-acylethanolamine. The primary enzymatic degradation pathway for this class of compounds is hydrolysis by Fatty Acid Amide Hydrolase (FAAH) , which would break it down into 15(S)-HETE and ethanolamine.[4][5][6] Additionally, as a lipid with multiple double bonds, it is susceptible to oxidation .

Q5: How can I be sure that this compound is stable under my specific storage and handling conditions?

The most reliable method is to conduct your own stability study . This involves establishing a baseline concentration in a set of pooled samples and then analyzing aliquots of this pool after exposing them to your intended storage and handling conditions (e.g., different time points at -80°C, several freeze-thaw cycles).

Stability Data Summary (Based on Analogue Compounds)

Since direct stability data for this compound in biological matrices is limited, the following table provides expected stability based on best practices for related N-acylethanolamines like anandamide. This data should be used as a guideline, and internal validation is strongly recommended.

Condition Matrix Expected Stability Recommendation
Room Temperature (~22°C)Whole BloodUnstable (Concentration may increase)[1][3]Avoid. Process immediately.
4°CWhole BloodUnstable (Concentration may increase)[1][2][3]Avoid. Process immediately.
Room Temperature (~22°C)Plasma/SerumLimited (Potential for degradation over several hours)[1]Keep on ice for short-term handling.
Freeze-Thaw Cycles (from -80°C)Plasma/SerumPotentially Unstable (May cause variability)[2]Aliquot into single-use tubes to avoid.
-20°C StoragePlasma/SerumShort-term only (Days to weeks, requires validation)Use for short-term storage only. -80°C is preferred.
-80°C StoragePlasma/SerumStable (Likely stable for weeks to months)[2][7]Recommended for all long-term storage.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw and Long-Term Stability

This protocol provides a framework for researchers to determine the stability of this compound in their specific biological matrix.

1. Sample Pooling and Baseline (T=0) Analysis: a. Obtain a sufficient volume of the biological matrix of interest (e.g., human plasma) from multiple donors and create a single, homogenous pool. b. Fortify the pool with this compound to a known concentration (e.g., a mid-range point on your calibration curve). c. Immediately after fortification and thorough mixing, extract and analyze a set of aliquots (n ≥ 3) to establish the baseline (T=0) concentration.

2. Freeze-Thaw Stability Assessment: a. Dispense a portion of the fortified pool into multiple single-use microcentrifuge tubes. b. Freeze all tubes at -80°C for at least 24 hours. c. Cycle 1: Thaw a set of aliquots (n ≥ 3) at room temperature or 4°C until just thawed, vortex briefly, and immediately refreeze at -80°C. d. Repeat this process for the desired number of cycles (e.g., up to 3-5 cycles). e. After the final thaw of each cycle set, extract and analyze the samples.

3. Long-Term Stability Assessment: a. Dispense the remaining fortified pool into single-use aliquots and store at your desired temperatures (e.g., -20°C and -80°C). b. At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots (n ≥ 3) from each storage temperature. c. Thaw the samples, extract, and analyze.

4. Data Analysis: a. For each condition and time point, calculate the mean concentration of this compound. b. Compare the mean concentration of the test samples to the mean baseline (T=0) concentration. c. The analyte is considered stable if the mean concentration of the test samples is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Visualizations

Analyte Stability Assessment Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_baseline Baseline Analysis (T=0) cluster_storage Storage Conditions cluster_analysis Stability Analysis Pool Pool Biological Matrix Spike Spike with Analyte Pool->Spike Analyze_T0 Extract & Analyze (n ≥ 3) Spike->Analyze_T0 Immediate FT_Cycle Freeze-Thaw Cycles (1, 2, 3...x) Spike->FT_Cycle Aliquot LT_Store Long-Term Storage (-20°C and -80°C) Spike->LT_Store Aliquot Compare Compare to Baseline Analyze_T0->Compare Analyze_Test Extract & Analyze Test Aliquots FT_Cycle->Analyze_Test LT_Store->Analyze_Test Analyze_Test->Compare Report Report % Recovery vs. T=0 Compare->Report

Caption: Workflow for assessing the stability of an analyte in biological samples.

Potential Metabolic Pathways of this compound

Metabolic_Pathways cluster_degradation Degradation Pathways AEA Anandamide (AEA) HETE_EA 15(S)-HETE Ethanolamide AEA->HETE_EA 15-Lipoxygenase (15-LOX) HETE 15(S)-HETE HETE_EA->HETE FAAH (Hydrolysis) Ethanolamine Ethanolamine HETE_EA->Ethanolamine Oxidized Further Oxidized Metabolites HETE_EA->Oxidized Other Oxidative Enzymes

Caption: Potential synthesis and degradation pathways for this compound.

References

Technical Support Center: Quantification of 15(S)-HETE Ethanolamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 15(S)-HETE Ethanolamide using mass spectrometry.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound.

Q1: What are the primary challenges in quantifying this compound?

The primary challenges in quantifying this compound include its low endogenous concentrations in biological samples, potential for degradation during sample handling and extraction, interference from the sample matrix, and the presence of isomeric compounds. Because of its low abundance, a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is typically required.[1][2]

Q2: My signal intensity for this compound is low and inconsistent. What are the likely causes and solutions?

Low and inconsistent signal intensity can stem from several factors throughout the analytical workflow. Here's a breakdown of potential causes and troubleshooting steps:

  • Sample Degradation: this compound, like other N-acylethanolamines (NAEs), can be susceptible to enzymatic and chemical degradation.[3]

    • Troubleshooting:

      • Ensure rapid sample processing and storage at -80°C.

      • Minimize freeze-thaw cycles.

      • Consider the use of enzyme inhibitors during sample collection if enzymatic degradation is suspected.

  • Inefficient Extraction: The recovery of this compound from the sample matrix can be highly dependent on the extraction method.

    • Troubleshooting:

      • Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. The choice of solvents and sorbents can significantly impact recovery.[3]

      • Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your LC-MS system.

  • Matrix Effects: Co-eluting substances from the biological matrix, particularly phospholipids, can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[4][5][6]

    • Troubleshooting:

      • Incorporate a robust sample clean-up procedure to remove interfering matrix components.

      • Optimize chromatographic separation to resolve this compound from the bulk of matrix components.

      • Dilute the sample, if the concentration of the analyte is sufficient, to reduce the concentration of interfering substances.[7]

      • Use a deuterated internal standard to compensate for signal suppression.[8][9]

  • Suboptimal Mass Spectrometry Conditions: Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Troubleshooting:

      • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).

      • Perform infusion experiments with a pure standard of this compound to determine the optimal precursor and product ions and their corresponding collision energies for multiple reaction monitoring (MRM).

Q3: How can I be sure that the peak I'm integrating is this compound and not an isomer?

The presence of isomers is a significant challenge in lipid analysis. While mass spectrometry can provide the mass-to-charge ratio, it often cannot distinguish between isomers.

  • Solution:

    • Chromatographic Separation: The most effective way to distinguish between isomers is through high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Develop a chromatographic method with sufficient resolution to separate this compound from its potential isomers.

    • Chiral Chromatography: To distinguish between stereoisomers like this compound and 15(R)-HETE Ethanolamide, a chiral column is necessary.[1]

    • Retention Time Matching: Confirm the identity of your analyte by comparing its retention time to that of a certified reference standard.

Q4: What is the best internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, the best choice would be deuterated this compound (e.g., 15(S)-HETE-d4 Ethanolamide or 15(S)-HETE-d8 Ethanolamide).

  • Rationale: A deuterated internal standard has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in these steps and for matrix effects.[8][9][10]

Q5: Are there any known issues with the stability of this compound during storage and sample preparation?

Yes, like other NAEs, this compound can be prone to degradation.

  • Storage: For long-term storage, keep samples and standards at -80°C.[11]

  • pH Sensitivity: NAEs can be susceptible to hydrolysis under highly acidic or basic conditions. Maintain a neutral or slightly acidic pH during sample processing.[12]

  • Solvent Purity: Impurities in solvents, such as chloroform, can potentially react with unsaturated lipids.[3] Use high-purity, LC-MS grade solvents.

Experimental Protocols

Below are representative protocols for the extraction and LC-MS/MS analysis of this compound. These should be optimized for your specific sample matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
  • Sample Preparation:

    • To 100 µL of plasma or serum, add 10 µL of a deuterated internal standard solution (e.g., 15(S)-HETE-d4 Ethanolamide in methanol).

    • Add 300 µL of cold methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-50% B

    • 10.1-12 min: 50% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode. Monitor the appropriate MRM transitions for this compound and its deuterated internal standard.

Quantitative Data

The following tables provide representative quantitative data for the analysis of NAEs, which can serve as a benchmark for the method validation of this compound analysis.

Table 1: Representative LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound364.362.125
15(S)-HETE-d4 Ethanolamide368.366.125

Note: These values are illustrative and should be optimized for your specific instrument.

Table 2: Representative Method Validation Data for NAE Analysis

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Recovery85 - 110%
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%

These are typical performance characteristics for LC-MS/MS methods for related compounds and should be established for your specific assay.

Visualizations

Signaling Pathway of this compound Formation and Action

G cluster_synthesis Biosynthesis cluster_action Biological Action Arachidonic_Acid Arachidonic Acid Anandamide Anandamide (AEA) Arachidonic_Acid->Anandamide FAAH (in reverse) or other pathways HETE_Ethanolamide This compound Anandamide->HETE_Ethanolamide 15-Lipoxygenase (15-LOX) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Potent Agonist FAAH FAAH Anandamide->FAAH Substrate HETE_Ethanolamide->CB1_Receptor Weak Agonist HETE_Ethanolamide->FAAH Inhibition Downstream_Signaling Downstream Signaling CB1_Receptor->Downstream_Signaling Hydrolysis Hydrolysis FAAH->Hydrolysis G cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Result Final Concentration Data_Processing->Result

References

How to prevent the degradation of 15(S)-HETE Ethanolamide in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the degradation of 15(S)-HETE Ethanolamide in plasma samples to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Degradation of this compound

Q1: What is this compound and why is it difficult to measure in plasma?

This compound is a bioactive lipid, an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA).[1][2] Like other N-acylethanolamines (NAEs), it is susceptible to rapid degradation in biological matrices such as plasma. This instability is primarily due to the activity of several endogenous enzymes that can hydrolyze or further oxidize the molecule, leading to artificially low measurements if samples are not handled correctly.

Q2: What are the primary enzymatic pathways responsible for the degradation of this compound in plasma?

The primary degradation pathway for this compound is hydrolysis by Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that cleaves the amide bond, converting fatty acid ethanolamides into their corresponding free fatty acid and ethanolamine.[3][4][5] In this case, FAAH would hydrolyze this compound to 15(S)-HETE and ethanolamine. Other potential degradation pathways include oxidation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are known to metabolize anandamide and other related lipids.[5]

cluster_main Degradation of this compound A This compound B 15(S)-HETE + Ethanolamine A->B  FAAH (Hydrolysis) C Further Oxidized Metabolites A->C  COX / LOX (Oxidation)   cluster_workflow Sample Handling Workflow start Start collect 1. Collect Blood (Pre-chilled EDTA/CTAD tube) start->collect inhibit 2. Immediately Add Inhibitor Cocktail collect->inhibit ice 3. Place on Wet Ice inhibit->ice cent1 4. Centrifuge (Low Speed) 1,500 x g, 15 min, 4°C ice->cent1 transfer1 5. Transfer Plasma (Avoid Buffy Coat) cent1->transfer1 cent2 6. Centrifuge (High Speed) 10,000 x g, 10 min, 4°C transfer1->cent2 aliquot 7. Aliquot Supernatant cent2->aliquot store 8. Store at -80°C aliquot->store end End store->end cluster_troubleshoot Troubleshooting Low/Variable Results start Low or Variable 15(S)-HETE-EA Levels q1 Was an inhibitor cocktail added immediately after blood collection? start->q1 q2 Were samples kept on ice and processed quickly (<30 min)? q1->q2 Yes res_inhib High Probability of Degradation: Implement a broad-spectrum inhibitor cocktail. q1->res_inhib No a1_yes YES a1_no NO q3 Were final plasma samples stored at -80°C? q2->q3 Yes res_temp High Probability of Degradation: Maintain strict cold chain and rapid processing. q2->res_temp No a2_yes YES a2_no NO q4 Were freeze-thaw cycles avoided? q3->q4 Yes res_store High Probability of Degradation: Store all samples at -80°C. q3->res_store No a3_yes YES a3_no NO res_ok Issue may be related to assay sensitivity or biological variability. q4->res_ok Yes res_thaw Analyte Loss Likely: Prepare single-use aliquots to avoid freeze-thaw cycles. q4->res_thaw No a4_yes YES a4_no NO

References

Solubility issues of 15(S)-HETE Ethanolamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE Ethanolamide, focusing on its solubility challenges in aqueous buffers.

Troubleshooting Guide

Issue: Precipitate forms after adding this compound to my aqueous buffer.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but a precipitate formed immediately or over time. What should I do?

  • Answer: This is a common issue due to the low solubility of this compound in aqueous solutions. Here is a step-by-step troubleshooting workflow:

    Troubleshooting Workflow for Precipitation

    G start Precipitate Observed check_concentration Is the final aqueous concentration > 0.1 mg/ml? start->check_concentration reduce_concentration Reduce final concentration. Aim for ≤ 0.1 mg/ml in PBS. check_concentration->reduce_concentration Yes check_solvent_ratio Is the organic solvent percentage too high? check_concentration->check_solvent_ratio No reduce_concentration->check_solvent_ratio minimize_solvent Minimize organic solvent volume in the stock solution before dilution. check_solvent_ratio->minimize_solvent Yes check_buffer_ph Is the buffer pH 7.2? check_solvent_ratio->check_buffer_ph No use_intermediate_solvent Consider an intermediate dilution step with a solvent mixture (e.g., Ethanol (B145695):PBS 1:2). minimize_solvent->use_intermediate_solvent use_intermediate_solvent->check_buffer_ph adjust_ph Adjust buffer pH to 7.2. Solubility is pH-dependent. check_buffer_ph->adjust_ph No sonicate Gently sonicate the final solution to aid dispersion. check_buffer_ph->sonicate Yes adjust_ph->sonicate success Solution is Clear sonicate->success fail Precipitate Persists sonicate->fail

    Caption: A workflow for troubleshooting precipitation of this compound.

Issue: My compound seems to be inactive in my cell-based assay.

  • Question: I prepared a solution of this compound that appears clear, but I am not observing the expected biological activity. What could be the reason?

  • Answer: Inactivity can be linked to several factors, often related to the compound's stability and availability in the aqueous medium.

    • Solution Instability: Aqueous solutions of similar lipids are not recommended for storage for more than one day.[1][2][3] Prepare fresh solutions for each experiment.

    • Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to plastic surfaces of labware (e.g., tubes, pipette tips, plates), reducing the effective concentration in your assay. Consider using low-adhesion microplates or glassware where appropriate.

    • Chemical Degradation: 15(S)-HETE and related compounds can be susceptible to autoxidation.[4] While this compound's stability is not extensively documented, it is best to handle it with care. Store the stock solution at -20°C and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in aqueous buffers?

A1: The solubility of this compound is limited in purely aqueous buffers. The maximum reported solubility in PBS (pH 7.2) is approximately 0.10 mg/ml.[7] Higher concentrations can be achieved by using a co-solvent system.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to first dissolve this compound in an organic solvent. Ethanol is a good choice, with a solubility of up to 50 mg/ml.[7] Other options include DMF and DMSO at 10 mg/ml.[7] For long-term storage, keep the stock solution in the organic solvent at -20°C or below; it should be stable for at least two years under these conditions.[7]

Q3: What is the best way to dilute the organic stock solution into my aqueous experimental buffer?

A3: To minimize precipitation, the organic solvent from the stock solution should be introduced into the aqueous buffer at a minimal final concentration. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring. For concentrations higher than 0.1 mg/ml, a solvent system like Ethanol:PBS (pH 7.2) at a 1:2 ratio can be used, which allows for a solubility of up to 5 mg/ml.[7]

Q4: Can I sonicate my final aqueous solution to help dissolve the compound?

A4: Yes, gentle sonication can help disperse the compound and break up small aggregates, potentially leading to a clear solution. However, be cautious with the duration and power of sonication to avoid degradation of the lipid.

Q5: Is this compound stable in aqueous solutions?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2][3] The compound's stability in aqueous media is limited, and it is best to prepare fresh solutions immediately before an experiment.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. This data is critical for preparing stock solutions and final aqueous dilutions for your experiments.

Solvent SystemSolubilitySource
Ethanol50 mg/ml[7]
DMF10 mg/ml[7]
DMSO10 mg/ml[7]
Ethanol:PBS (pH 7.2) (1:2)5 mg/ml[7]
PBS (pH 7.2)0.10 mg/ml[7]

Experimental Protocols

Protocol for Preparing a 100 µM Aqueous Solution of this compound

This protocol provides a method for preparing a working solution in an aqueous buffer, starting from a stock solution in ethanol. The molecular weight of this compound is 363.5 g/mol .[][][7][8]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in Ethanol:

    • Weigh out a precise amount of this compound.

    • Dissolve it in anhydrous ethanol to a final concentration of 10 mM (3.635 mg/ml). For example, add 275.1 µl of ethanol to 1 mg of the compound.

    • Ensure it is fully dissolved. This stock solution can be stored at -20°C.

  • Prepare the Final 100 µM Aqueous Solution:

    • Warm the stock solution to room temperature.

    • In a sterile tube, add 990 µl of PBS (pH 7.2).

    • While vortexing the PBS, add 10 µl of the 10 mM stock solution drop-by-drop. The final concentration of ethanol will be 1%.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Final Check and Use:

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy, gentle sonication may be applied.

    • Use the freshly prepared aqueous solution immediately for your experiments. Do not store the aqueous solution.

Signaling Pathway

This compound is an oxygenated metabolite of anandamide (B1667382) (AEA), a well-known endocannabinoid.[9] It is formed through the action of the 15-lipoxygenase (15-LOX) enzyme.[10] While it is less potent than anandamide at the CB1 receptor, it still interacts with the endocannabinoid system and also inhibits fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[7]

G Anandamide Anandamide (AEA) FAAH FAAH (Fatty Acid Amide Hydrolase) Anandamide->FAAH Degraded by CB1 CB1 Receptor Anandamide->CB1 Activates LOX 15-Lipoxygenase (15-LOX) Anandamide->LOX Metabolized by HETE_EA This compound HETE_EA->FAAH Inhibits HETE_EA->CB1 Weakly Activates Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Signaling Downstream Signaling CB1->Signaling LOX->HETE_EA Produces

Caption: The metabolic pathway of this compound and its interaction with the endocannabinoid system.

References

Technical Support Center: Optimizing 15(S)-HETE Ethanolamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing treatment time and troubleshooting experiments involving 15(S)-HETE Ethanolamide in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to 15(S)-HETE?

This compound, also known as 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide (15(S)-HAEA), is an ethanolamide derivative of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE). In many cell types, this compound is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) to yield 15(S)-HETE.[1] Therefore, many of the biological effects observed after treatment with this compound are likely attributable to its metabolite, 15(S)-HETE.

Q2: What are the primary cellular effects of 15(S)-HETE?

15(S)-HETE has been shown to exert a range of biological activities, including the promotion of cell proliferation, inhibition of apoptosis, and stimulation of angiogenesis.[2][3][4][5][6][7] It can activate several key signaling pathways, such as the PI3K/Akt/mTOR and STAT3 pathways.[2][6][8]

Q3: What is a recommended starting concentration range for this compound in cell culture?

Based on studies with its active metabolite, 15(S)-HETE, a starting concentration range of 0.1 to 10 µM is recommended for most in vitro experiments. For instance, pro-angiogenic effects of 15(S)-HETE on human dermal microvascular endothelial cells (HDMVECs) were observed at 0.1 µM.[3] It is always advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How stable is this compound in cell culture media?

As a lipid-based compound, this compound may be susceptible to degradation in aqueous cell culture media.[9] Factors such as pH, temperature, and light exposure can affect its stability.[10] It is recommended to prepare fresh working solutions from a frozen stock for each experiment and to minimize the exposure of the compound to harsh conditions.

Q5: How is this compound metabolized in cells?

The primary metabolic pathway for this compound is its hydrolysis by FAAH to form 15(S)-HETE.[1] 15(S)-HETE itself can be further metabolized, for example, through oxidation to 15-oxo-ETE.[11][12][13][14] The rate of metabolism can vary between cell types depending on the expression levels of these enzymes.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound treatment 1. Compound degradation: The ethanolamide may have degraded in the culture medium. 2. Low concentration: The concentration used may be too low for the specific cell type or endpoint. 3. Short incubation time: The treatment duration may be insufficient for the desired effect to manifest. 4. Cell line insensitivity: The cell line may lack the necessary metabolic enzymes (e.g., FAAH) or downstream signaling components.1. Prepare fresh working solutions for each experiment. Minimize freeze-thaw cycles of the stock solution. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 - 20 µM). 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. Verify the expression of FAAH in your cell line. Consider using 15(S)-HETE directly as a positive control.
High variability between replicates 1. Inconsistent compound concentration: Precipitation or uneven distribution of the lipid in the media. 2. Pipetting errors: Inaccurate dispensing of small volumes of the compound.1. Ensure complete dissolution of the stock solution and vortex the working solution before adding to the cells. 2. Use calibrated pipettes and consider preparing a larger volume of the final working solution to be dispensed across all replicates.
Cell toxicity or death at expected effective concentrations 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. 2. Compound-induced apoptosis: At higher concentrations or longer incubation times, 15(S)-HETE can induce apoptosis in some cancer cell lines.[5]1. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). 2. Perform a dose-response and time-course experiment to assess cell viability (e.g., using an MTT or LDH assay).

Data on 15(S)-HETE (Metabolite) Treatment Times

The optimal treatment time for this compound is influenced by its conversion to 15(S)-HETE. The following tables summarize key findings on the kinetics and effective treatment durations for 15(S)-HETE in various cell culture systems.

Table 1: Time-Course of 15(S)-HETE Production and Metabolism

Cell LineExperimental ConditionPeak 15(S)-HETE Concentration TimeHalf-life of 15(S)-HETEReference
R15L (RAW macrophages)10 µM Arachidonic Acid Treatment~5 minutesNot Reported[11]
RIES (Rat intestinal epithelial)10 µM Arachidonic Acid Treatment~10 minutesNot Reported

Table 2: Effective Treatment Times for 15(S)-HETE-Mediated Cellular Effects

Cell LineCellular EffectEffective ConcentrationTreatment DurationReference
HDMVECTube Formation0.1 µM6 hours[3]
HDMVECAkt and S6K1 PhosphorylationNot SpecifiedTime-dependent[3][8]
NSCLCInhibition of Proliferation, Apoptosis InductionNot SpecifiedNot Specified[5]
A549Increased Proliferation and MigrationNot SpecifiedNot Specified[6]
PASMCInhibition of ApoptosisNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Stock Solution Preparation: Dissolve this compound in an appropriate solvent such as ethanol (B145695) or DMSO to a stock concentration of 1-10 mM.[15]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentration immediately before adding it to the cells.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (e.g., <0.1% v/v for DMSO).

Protocol 2: General Time-Course Experiment for Assessing Cellular Response
  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment.

  • Starvation (Optional): For signaling studies, it is often beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity.

  • Treatment: Prepare the working solution of this compound as described in Protocol 1. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the compound.

  • Time Points: Collect samples at various time points (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 3 hr, 6 hr, 12 hr, 24 hr) depending on the expected kinetics of the response.

  • Analysis: Analyze the collected samples for the desired endpoint (e.g., protein phosphorylation by Western blot, gene expression by RT-qPCR, cell viability by MTT assay).

Visualizing Experimental Design and Signaling

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1-10 mM in DMSO/EtOH) B Prepare Working Solution (in serum-free media) A->B C Seed Cells D Serum Starve (optional) C->D E Treat Cells D->E F Incubate for Varied Durations E->F G Collect Samples at Time Points F->G H Endpoint Analysis (e.g., Western Blot, Viability Assay) G->H

A generalized workflow for a time-course experiment with this compound.
15(S)-HETE Signaling Pathway

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects HETE_EA This compound FAAH FAAH HETE_EA->FAAH Hydrolysis HETE 15(S)-HETE FAAH->HETE PI3K PI3K HETE->PI3K STAT3 STAT3 HETE->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR AntiApoptosis Inhibition of Apoptosis Akt->AntiApoptosis Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Proliferation

Signaling pathways activated by 15(S)-HETE, the active metabolite of this compound.

References

Interference from other lipids in 15(S)-HETE Ethanolamide mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 15(S)-HETE Ethanolamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a peak at the same mass-to-charge ratio (m/z) as this compound, but we suspect it may not be our target analyte. What could be the cause?

A1: This is a common issue in lipidomics and is likely due to the presence of isobaric or isomeric interfering lipids. These are compounds that have the same nominal mass as this compound but differ in their chemical structure.

Potential Interferences:

  • Positional Isomers: Other hydroxyeicosatetraenoic acid (HETE) ethanolamides, such as 5-HETE Ethanolamide, 12-HETE Ethanolamide, and others, are common isomers that will have the same m/z value.

  • Other N-Acylethanolamines (NAEs): While not strictly isobaric, other NAEs with similar chemical formulas can sometimes produce fragment ions that interfere with the detection of this compound, especially if the mass spectrometer has lower resolution.

  • Isotopic Overlap: The second isotopic peak of a lipid with one additional double bond can overlap with the monoisotopic peak of the target analyte.[1][2][3][4]

Troubleshooting Steps:

  • Chromatographic Separation: The most effective way to resolve isomeric interference is through optimized liquid chromatography (LC). Ensure your LC method provides adequate separation of the different HETE Ethanolamide isomers. This may require adjusting the mobile phase gradient, trying a different column chemistry (e.g., C18, C8), or using a longer column.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with very similar masses based on their exact mass.[1]

  • Multiple Reaction Monitoring (MRM) Specificity: Use at least two specific MRM transitions for this compound. While many NAEs share a common product ion at m/z 62.0, utilizing a second, more structurally specific fragment ion can increase confidence in your identification.

Q2: What are the expected mass-to-charge ratios (m/z) for this compound and its potential interferents?

A2: The table below summarizes the calculated m/z values for the protonated molecules [M+H]⁺ of this compound and its common isomeric interferents.

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ m/z
This compoundC₂₂H₃₇NO₃363.2773364.2846
5-HETE EthanolamideC₂₂H₃₇NO₃363.2773364.2846
12-HETE EthanolamideC₂₂H₃₇NO₃363.2773364.2846

Q3: What are some recommended MRM transitions for the analysis of this compound?

A3: For N-acylethanolamines, a common fragmentation involves the loss of the ethanolamide headgroup. A widely used MRM transition for HETE ethanolamides is m/z 346.0 > 62.0 .[1] It is highly recommended to optimize at least one other transition to ensure specificity. The precursor ion at m/z 346.0 corresponds to the loss of a water molecule from the protonated parent ion.

Q4: My sample recoveries are low and inconsistent. What are some key considerations for sample preparation?

A4: Low and inconsistent recoveries are often related to the sample extraction and purification steps.

Key Considerations for Sample Preparation:

  • Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. SPE, particularly with a polymeric reversed-phase sorbent like Strata-X, can provide cleaner extracts.

  • Solvent Quality: Ensure the use of high-purity solvents, as contaminants can interfere with the analysis or cause degradation of the analyte.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8 Ethanolamide, is crucial to correct for analyte loss during sample processing and for variations in instrument response. The internal standard should be added at the beginning of the sample preparation process.

  • Storage: Store samples and extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, serum), precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • For tissue samples, homogenize in an appropriate buffer and then perform protein precipitation.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3-0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 50
    1.0 50
    8.0 95
    10.0 95
    10.1 50

    | 12.0 | 50 |

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Primary: 346.0 > 62.0

      • Secondary (for confirmation): Optimize a second product ion from the precursor ion 346.0 or 364.3.

    • Optimize collision energy and other instrument-specific parameters.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Tissue) precipitation Protein Precipitation (Acetonitrile) sample->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe Supernatant drydown Dry-down (Nitrogen) spe->drydown Eluate reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

A simplified workflow for the extraction and analysis of this compound.
Potential for Isobaric Interference

isobaric_interference cluster_isomers Co-eluting Isomers lc LC Separation hete15 15(S)-HETE-EA lc->hete15 hete5 5-HETE-EA lc->hete5 hete12 12-HETE-EA lc->hete12 ms Mass Spectrometer (m/z detection) hete15->ms Same m/z hete5->ms Same m/z hete12->ms Same m/z

Chromatographic separation is key to resolving isobaric interferences before MS detection.
Signaling Pathway of this compound

This compound is known to be a ligand for the cannabinoid receptor 1 (CB1), although it is less potent than the endocannabinoid anandamide.[5] Activation of CB1 receptors, which are G-protein coupled receptors, can initiate several downstream signaling cascades.

signaling_pathway hete_ea This compound cb1 CB1 Receptor hete_ea->cb1 gi_go Gi/o Protein cb1->gi_go ac Adenylyl Cyclase gi_go->ac Inhibition mapk MAPK Pathway gi_go->mapk Activation ion_channel Ion Channels (e.g., Ca²⁺, K⁺) gi_go->ion_channel Modulation camp cAMP ac->camp Production cellular_response Cellular Response camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Simplified signaling cascade upon CB1 receptor activation by this compound.

References

Technical Support Center: Optimizing Cell Viability Assays for 15(S)-HETE Ethanolamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing cell viability assays when using 15(S)-HETE Ethanolamide.

Frequently Asked Questions (FAQs)

1. Compound Preparation & Handling

Q: How should I dissolve and store this compound?

A: this compound is a lipid, and its solubility is critical for reproducible results. It is typically supplied in a solvent like ethanol (B145695). For experiments, a stock solution should be prepared in an organic solvent and then diluted into your aqueous culture medium.[1] To minimize precipitation and ensure accurate concentrations, it is crucial to avoid high concentrations of the organic solvent in the final culture medium (typically ≤ 0.5%).

Data Presentation: Solubility of this compound

SolventApproximate Solubility
Ethanol50 mg/mL
DMSO10 mg/mL
DMF10 mg/mL
Ethanol:PBS (pH 7.2) (1:2)5 mg/mL
PBS (pH 7.2)0.10 mg/mL
Data sourced from Cayman Chemical.[1]

Q: My compound is precipitating when I add it to the cell culture medium. What should I do?

A: This is a common issue with lipid-based compounds.[2] Here are several steps to troubleshoot this:

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit in your aqueous medium.[2]

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the media is as low as possible and consistent across all wells. High solvent concentrations can be toxic to cells.[3][4]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help keep it in solution.[2]

  • Vortex During Dilution: When making serial dilutions, vortex the tube after each step to ensure the compound is homogeneously distributed.[2]

  • Use a Carrier: For highly insoluble lipids, consider using a carrier like fatty-acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.

2. Assay Selection & Optimization

Q: Which cell viability assay is best for use with this compound?

A: The best assay depends on your specific research question, cell type, and available equipment. Metabolic assays are common indicators of cell health.[5] Tetrazolium-based assays (MTT, MTS, XTT) and resazurin (B115843) assays are popular, but luminescence-based ATP assays (e.g., CellTiter-Glo®) are generally more sensitive.

Data Presentation: Comparison of Common Cell Viability Assays

Assay TypePrincipleProsCons & Considerations for Lipid Compounds
MTT Mitochondrial dehydrogenases reduce yellow MTT to purple formazan (B1609692) crystals.[6]Inexpensive, widely used.Requires a solubilization step (e.g., DMSO, SDS); Insoluble formazan can be difficult to fully dissolve; Compound may interfere with MTT reduction[7]; Formazan product localizes to lipid droplets.[8]
MTS / XTT Similar to MTT, but produces a water-soluble formazan product.No solubilization step, faster protocol.Negatively charged salts do not penetrate cells easily; Compounds with reducing properties can interfere with the assay.
Resazurin (AlamarBlue®) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.More sensitive than tetrazolium assays, non-toxic, allows for kinetic monitoring.Potential for fluorescent interference from the test compound; Requires optimization of incubation time to balance sensitivity and toxicity.
ATP-based (Luminescence) Quantifies ATP, an indicator of metabolically active cells.Highly sensitive, fast, wide linear range.Signal can be affected by treatments that alter cellular ATP levels independent of viability; more expensive.

Q: How do I optimize cell seeding density for my assay?

A: Optimizing cell seeding density is a critical step to ensure your results are within the linear range of the assay.[9]

  • Too few cells: Will produce a weak signal that is difficult to distinguish from the background.

  • Too many cells: Can lead to over-confluence, nutrient depletion, and changes in metabolic rates, which will skew the results. The signal may also plateau, masking the true effect of the compound.[8]

  • Procedure: Plate a range of cell densities (e.g., from 2,500 to 40,000 cells/well in a 96-well plate) and measure viability after 24, 48, and 72 hours (or your planned experiment duration). Choose a density that is still in the exponential growth phase at the end of the experiment.[10]

Visualization: General Workflow for Cell Viability Assay Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_read Phase 3: Readout & Analysis A Select Cell Line & Viability Assay B Optimize Cell Seeding Density A->B C Seed Cells at Optimal Density B->C E Treat Cells & Incubate (e.g., 24-72h) C->E D Prepare Serial Dilutions of 15(S)-HETE-EA D->E G Add Assay Reagent & Incubate E->G F Include Controls: - Vehicle (DMSO) - Untreated - Compound Only F->E H Measure Signal (Absorbance/Fluorescence/ Luminescence) G->H I Analyze Data: - Subtract Background - Normalize to Controls - Calculate IC50 H->I

Caption: Workflow for optimizing and performing a cell viability assay.

Troubleshooting Guide

Q: My results are highly variable between replicate wells. What is the cause?

A: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipette carefully and consistently.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Incomplete Formazan Solubilization (MTT Assay): If using the MTT assay, ensure formazan crystals are completely dissolved before reading the plate. Inadequate mixing or insufficient solvent volume can cause variability.

  • Compound Precipitation: As noted earlier, if the compound precipitates, its effective concentration will vary between wells.

Q: I am observing an increase in viability at higher concentrations of my compound, which is unexpected.

A: This is a known artifact in some viability assays and can be caused by:

  • Compound Interference: The compound itself may directly react with the assay reagent. For example, compounds with reducing properties can reduce MTT or resazurin, leading to a false-positive signal for viability.[7]

    • Solution: Always include "compound only" control wells (media + compound + assay reagent, but no cells) at every concentration.[7] Subtract the absorbance from these wells from your experimental wells.

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, causing an increase in metabolic rate without an actual increase in cell number.[7] This is a limitation of assays that rely on metabolic readouts. Consider validating your results with a different assay that measures a different aspect of viability, such as cell counting or a cytotoxicity assay (e.g., LDH release).

Visualization: Troubleshooting Flowchart for Unexpected Results

G Start Unexpected Result: High Viability at High Compound Concentration Check1 Did you run a 'Compound Only' control (no cells)? Start->Check1 Check2 Is the signal in the 'Compound Only' control high? Check1->Check2 Yes Action1 Rerun experiment including proper 'Compound Only' controls. Check1->Action1 No Sol1 Result is likely an artifact. Subtract background from 'Compound Only' control. Check2->Sol1 Yes Sol2 Compound does not interfere. Consider alternative biological effects. Check2->Sol2 No Check3 Did you observe the cells microscopically? Check4 Do the cells look stressed or unhealthy (e.g., rounded, detached)? Check3->Check4 Yes Sol4 Result may be valid. Consider alternative hypotheses for compound's effect. Check3->Sol4 No Sol3 Compound may induce stress-related metabolic upregulation. Check4->Sol3 Yes Check4->Sol4 No Action2 Validate results with a non-metabolic assay (e.g., cell counting, LDH assay). Sol1->Action2 Sol2->Check3 Sol3->Action2

Caption: A logical guide for troubleshooting unexpected increases in viability.

3. Biological Interpretation

Q: What signaling pathways might be affected by this compound?

A: this compound is an oxygenated metabolite of anandamide, a key endocannabinoid.[1][11] While its specific signaling is less characterized than its parent compound, it is known to be less potent at the CB1 receptor and does not bind to CB2.[1][12] However, its structural similarity to other bioactive lipids like 15(S)-HETE suggests potential effects on cell proliferation, migration, and apoptosis.[13][14] For instance, 15(S)-HETE has been shown to influence pathways involving PI3K/Akt and inducible nitric oxide synthase (iNOS), which are critical regulators of cell survival and proliferation.[13][14] It may also inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, potentially altering the broader endocannabinoid tone.[1]

Visualization: Potential Signaling Pathways for HETE Compounds

G Compound 15(S)-HETE or Related Lipids Receptor Cell Surface Receptors (e.g., GPR31 for 12-HETE) Compound->Receptor Binds iNOS iNOS Compound->iNOS Upregulates Expression PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Expression (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Migration Akt->Proliferation NO Nitric Oxide iNOS->NO Apoptosis Inhibition of Apoptosis NO->Apoptosis Bcl2->Apoptosis

Caption: Potential signaling pathways influenced by HETE-related lipids.

Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework. Incubation times, reagent volumes, and cell densities should be optimized for your specific cell line and experimental conditions.[3][10]

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound stock solution (e.g., in ethanol or DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and have high viability (>95%).[9]

    • Dilute cells to the pre-optimized seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of sterile PBS to the perimeter wells to reduce edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. Also prepare a vehicle control using the same final concentration of solvent (e.g., DMSO) as your highest compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of the compound or vehicle control.

    • Set up control wells: "Untreated Cells" (medium only), and "Compound Only" (medium with compound, no cells) for each concentration to check for interference.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-15 minutes, protected from light, to ensure all crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure at a reference wavelength of ~630 nm to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "Compound Only" wells from the experimental wells.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Plot the percentage of cell viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

References

Minimizing non-specific binding in 15(S)-HETE Ethanolamide receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding in 15(S)-HETE Ethanolamide receptor assays.

Frequently Asked Questions (FAQs)

Q1: What are the known receptors for this compound?

A1: this compound is recognized as a ligand for cannabinoid receptors. It binds to the CB1 receptor with a lower affinity than the endocannabinoid anandamide (B1667382) (AEA) and does not appear to bind to the CB2 receptor.[1] The G-protein coupled receptor GPR55 is another potential target, as it is activated by various cannabinoid ligands.[2]

Q2: Why is non-specific binding a significant issue in this compound receptor assays?

A2: this compound is a lipophilic molecule, meaning it has a tendency to interact with hydrophobic surfaces. This can lead to high non-specific binding to plasticware, filter membranes, and other components of the assay system, masking the true specific binding to the receptor of interest.

Q3: What are the most common assay formats for studying this compound-receptor interactions?

A3: The most common assay formats include radioligand binding assays, fluorescence polarization (FP) assays, and functional cell-based assays that measure downstream signaling events like ERK1/2 phosphorylation.[2][3]

Q4: What are the key downstream signaling pathways activated by this compound binding to its receptors?

A4: Upon binding to G-protein coupled receptors (GPCRs) like CB1 and GPR55, this compound can initiate intracellular signaling cascades. For GPR55, this includes the activation of the RhoA-dependent pathway leading to calcium release and phosphorylation of extracellular signal-regulated kinase (ERK1/2).[4][5][6] CB1 receptor activation typically involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[7][8]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).

Potential Cause Troubleshooting Step Recommended Action & Rationale
Hydrophobic interactions of the ligand with assay components Optimize blocking agentsUse fatty-acid-free Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your binding buffer to coat non-specific hydrophobic sites on the assay plate and filter mats.[9][10] Casein or normal serum can also be effective alternatives.[11][12]
Add a non-ionic surfactantInclude a low concentration (0.01-0.05%) of Tween 20 or Pluronic F-127 in the assay buffer to reduce hydrophobic interactions.[13]
Ionic interactions between the ligand/receptor and surfaces Adjust buffer compositionIncrease the ionic strength of the buffer by adding NaCl (up to 150 mM) to shield charged interactions. Optimize the pH of the buffer to be close to the isoelectric point of the receptor if known.
Suboptimal assay conditions Optimize incubation time and temperatureReduce the incubation time to the minimum required to reach equilibrium to decrease the chances of non-specific interactions. Perform binding at a lower temperature (e.g., 4°C) to reduce the kinetics of non-specific binding.[14]
Reduce membrane/protein concentrationHigh concentrations of membrane preparations can increase non-specific binding sites. Titrate the membrane concentration to find the optimal balance between specific signal and NSB.[14]
Issue 2: Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays

A low signal-to-noise ratio in FP assays can make it difficult to distinguish between bound and free fluorescent ligand, leading to unreliable data.

Potential Cause Troubleshooting Step Recommended Action & Rationale
High background fluorescence Use appropriate assay platesUse black, low-binding microplates to minimize background fluorescence and non-specific binding of the fluorescent tracer to the plate surface.
Check buffer components for autofluorescenceEnsure that the buffer components themselves do not contribute to high background fluorescence.
Insufficient change in polarization (ΔmP) Optimize tracer and receptor concentrationsTitrate the fluorescent ligand (tracer) to the lowest concentration that gives a robust signal. Titrate the receptor concentration to achieve a significant shift in polarization upon binding without causing aggregation.
Use a suitable fluorophoreSelect a fluorophore with a long fluorescence lifetime and high quantum yield to maximize the potential change in polarization.
Non-specific binding of the fluorescent tracer Add detergents and blocking agentsAs with radioligand assays, include non-ionic detergents (e.g., 0.01% Tween 20) and a blocking agent like fatty-acid-free BSA (0.1-0.5%) in the assay buffer.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1 Receptor

This protocol is adapted for a hydrophobic ligand like this compound.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty-acid-free BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% fatty-acid-free BSA, pH 7.4.

  • Radioligand: e.g., [³H]CP55,940.

  • Competitor: this compound.

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Membrane preparation (typically 20-50 µg of protein).

    • Serial dilutions of this compound or vehicle for total binding.

    • A high concentration of a known non-radioactive CB1 ligand (e.g., 10 µM WIN 55,212-2) for non-specific binding.

  • Initiate the binding reaction by adding the radioligand at a final concentration close to its Kd.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and analyze the data to determine the IC₅₀ and Ki of this compound.

Visualizations

Signaling Pathways

GPR55_Signaling Ligand 15(S)-HETE Ethanolamide GPR55 GPR55 Ligand->GPR55 Binds to G_protein Gαq / Gα12/13 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3 IP3 PLC->IP3 Generates ROCK ROCK RhoA->ROCK Activates ERK ERK1/2 Phosphorylation ROCK->ERK Leads to Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: GPR55 Signaling Pathway.

CB1_Signaling Ligand 15(S)-HETE Ethanolamide CB1 CB1 Receptor Ligand->CB1 Binds to G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Channel_Modulation Modulation of Neurotransmitter Release Ion_Channels->Channel_Modulation

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand Dilutions incubation Incubate Ligand, Receptor, and Radioligand prep_ligand->incubation prep_receptor Prepare Receptor Membranes prep_receptor->incubation prep_buffers Prepare Buffers prep_buffers->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation curve_fitting Generate Competition Curve and Determine Ki calculation->curve_fitting

References

Troubleshooting 15(S)-HETE Ethanolamide mass spec fragmentation patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE Ethanolamide mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and molecular formula of this compound?

A1: this compound, also known as 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide, has the following properties[1]:

PropertyValue
Formal Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide
Molecular Formula C₂₂H₃₇NO₃
Molecular Weight 363.5 g/mol

Q2: Which ionization mode is best for analyzing this compound?

A2: The optimal ionization mode depends on the desired information.

  • Positive Electrospray Ionization (ESI+): This mode is generally preferred for the analysis of N-acylethanolamines (NAEs).[2] It typically results in the protonated molecule [M+H]⁺. Fragmentation in this mode will likely provide information about the ethanolamide headgroup.

  • Negative Electrospray Ionization (ESI-): This mode is commonly used for the analysis of hydroxyeicosatetraenoic acids (HETEs).[3] It typically forms the deprotonated molecule [M-H]⁻. Fragmentation in this mode will yield structural information about the fatty acid backbone.

For comprehensive analysis, a method with rapid polarity switching may be employed to collect data in both positive and negative modes.

Q3: What are the expected fragmentation patterns for this compound?

A3: While specific literature on the complete fragmentation of this compound is sparse, we can predict the fragmentation based on its constituent parts: the 15(S)-HETE backbone and the ethanolamide headgroup.

  • In Positive Ion Mode (ESI+): The most common fragmentation of NAEs is the neutral loss of the ethanolamine (B43304) group. For the protonated molecule [M+H]⁺ of this compound (m/z 364.3), a characteristic fragmentation would be the loss of the ethanolamine headgroup, resulting in a prominent product ion.

  • In Negative Ion Mode (ESI-): For the deprotonated molecule [M-H]⁻ (m/z 362.3), fragmentation is expected to be characteristic of the 15-HETE backbone. Common fragment ions for 15-HETE (from [M-H]⁻ at m/z 319) include m/z 219, 175, and 113.[3] These fragments arise from cleavages along the fatty acid chain.

Below is a table summarizing the expected major ions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss/Fragment Structure
Positive (ESI+) 364.3 [M+H]⁺~303.2Loss of ethanolamine
Negative (ESI-) 362.3 [M-H]⁻319.2Loss of ethanolamine moiety
319.2 ([15-HETE]-)219, 175, 113Characteristic fragments of the 15-HETE backbone[3]

Troubleshooting Guide

Problem 1: Poor or No Signal Intensity

Potential Cause Troubleshooting Step
Suboptimal Ionization Ensure the mass spectrometer is tuned and calibrated.[4] Experiment with both positive and negative ionization modes. For positive mode, consider adding a mobile phase additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance protonation.[5]
Sample Degradation This compound is susceptible to oxidation. Prepare samples fresh and store them at low temperatures. Use antioxidants if necessary. Ensure that endogenous enzymes in biological matrices are inactivated.[6]
Low Sample Concentration Concentrate the sample if it is too dilute. Be aware that overly concentrated samples can lead to ion suppression.[4]
Matrix Effects Endogenous lipids and other matrix components can suppress the ionization of the analyte. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction.[6] Adjust chromatography to separate the analyte from interfering compounds.

Problem 2: Unexpected Peaks or High Background Noise

Potential Cause Troubleshooting Step
Solvent Contamination Run a solvent blank to check for contaminants.[2] Use high-purity LC-MS grade solvents. Some grades of chloroform (B151607) have been found to contain NAEs or cause adduct formation.[2]
In-source Fragmentation The analyte may be fragmenting in the ion source before entering the mass analyzer. Reduce the source temperature and fragmentor/cone voltage.
Column Bleed Condition the LC column as per the manufacturer's instructions. Ensure the operating temperature does not exceed the column's limit.
Leaks in the System Check for leaks in the LC flow path and at the MS inlet, as this can introduce air and contaminants.[7]

Problem 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Dilute the sample.
Column Contamination Clean the column with a strong solvent wash or replace it. Use a guard column to protect the analytical column.
Incompatible Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing for polar compounds.

Experimental Protocols

Sample Preparation (from Biological Matrix)

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 15(S)-HETE-d8) to the sample.

  • Protein Precipitation: Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge at high speed.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the this compound with methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

LC-MS/MS Method

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI, with positive/negative polarity switching if available.

  • Source Temperature: 450-550 °C.

  • Ion Spray Voltage: +4500 V (positive), -4500 V (negative).

  • MRM Transitions:

    • Positive Mode: Monitor for the transition from the protonated precursor to the fragment representing the loss of the ethanolamine headgroup.

    • Negative Mode: Monitor for transitions characteristic of the 15-HETE backbone (e.g., m/z 319 -> 175).[8][9]

Visualizations

fragmentation_pathway cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H This compound [M+H]⁺ m/z 364.3 frag_pos Acylium Ion [M+H - C₂H₇NO]⁺ m/z ~303.2 M_H->frag_pos - C₂H₇NO M_H_neg This compound [M-H]⁻ m/z 362.3 HETE_ion 15-HETE anion [M-H - C₂H₄O]⁻ m/z 319.2 M_H_neg->HETE_ion - C₂H₄O frag_neg1 Fragment Ion m/z 175 HETE_ion->frag_neg1 Fragmentation

Caption: Proposed fragmentation pathways for this compound in positive and negative ion modes.

troubleshooting_workflow start Mass Spec Issue Encountered (e.g., No/Low Signal, Bad Peak Shape) check_lc Review LC Chromatogram start->check_lc peak_issue Poor Peak Shape or Retention Time Shift? check_lc->peak_issue Yes no_peak No Peak or Very Low Intensity? check_lc->no_peak No lc_solutions Troubleshoot LC: - Check for leaks - Verify mobile phase - Check/clean/replace column - Adjust sample solvent peak_issue->lc_solutions Yes check_ms Review MS Parameters no_peak->check_ms No check_sample Review Sample Preparation no_peak->check_sample Yes end Problem Resolved lc_solutions->end ms_solutions Troubleshoot MS: - Tune and calibrate - Clean ion source - Optimize source parameters (voltage, temp) - Check for in-source fragmentation check_ms->ms_solutions Parameters Look Off check_ms->check_sample Parameters OK ms_solutions->end sample_solutions Troubleshoot Sample Prep: - Check for sample degradation - Improve cleanup (SPE) - Assess for matrix effects - Verify concentration check_sample->sample_solutions Potential Issue sample_solutions->end

References

Navigating the Challenges of In Vivo Delivery: A Technical Support Center for 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the effective and consistent delivery of 15(S)-HETE Ethanolamide in animal models. Inconsistent results in preclinical studies are often traced back to challenges in formulation and administration. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their experimental workflow and achieve reliable outcomes.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several hurdles when working with this compound in vivo. This guide addresses the most common problems in a practical question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable biological effect Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This can be due to poor solubility in the vehicle, rapid metabolism, or inefficient absorption.1. Optimize Formulation: Review the vehicle composition. For intravenous (IV) administration, ensure the solvent system maintains solubility upon dilution in blood. Consider using a co-solvent system (e.g., DMSO, ethanol) with a carrier like PEG300 or Tween 80. For intraperitoneal (IP) or oral administration, lipid-based vehicles like corn oil can enhance absorption. 2. Verify Compound Integrity: Confirm the stability of this compound in your chosen vehicle and storage conditions. The compound should be stored at -20°C and protected from light. Prepare fresh formulations for each experiment if stability is a concern. 3. Adjust Dosing Regimen: The dose may be too low. Conduct a dose-response study to determine the optimal concentration for the desired effect.
Precipitation of the compound during formulation or administration Solubility Issues: The concentration of this compound may exceed its solubility limit in the chosen vehicle, especially when transitioning from a stock solution to the final formulation.1. Check Solubility Limits: Refer to the solubility data. Do not exceed the known solubility of the compound in the final vehicle. 2. Gradual Dilution: When preparing the formulation, add the stock solution to the vehicle slowly while vortexing or sonicating to ensure proper mixing and prevent precipitation. 3. pH Adjustment: The pH of the final formulation can impact solubility. If using aqueous-based vehicles, ensure the pH is compatible with the compound's stability and solubility.
High variability in results between animals Inconsistent Administration Technique: Variations in injection speed, volume, or location can lead to differences in absorption and distribution.1. Standardize Administration Protocol: Ensure all personnel are trained and follow a standardized procedure for the chosen route of administration (e.g., consistent tail vein injection technique for IV). 2. Animal Handling: Minimize stress in the animals, as stress can influence physiological parameters and drug metabolism.
Adverse events or toxicity observed in animals Vehicle Toxicity: The chosen solvent or vehicle may be causing adverse reactions at the administered volume or concentration.1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. 2. Reduce Solvent Concentration: If using organic solvents like DMSO or ethanol (B145695), keep the final concentration as low as possible. For IV injections, the percentage of organic solvent should be minimized to prevent hemolysis and irritation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: There is limited published data on the in vivo dosage of this compound. However, based on studies with the related compound N-Palmitoylethanolamine, a starting dose in the range of 1-10 mg/kg can be considered for intraperitoneal (IP) or oral administration.[1] For intravenous (IV) administration, a lower starting dose is recommended. A thorough dose-response study is crucial to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] A stock solution can be prepared in one of these solvents at a concentration of up to 50 mg/mL in ethanol or 10 mg/mL in DMSO and DMF.[2] Store the stock solution at -20°C.

Q3: What is a suitable vehicle for intravenous (IV) injection of this compound in mice?

A3: Due to its lipophilic nature, this compound requires a carefully formulated vehicle for IV administration to prevent precipitation in the bloodstream. A common approach for poorly water-soluble compounds is to use a co-solvent system. A suggested starting formulation is a mixture of ethanol, polyethylene (B3416737) glycol 300 (PEG300), and saline. The final concentration of ethanol should be kept low (typically <10%) to minimize toxicity.

Q4: Can I administer this compound orally?

A4: Oral administration is feasible, but bioavailability may be a concern due to potential degradation in the gastrointestinal tract and first-pass metabolism. To enhance oral absorption, formulating this compound in a lipid-based vehicle, such as corn oil, is recommended.[1]

Q5: How can I confirm that the compound is being delivered effectively?

A5: To verify delivery, you can perform pharmacokinetic studies by measuring the concentration of this compound in plasma and target tissues at different time points after administration using methods like liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following tables provide a summary of the physical and solubility properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₇NO₃
Molecular Weight 363.5 g/mol
Appearance A solution in ethanol
Storage -20°C
Stability ≥ 2 years at -20°C

Data sourced from Cayman Chemical.[2]

Table 2: Solubility of this compound

Solvent Solubility
Ethanol50 mg/mL
DMSO10 mg/mL
DMF10 mg/mL
Ethanol:PBS (pH 7.2) (1:2)5 mg/mL
PBS (pH 7.2)0.10 mg/mL

Data sourced from Cayman Chemical.[2]

Detailed Experimental Protocols

The following are example protocols for the preparation and administration of this compound. Note: These are starting points and may require optimization for your specific experimental conditions.

Protocol 1: Intravenous (IV) Administration in Mice

Objective: To deliver this compound systemically via tail vein injection.

Materials:

  • This compound

  • Ethanol (anhydrous, USP grade)

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Insulin (B600854) syringes (29-31 gauge)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in ethanol to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare Vehicle: In a sterile microcentrifuge tube, prepare the vehicle by mixing ethanol, PEG300, and saline in a ratio of 1:4:5 (v/v/v). For example, to prepare 1 mL of vehicle, mix 100 µL of ethanol, 400 µL of PEG300, and 500 µL of saline.

  • Prepare Dosing Solution:

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.

    • Slowly add the calculated volume of the this compound stock solution to the prepared vehicle while vortexing.

    • For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.

  • Administration:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.

    • Load the dosing solution into an insulin syringe.

    • Inject a volume of 5-10 µL/g of body weight into the lateral tail vein.

    • Administer a vehicle-only solution to the control group.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Objective: To deliver this compound into the peritoneal cavity.

Materials:

  • This compound

  • Sterile Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Tuberculin or insulin syringes (25-27 gauge)

Procedure:

  • Prepare Dosing Solution:

    • Directly dissolve the required amount of this compound in sterile corn oil to achieve the desired final concentration (e.g., 1 mg/mL).

    • Vortex the solution vigorously and sonicate if necessary to ensure complete dissolution. A gentle warming of the corn oil may aid in dissolution.

  • Administration:

    • Restrain the mouse and locate the lower right or left quadrant of the abdomen.

    • Insert the needle at a shallow angle to avoid puncturing internal organs.

    • Inject the dosing solution. The typical injection volume is 5-10 µL/g of body weight.

    • Administer sterile corn oil to the control group.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G cluster_synthesis Biosynthesis of this compound cluster_signaling Signaling Pathways Arachidonoyl_Ethanolamide Arachidonoyl Ethanolamide (Anandamide) LOX15 15-Lipoxygenase (15-LOX) Arachidonoyl_Ethanolamide->LOX15 HETE_Ethanolamide_HP 15(S)-HpETE Ethanolamide GPx Glutathione Peroxidase (GPx) HETE_Ethanolamide_HP->GPx HETE_Ethanolamide 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_Ethanolamide->CB1 CB2 CB2 Receptor HETE_Ethanolamide->CB2 LOX15->HETE_Ethanolamide_HP GPx->HETE_Ethanolamide Gi_o Gi/o CB1->Gi_o CB2->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC MAPK MAPK Pathway (e.g., ERK) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Biosynthesis and signaling of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Start Start Prepare_Stock Prepare Stock Solution (15(S)-HETE-EA in Ethanol) Start->Prepare_Stock Prepare_Vehicle Prepare Vehicle (e.g., Ethanol/PEG300/Saline) Start->Prepare_Vehicle Prepare_Dosing Prepare Dosing Solution Prepare_Stock->Prepare_Dosing Prepare_Vehicle->Prepare_Dosing Control_Group Administer Vehicle to Control Group Prepare_Vehicle->Control_Group Animal_Prep Prepare Animal (e.g., warm tail for IV) Prepare_Dosing->Animal_Prep Administration Administer Compound (IV, IP, or Oral) Animal_Prep->Administration Monitoring Monitor Animal for desired effect and adverse events Administration->Monitoring Control_Group->Monitoring Sample_Collection Collect Samples (Blood, Tissue) Monitoring->Sample_Collection Data_Analysis Analyze Data (e.g., LC-MS, biological assays) Sample_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo studies.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects during the quantitative analysis of 15(S)-HETE Ethanolamide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound signal is low and inconsistent when analyzing biological samples (e.g., plasma, serum) compared to standards in a clean solvent. What is the likely cause?

Low and inconsistent signal intensity is a classic sign of matrix effects, specifically ion suppression.[1][2][3] Endogenous components in biological matrices, such as phospholipids (B1166683), salts, and proteins, can co-elute with your analyte of interest.[4] In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting compounds compete with this compound for ionization, reducing the efficiency of analyte ion formation and leading to a suppressed and variable signal.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay.[3][5]

Q2: How can I definitively confirm that matrix effects are impacting my this compound analysis?

There are two primary methods to assess the presence and magnitude of matrix effects:

  • Quantitative Post-Extraction Spike Experiment: This is the "gold standard" method to quantify matrix effects.[4] It involves comparing the peak response of the analyte spiked into an extracted blank matrix sample to its response in a neat (clean) solvent at the same concentration.[4][6] A significant difference between these responses indicates the presence of ion suppression or enhancement.[4][6]

  • Qualitative Post-Column Infusion: This technique helps identify the regions in your chromatogram where matrix effects occur.[7] It involves infusing a constant flow of this compound solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[7] Any dip or rise in the constant analyte signal indicates that co-eluting matrix components are causing ion suppression or enhancement at that specific retention time.[7]

Q3: I've confirmed the presence of matrix effects. What are the primary strategies to mitigate them?

A multi-pronged approach is often the most effective way to address matrix effects. The main strategies fall into three categories:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like Protein Precipitation (PPT).[8][9]

  • Optimize Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences.[5] This can be achieved by adjusting the column chemistry, mobile phase composition, or gradient profile.[10]

  • Utilize a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is the most recognized technique to compensate for matrix effects.[5][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio and more reliable quantification.

The following table summarizes common issues and solutions:

IssuePotential CauseRecommended Solution(s)
Poor Reproducibility & Accuracy Ion suppression or enhancement from co-eluting matrix components.[5][11]Implement a more rigorous sample cleanup (e.g., SPE, LLE).[8] Optimize chromatographic separation to resolve the analyte from interferences.[5] Use a stable isotope-labeled internal standard (SIL-IS).[7]
Low Signal/Sensitivity Significant ion suppression due to high concentrations of matrix components (e.g., phospholipids).[1]Improve sample preparation to specifically target removal of interfering substances (e.g., phospholipid removal plates).[12] Dilute the sample, if sensitivity allows.[13][14]
Inconsistent Results Across Different Sample Lots Variability in the composition of the biological matrix between different sources or subjects.[4]Use a SIL-IS to compensate for sample-to-sample variations. Evaluate matrix effects across multiple lots of the biological matrix during method validation.[4]
Retention Time Shifts Buildup of matrix components on the analytical column.[2]Incorporate a divert valve to direct the early, unretained matrix components to waste instead of the MS source.[13] Use a guard column and implement a robust column washing procedure.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., mid-level QC).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound and its SIL-IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike / Recovery): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process begins.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.[4]

      • An MF > 1 indicates ion enhancement.[4]

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

      • An IS-Normalized MF close to 1.0 demonstrates that the internal standard is effectively compensating for the matrix effect.[4]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Given its lipophilic nature, a reversed-phase SPE protocol is effective for extracting this compound and removing polar interferences like salts.

  • Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS. Acidify the sample by adding 50 µL of 1% formic acid to improve retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and IS from the cartridge with 1 mL of acetonitrile (B52724) or methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Issue Identified: Low/Inconsistent Signal check_me Hypothesis: Matrix Effect? start->check_me assess Assess Matrix Effect (Post-Extraction Spike) check_me->assess Yes other_issues Troubleshoot Other Issues (e.g., Instrument, Stability) check_me->other_issues No me_confirmed Matrix Effect Confirmed? assess->me_confirmed optimize_sp Optimize Sample Prep (SPE, LLE) me_confirmed->optimize_sp Yes no_me No Significant Matrix Effect me_confirmed->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is revalidate Re-evaluate & Validate Method use_sil_is->revalidate end Method Robust revalidate->end no_me->end

Caption: A logical workflow for troubleshooting matrix effects.

Ion_Suppression Mechanism of Ion Suppression in ESI cluster_source ESI Droplet cluster_gas Gas Phase Analyte Analyte (A) Analyte_Ion [A+H]+ Analyte->Analyte_Ion Successful Ionization Matrix Matrix (M) Matrix_Ion [M+H]+ Matrix->Matrix_Ion Competes for Charge/Surface Proton H+ MS_Inlet Mass Spec Inlet Analyte_Ion->MS_Inlet Detected Matrix_Ion->MS_Inlet Detected label_suppression High concentration of Matrix (M) reduces the formation of Analyte Ions [A+H]+, suppressing the signal.

Caption: Competition for charge leads to ion suppression.

Post_Extraction_Spike_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike Solvent Reconstitution Solvent Spike_A Spike Analyte + IS Solvent->Spike_A Result_A Analyze -> Peak Area A Spike_A->Result_A Calculation Calculate Matrix Factor MF = (Peak Area B) / (Peak Area A) Result_A->Calculation Matrix Blank Matrix Extract Extract Matrix Matrix->Extract Spike_B Spike Analyte + IS Extract->Spike_B Result_B Analyze -> Peak Area B Spike_B->Result_B Result_B->Calculation

Caption: Workflow for the post-extraction spike experiment.

Frequently Asked Questions (FAQs)

Q: What is a matrix effect? A: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[11] It is a direct consequence of all components in the sample other than the analyte of interest.[11]

Q: What are the primary causes of matrix effects for a lipid-like molecule such as this compound? A: For lipid molecules analyzed by ESI, the most common cause of matrix effects, particularly ion suppression, is the presence of high concentrations of phospholipids from biological samples like plasma or serum.[4] These phospholipids can co-elute with the analyte and compete for charge in the ESI source, reducing the analyte's signal.[1] Other salts and endogenous metabolites can also contribute.[4]

Q: What is the difference between ion suppression and ion enhancement? A: Ion suppression is a decrease in the analytical signal of the target analyte, while ion enhancement is an increase in the signal.[1][4] Both are considered matrix effects and can negatively impact data quality. Ion suppression is the more common phenomenon observed in ESI-based LC-MS/MS.[15]

Q: What is the best type of internal standard to use for this compound? A: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing deuterium (B1214612) or carbon-13). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte.[5][7] This ensures it co-elutes and experiences the same matrix effects, providing the most accurate compensation. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[4]

Q: When should I use matrix-matched calibration standards? A: Matrix-matched calibration standards are necessary when a suitable internal standard is not available to compensate for matrix effects.[11] This involves preparing your calibration curve by spiking known concentrations of the analyte into an extracted blank biological matrix.[16] This approach helps to ensure that the standards experience the same matrix effects as the unknown samples, improving accuracy.[11] However, it can be challenging to obtain a truly "blank" matrix free of the endogenous analyte.[16]

References

Best practices for handling and storing 15(S)-HETE Ethanolamide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 15(S)-HETE Ethanolamide stock solutions, along with troubleshooting guides and frequently asked questions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

15(S)-HETE (15(S)-Hydroxyeicosatetraenoic acid) Ethanolamide is an oxygenated metabolite of anandamide (B1667382) (Arachidonoyl ethanolamide, AEA), a well-known endogenous cannabinoid.[1] It is formed through the action of 15-lipoxygenase (15-LOX) on anandamide.[1][2] While it is structurally related to anandamide, this compound exhibits lower potency as an agonist at the CB1 cannabinoid receptor compared to anandamide.[1] It has also been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] At this temperature, it is stable for at least two years.[1] It is typically supplied as a solution in an organic solvent, such as ethanol (B145695).

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents. To prepare a stock solution, you can dissolve the compound in solvents like ethanol, DMSO, or dimethylformamide (DMF).[1] For example, if the compound is supplied as a crystalline solid, you can prepare a high-concentration stock solution in one of these solvents. If it is supplied as a solution in ethanol, you can use it directly or dilute it further with the same solvent.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring an aqueous solution, it is best to prepare it fresh from an organic stock solution just before use.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitate forms when diluting the stock solution in aqueous buffer. The solubility of this compound in aqueous solutions is low. The final concentration in your aqueous medium may have exceeded its solubility limit.To improve solubility, first dilute the ethanolic stock solution with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system, but high enough to maintain solubility. A final ethanol concentration of less than 0.1% is generally well-tolerated by most cell cultures.
Inconsistent or no biological effect observed in cell-based assays. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Aqueous working solutions are not stable for long periods. Low receptor expression: The target cells may have low or no expression of the relevant receptors (e.g., CB1). Incorrect concentration: The concentration used may be too low to elicit a response, given its lower potency compared to anandamide.Ensure proper storage: Store the stock solution at -20°C and minimize freeze-thaw cycles by preparing aliquots. Prepare aqueous working solutions fresh for each experiment. Verify receptor expression: Confirm the expression of CB1 or other potential target receptors in your cell line using techniques like qPCR or Western blotting. Perform a dose-response experiment: Test a range of concentrations to determine the optimal effective concentration for your specific experimental setup.
High background signal in immunoassays (e.g., ELISA). Cross-reactivity: The antibodies used in the assay may cross-react with other related lipid molecules present in the sample. Solvent interference: High concentrations of the organic solvent used to dissolve the compound can interfere with the assay.Check antibody specificity: Review the cross-reactivity data for the antibody provided by the manufacturer. Consider sample purification steps to remove interfering lipids. Minimize solvent concentration: Ensure the final concentration of the organic solvent in the assay is below the tolerance level specified in the assay protocol.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1]
Long-term Stability ≥ 2 years (at -20°C in organic solvent)[1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in DMSO 10 mg/mL[1]
Solubility in DMF 10 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:2) 5 mg/mL[1]
Solubility in PBS (pH 7.2) 0.10 mg/mL[1]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cell Culture Experiments

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution in ethanol.

Materials:

  • This compound stock solution (10 mM in Ethanol)

  • Sterile, anhydrous Ethanol

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution:

    • Thaw the 10 mM stock solution on ice.

    • In a sterile microcentrifuge tube, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of sterile ethanol. Mix well by gentle vortexing.

  • Prepare the final working solution:

    • In a separate sterile tube, add 999 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 1 mM intermediate solution to the cell culture medium.

    • Mix immediately by gently pipetting up and down or by inverting the tube several times. This will result in a 1 µM working solution. The final ethanol concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of ethanol (0.1%) to the cell culture medium without the compound.

  • Application to Cells:

    • Use the freshly prepared working solution and vehicle control to treat your cells as required by your experimental design.

Note: Due to the low stability of this compound in aqueous solutions, it is crucial to prepare the working solutions immediately before use. Do not store aqueous dilutions.

Visualizations

Signaling_Pathway cluster_synthesis Synthesis cluster_action Biological Action Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 Metabolized by FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Substrate for HETE_EA This compound LOX15->HETE_EA Produces CB1 CB1 Receptor HETE_EA->CB1 Binds (lower affinity than AEA) HETE_EA->FAAH Inhibits Degradation Anandamide Degradation FAAH->Degradation Catalyzes

Caption: Biosynthesis and primary biological targets of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment Stock 10 mM Stock Solution (in Ethanol, -20°C) Intermediate 1 mM Intermediate (in Ethanol) Stock->Intermediate 1:10 Dilution Working 1 µM Working Solution (in Culture Medium) Intermediate->Working 1:1000 Dilution Cells Plate Cells Treatment Treat Cells with Working Solution/Vehicle Cells->Treatment Incubation Incubate (Time Course) Treatment->Incubation Analysis Endpoint Analysis (e.g., Western Blot, qPCR) Incubation->Analysis

Caption: Workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Ensuring Reproducibility in 15(S)-HETE Ethanolamide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible bioassays with 15(S)-hydroxyeicosatetraenoic acid (HETE) Ethanolamide.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HETE Ethanolamide and what are its known targets?

A1: this compound is an oxygenated metabolite of anandamide, an endogenous cannabinoid. It is synthesized via the 15-lipoxygenase (15-LOX) pathway.[1] Known biological targets include the cannabinoid receptor 1 (CB1), where it acts as a less potent agonist compared to anandamide, and fatty acid amide hydrolase (FAAH), which it inhibits.[1] Its structural similarity to other endocannabinoids suggests potential interactions with other receptors in the endocannabinoid system, such as GPR55.

Q2: What are the main challenges in ensuring the reproducibility of this compound bioassays?

A2: The primary challenges stem from the lipophilic nature of this compound, its potential for degradation, and variability in cell culture conditions. A significant source of irreproducibility in cell-based assays is the batch-to-batch variation in fetal bovine serum (FBS), which contains endogenous lipids and growth factors that can interfere with the assay.[2][3][4] Other challenges include solvent effects, plasticware adsorption, and the lack of standardized protocols.

Q3: How should I prepare and handle this compound for in vitro experiments?

A3: this compound is typically supplied in an organic solvent like ethanol. For cell-based assays, it is crucial to minimize the final solvent concentration to avoid toxicity. Prepare a high-concentration stock solution and perform serial dilutions in a vehicle compatible with your assay. It is recommended to use serum-free or lipid-stripped serum media to reduce interference. Due to its lipophilic nature, use low-protein-binding plates and pipette tips to prevent adsorption.

Q4: What are some common bioassays to assess the activity of this compound?

A4: Common bioassays include:

  • CB1 Receptor Binding Assays: To determine the affinity of this compound for the CB1 receptor.

  • FAAH Enzyme Inhibition Assays: To measure the inhibitory potency of this compound on FAAH activity.

  • Calcium Mobilization Assays: To assess the ability of this compound to induce intracellular calcium signaling, a common downstream effect of G-protein coupled receptor (GPCR) activation.

  • cAMP Assays: To measure changes in cyclic AMP levels, which can indicate activation of Gαi/o-coupled receptors like CB1.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays
Potential Cause Troubleshooting Step
Batch-to-batch variation in Fetal Bovine Serum (FBS) Use a single, pre-screened batch of FBS for the entire study. Better yet, adapt cells to a serum-free or lipid-stripped serum medium to eliminate this variable.[2][3]
Inconsistent cell health or passage number Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Solvent effects on cells Keep the final solvent concentration (e.g., ethanol, DMSO) constant across all wells, including controls, and as low as possible (typically <0.1%).
Adsorption of the lipid to plasticware Use low-protein-binding microplates and pipette tips. Pre-coating plates with a carrier protein like bovine serum albumin (BSA) can sometimes help.
Degradation of this compound Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: No or Low Signal in a Calcium Mobilization Assay
Potential Cause Troubleshooting Step
Low or no expression of the target receptor (e.g., CB1, GPR55) in the cell line Confirm receptor expression using techniques like qPCR or Western blotting. Consider using a cell line overexpressing the receptor of interest.
Suboptimal cell density Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay, which often yields a more robust signal.[5]
Inadequate dye loading Ensure the calcium indicator dye is loaded at the correct concentration and for the recommended incubation time. Check for uniform dye loading across the plate.
Incorrect assay buffer composition Use a buffer that maintains physiological pH and contains appropriate concentrations of calcium and magnesium.
This compound concentration is too low Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.
Issue 3: Inconsistent Results in a CB1 Receptor Binding Assay
Potential Cause Troubleshooting Step
Degradation of the radioligand or this compound Use fresh preparations and store them appropriately. Minimize exposure of radioligands to light.
Insufficient incubation time to reach equilibrium Determine the optimal incubation time for the binding assay by performing a time-course experiment.
High non-specific binding Include a non-specific binding control using a high concentration of an unlabeled CB1 ligand. Optimize the washing steps to reduce background.
Low receptor density in the membrane preparation Prepare membranes from a cell line with high CB1 expression or from brain tissue known to have high CB1 density.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₇NO₃
Molecular Weight 363.5 g/mol
Appearance Solution in ethanol
Storage -20°C
Stability ≥ 2 years at -20°C[1]

Table 2: Receptor Binding and Enzyme Inhibition Data for this compound

TargetAssay TypeReported ValueReference Compound (Value)
CB1 Receptor Radioligand BindingKi = 600 nMAnandamide (Ki = 90 nM)[1]
FAAH Enzyme InhibitionInhibitorNot specified

Experimental Protocols

Protocol 1: Calcium Mobilization Assay
  • Cell Seeding: Seed cells (e.g., HEK293 cells expressing a receptor of interest) in a 96-well, black-walled, clear-bottom plate at a density optimized for a confluent monolayer on the day of the assay.[5]

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the peak ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: FAAH Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation: Prepare a solution of human recombinant FAAH enzyme and the fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add varying concentrations of this compound. Include a positive control (a known FAAH inhibitor) and a vehicle control.

  • Enzyme Reaction: Add the FAAH enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HETE_EA 15(S)-HETE Ethanolamide GPCR GPCR (e.g., CB1, GPR55) HETE_EA->GPCR Binds Gq Gαq GPCR->Gq Gi Gαi/o GPCR->Gi Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production Gq->PLC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Experimental_Workflow start Start cell_culture Cell Culture (Optimize Density & Media) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading) cell_culture->assay_prep treatment Cell Treatment assay_prep->treatment compound_prep This compound Dilution Series compound_prep->treatment measurement Signal Measurement (e.g., Fluorescence) treatment->measurement data_analysis Data Analysis (Dose-Response Curve) measurement->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 15(S)-Hydroxyeicosatetraenoic acid (HETE) Ethanolamide, a significant metabolite of the endocannabinoid anandamide (B1667382). Its performance is evaluated against its parent compound, anandamide, and other related lipid signaling molecules, supported by experimental data from peer-reviewed studies.

Introduction to 15(S)-HETE Ethanolamide

This compound is an oxidized metabolite of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid. The formation of this compound is catalyzed by the enzyme 15-lipoxygenase (15-LOX). As a structurally related analogue of anandamide, it interacts with components of the endocannabinoid system, exhibiting a distinct pharmacological profile. This guide explores its activity at cannabinoid receptors and its interaction with the primary endocannabinoid degrading enzyme, fatty acid amide hydrolase (FAAH). Synthetic versions of this compound are commercially available from sources such as Cayman Chemical and BOC Sciences, enabling further research into its physiological and pathological roles.[1][2]

Comparative Biological Activity

The biological activity of synthetic this compound has been characterized primarily through its interaction with the cannabinoid receptor 1 (CB1) and the enzyme fatty acid amide hydrolase (FAAH).

Cannabinoid Receptor Binding Affinity

Experimental data demonstrates that this compound binds to the CB1 receptor, albeit with a lower affinity than its precursor, anandamide. In competitive binding assays using rat brain membranes, this compound exhibits a binding affinity (Ki) of approximately 600 nM for the CB1 receptor.[1] In contrast, anandamide binds to the CB1 receptor with a significantly higher affinity, displaying a Ki of about 90 nM.[1] This indicates that the 15-hydroxylation of anandamide reduces its potency at the CB1 receptor. Notably, this compound does not show significant binding to the cannabinoid receptor 2 (CB2).[3]

CompoundReceptorBinding Affinity (Ki)
Synthetic this compound CB1~600 nM[1]
Anandamide (AEA)CB1~90 nM[1]
12(S)-HETEGPR31~4.8 nM (Kd)

Table 1: Comparative Receptor Binding Affinities.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its interaction with specific cellular targets, which in turn activates downstream signaling cascades.

This compound Signaling Pathway

The primary signaling pathway for this compound involves its action as a partial agonist at the CB1 receptor. Like anandamide, its binding to the G-protein coupled CB1 receptor can initiate a cascade of intracellular events.

15S_HETE_Ethanolamide_Signaling HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Binds FAAH FAAH HETE_EA->FAAH Inhibits G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Metabolites Inactive Metabolites FAAH->Metabolites Anandamide Anandamide Anandamide->FAAH Hydrolyzed by

Caption: Signaling pathway of this compound. (Max Width: 760px)
Experimental Workflow: Cannabinoid Receptor Activity Assessment

To validate the biological activity of synthetic this compound, a series of in vitro assays are typically employed. The following diagram illustrates a standard workflow for assessing cannabinoid receptor binding and functional activity.

Experimental_Workflow start Start: Synthetic This compound prep Prepare Cell Membranes (Expressing CB1/CB2 Receptors) start->prep faah_assay FAAH Inhibition Assay start->faah_assay binding_assay Competitive Radioligand Binding Assay prep->binding_assay gtp_assay [35S]GTPγS Binding Assay prep->gtp_assay data_analysis Data Analysis binding_assay->data_analysis gtp_assay->data_analysis faah_assay->data_analysis ki_val Determine Ki (Binding Affinity) data_analysis->ki_val ec50_val Determine EC50/Emax (Functional Potency/Efficacy) data_analysis->ec50_val ic50_val Determine IC50 (Inhibitory Potency) data_analysis->ic50_val end End: Characterized Biological Activity ki_val->end ec50_val->end ic50_val->end

Caption: Workflow for assessing cannabinoid receptor activity. (Max Width: 760px)

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

    • Synthetic this compound and other test compounds.

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

  • Materials:

    • Cell membranes expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test compounds.

    • Assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Materials:

    • Recombinant human or rat FAAH.

    • Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin).

    • Test compounds.

    • Assay buffer.

  • Procedure:

    • Pre-incubate FAAH with varying concentrations of the test compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.

Comparison with Other Bioactive Lipids

The biological activity of this compound can be contextualized by comparing it to other related hydroxyeicosatetraenoic acid derivatives.

  • 12(S)-HETE: This lipoxygenase product does not significantly interact with cannabinoid receptors but has been shown to have its own receptor, GPR31, and can influence cellular processes such as cell migration and proliferation.[5]

  • 5(S)-HETE: The biological actions of 5-HETE are primarily mediated through the OXE receptor, and it is a potent chemoattractant for eosinophils.

The ethanolamide derivatives of these HETEs are less studied, but their activity is likely to differ from their parent compounds, highlighting the importance of the ethanolamide headgroup for cannabinoid receptor interaction.

Conclusion

Synthetic this compound is a valuable tool for investigating the nuances of the endocannabinoid system. Its distinct pharmacological profile, characterized by moderate CB1 receptor affinity and FAAH inhibitory activity, differentiates it from its parent compound, anandamide. This guide provides a framework for researchers to understand and further explore the biological significance of this and related oxidized endocannabinoid metabolites. The provided experimental protocols offer a starting point for the validation and characterization of its activity in various experimental settings. Further research is required to fully elucidate its downstream signaling pathways and potential therapeutic applications.

References

A Comparative Analysis of 15(S)-HETE Ethanolamide and Anandamide Potency at Cannabinoid Receptor 1 (CB1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two endogenous cannabinoid-like molecules, 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) and anandamide (B1667382) (AEA), at the cannabinoid receptor 1 (CB1). The information presented is based on available experimental data to assist researchers in understanding the relative efficacy of these compounds.

Executive Summary

Anandamide is a well-characterized endocannabinoid that acts as a partial agonist at the CB1 receptor. In contrast, this compound, a metabolite of anandamide, exhibits significantly lower potency at the CB1 receptor. This guide summarizes the available binding affinity and functional data for both compounds, details the experimental protocols used for their characterization, and illustrates the canonical CB1 signaling pathway.

Data Presentation: Potency Comparison

The following table summarizes the key quantitative data regarding the interaction of this compound and anandamide with the CB1 receptor.

CompoundParameterValue (nM)Assay TypeSource
This compound Kᵢ600Radioligand Displacement Assay[1]
Anandamide Kᵢ89 - 90Radioligand Displacement Assay[1][2]
EC₅₀31GPR55 Activation[2]
EC₅₀1320cAMP Assay[3]

Note: A lower Kᵢ value indicates a higher binding affinity. A lower EC₅₀/IC₅₀ value indicates greater potency in a functional assay.

Additionally, studies have shown that 15(S)-HETE-EA binds to rat brain CB1 receptors with a significantly lower efficiency, approximately 14-15% of that of anandamide[4].

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand displacement assays and functional assays such as the GTPγS binding assay and cAMP assays.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound and anandamide for the CB1 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CB1 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled competitor compound (this compound or anandamide).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is a direct measure of the efficacy and potency of an agonist.

Objective: To determine the ability of a compound to activate G protein signaling through the CB1 receptor.

General Protocol:

  • Membrane Preparation: Membranes containing the CB1 receptor are prepared as described above.

  • Incubation: The membranes are incubated with the test compound (agonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G Protein Activation: Agonist binding to the CB1 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.

  • Separation: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined to assess its potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for assessing compound potency.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., Ca²⁺, K⁺) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Ligand Anandamide or 15(S)-HETE-EA Ligand->CB1 Binds to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity (Kᵢ) cluster_functional Functional Potency (EC₅₀/IC₅₀) B1 Prepare CB1 Receptor Membranes B2 Incubate with Radioligand & Competitor B1->B2 B3 Filter & Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC₅₀ & Kᵢ B4->B5 End End B5->End F1 Prepare CB1 Receptor Membranes/Cells F2 Incubate with Test Compound F1->F2 F3 Measure Downstream Signal (e.g., [³⁵S]GTPγS, cAMP) F2->F3 F4 Generate Dose-Response Curve F3->F4 F5 Calculate EC₅₀ or IC₅₀ F4->F5 F5->End Start Start Start->B1 Start->F1

Caption: General Experimental Workflow for Potency Assessment.

Discussion and Conclusion

The available data consistently demonstrate that anandamide is a more potent ligand at the CB1 receptor compared to its metabolite, this compound. The significantly higher Kᵢ value for this compound indicates a weaker binding affinity for the receptor. While comprehensive functional data for this compound is limited, its reduced binding affinity strongly suggests a correspondingly lower potency in activating CB1 receptor-mediated signaling pathways.

Researchers investigating the endocannabinoid system should consider the distinct potencies of these two molecules. The conversion of anandamide to this compound represents a potential deactivation pathway, reducing the cannabimimetic activity of anandamide. Further studies are warranted to fully elucidate the functional consequences of this compound interaction with the CB1 receptor and to explore any potential for biased agonism or unique signaling properties.

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity: 15(S)-HETE vs. 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Assessing Antibody Specificity: A Critical Step

The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. Cross-reactivity with structurally related molecules can lead to false-positive results and misinterpretation of data. 15(S)-HETE is a significant lipid mediator involved in inflammatory responses and cell proliferation, and its accurate measurement is crucial. 15(S)-HETE Ethanolamide is an endocannabinoid-like molecule, and understanding the potential for immunoassay cross-reactivity is essential for researchers studying the distinct roles of these compounds.

Data Presentation: Quantifying Cross-Reactivity

To facilitate a clear comparison, experimental data should be organized to determine the 50% inhibitory concentration (IC50) for both 15(S)-HETE and the potential cross-reactant, this compound. The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of 15(S)-HETE / IC50 of this compound) x 100

Below is a template for presenting the quantitative data obtained from a competitive immunoassay.

AnalyteConcentration RangeIC50% Cross-Reactivity
15(S)-HETEe.g., 10-10,000 pg/mLUser-determined value100%
This compounde.g., 10-100,000 pg/mLUser-determined valueCalculated value
Other Related Eicosanoids (Optional)User-definedUser-determined valueCalculated value

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a 15(S)-HETE antibody. This protocol is based on the principles of commercially available 15(S)-HETE ELISA kits. Researchers should adapt this protocol based on the specific antibody and reagents being used.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • 15(S)-HETE polyclonal antibody

  • 15(S)-HETE-enzyme conjugate (e.g., HRP-labeled 15(S)-HETE)

  • 15(S)-HETE standard

  • This compound

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation:

    • Prepare a serial dilution of the 15(S)-HETE standard in the assay buffer to create a standard curve.

    • Prepare a serial dilution of this compound in the assay buffer over a broad concentration range.

  • Assay Setup:

    • Add a constant amount of 15(S)-HETE polyclonal antibody to each well of the microplate.

    • Add the 15(S)-HETE standards or the this compound dilutions to the appropriate wells.

    • Add a constant amount of the 15(S)-HETE-enzyme conjugate to each well.

  • Incubation:

    • Incubate the plate, allowing the free 15(S)-HETE or this compound and the 15(S)-HETE-enzyme conjugate to compete for binding to the primary antibody.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition and Development:

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of 15(S)-HETE or cross-reactant in the sample.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the 15(S)-HETE standards.

    • Determine the IC50 value for 15(S)-HETE from the standard curve.

    • Plot the absorbance versus the concentration of this compound and determine its IC50 value.

    • Calculate the percent cross-reactivity using the formula provided above.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare 15(S)-HETE Standards add_reagents Add Antibody, Standards/Competitor, and Enzyme Conjugate to Plate prep_standards->add_reagents prep_competitor Prepare this compound Dilutions prep_competitor->add_reagents incubation Incubate to Allow Competition add_reagents->incubation washing Wash Plate incubation->washing add_substrate Add Substrate and Develop Color washing->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance add_stop->read_plate calc_ic50 Calculate IC50 for Both Analytes read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Workflow for determining antibody cross-reactivity.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects through various signaling pathways. One key mechanism involves its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation. Additionally, 15(S)-HETE has been shown to activate the Janus kinase-signal transducer and activator of transcription (Jak-STAT) signaling pathway, which is crucial for cell proliferation, migration, and apoptosis.

G cluster_pathway 15(S)-HETE Signaling cluster_ppar PPARγ Pathway cluster_jakstat Jak-STAT Pathway HETE 15(S)-HETE PPAR PPARγ Activation HETE->PPAR Jak Jak2 Activation HETE->Jak Gene Gene Expression (Metabolism, Inflammation) PPAR->Gene STAT STAT Activation Jak->STAT Transcription Gene Transcription (Proliferation, Migration) STAT->Transcription

Caption: Simplified signaling pathways of 15(S)-HETE.

Unraveling the Molecular Mechanisms of 15(S)-HETE Ethanolamide: A Comparative Guide to Receptor Antagonist Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator, a metabolite of the endocannabinoid anandamide, with a growing body of research suggesting its involvement in various physiological processes. Elucidating its precise mechanism of action is crucial for understanding its therapeutic potential. This guide provides a comparative analysis of the experimental approaches used to confirm the molecular targets of 15(S)-HETE-EA through the use of specific receptor antagonists.

Probing the Receptor Interactions of 15(S)-HETE Ethanolamide

The structural similarity of 15(S)-HETE-EA to other bioactive lipids suggests potential interactions with several receptor families, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1), G protein-coupled receptor 31 (GPR31), and peroxisome proliferator-activated receptor gamma (PPARγ). The use of selective antagonists for these receptors is a cornerstone of pharmacological investigation to isolate and confirm the specific pathways through which 15(S)-HETE-EA exerts its effects.

Comparative Efficacy at Known Receptors

While direct and comprehensive studies employing a full panel of antagonists against 15(S)-HETE-EA are still emerging, data from studies on 15(S)-HETE-EA and its non-ethanolamide counterpart, 15(S)-HETE, provide valuable insights.

LigandReceptorAssay TypeQuantitative DataReference
This compound CB1Radioligand BindingKi = 600 nM (compared to 90 nM for Anandamide)[1]
15(S)-HETEGPR31GTPγS BindingEC50 = 42.1 ± 31 nM[2]
12(S)-HETEGPR31Radioligand BindingKd = 4.8 ± 0.12 nM[2]
12(S)-HETEGPR31GTPγS BindingEC50 = 0.28 ± 1.26 nM[2]
15(S)-HETEPPARγReporter AssayActivation confirmed, reversed by GW9662[3]
20-HETETRPV1Functional AssayActivation confirmed, inhibited by capsazepine[4][5]

Experimental Protocols for Receptor Antagonist Studies

Detailed below are standardized experimental protocols that can be employed to investigate the mechanism of action of 15(S)-HETE-EA using specific receptor antagonists.

Cannabinoid Receptor (CB1) Functional Assay: GTPγS Binding

This assay determines the ability of 15(S)-HETE-EA to activate G protein-coupled receptors like CB1, and the ability of a CB1 antagonist to block this activation.

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.

  • Membrane Preparation: Homogenize cells in a buffer containing protease inhibitors and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • GTPγS Binding Assay:

    • Incubate cell membranes with a fixed concentration of [35S]GTPγS.

    • Add varying concentrations of 15(S)-HETE-EA to determine its agonistic activity.

    • To test for antagonism, pre-incubate the membranes with a CB1 antagonist (e.g., Rimonabant) before adding 15(S)-HETE-EA.

    • After incubation, filter the mixture and measure the radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 of 15(S)-HETE-EA and the IC50 of the antagonist.

TRPV1 Channel Activity Assay: Calcium Influx

This assay measures the ability of 15(S)-HETE-EA to open the TRPV1 ion channel, leading to an influx of calcium, and its inhibition by a TRPV1 antagonist.

  • Cell Culture: Use HEK293 cells transiently or stably expressing the human TRPV1 channel.

  • Calcium Imaging:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • To test for antagonism, pre-incubate the cells with a TRPV1 antagonist (e.g., Capsazepine)[4][6].

    • Add 15(S)-HETE-EA and monitor the change in fluorescence, which corresponds to the influx of calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the activation potential of 15(S)-HETE-EA and the inhibitory effect of the antagonist.

PPARγ Activation Assay: Luciferase Reporter Assay

This assay assesses the ability of 15(S)-HETE-EA to activate the nuclear receptor PPARγ and induce the expression of a reporter gene.

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293 or a relevant cancer cell line) and co-transfect with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Reporter Assay:

    • Treat the transfected cells with varying concentrations of 15(S)-HETE-EA.

    • To test for antagonism, co-treat the cells with a PPARγ antagonist (e.g., GW9662)[3][7].

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) and plot the dose-response curve.

GPR31 Activation Assay: GTPγS Binding

Similar to the CB1 assay, this method is used to measure G protein activation upon GPR31 stimulation by 15(S)-HETE-EA.

  • Cell Culture: Use CHO cells transiently or stably expressing the human GPR31 receptor.

  • Membrane Preparation and Assay: Follow the same procedure as the CB1 GTPγS binding assay.

  • Antagonist: A novel selective GPR31 antagonist, SAH2, has been identified and can be used to confirm GPR31-mediated effects[8].

  • Data Analysis: Determine the EC50 for 15(S)-HETE-EA and the inhibitory effect of the GPR31 antagonist.

Visualizing the Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms and the experimental logic, the following diagrams illustrate the signaling pathways and a typical workflow for confirming the mechanism of action.

Signaling_Pathway_15S_HETE_EA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 15S_HETE_EA 15(S)-HETE-EA CB1 CB1 Receptor 15S_HETE_EA->CB1 TRPV1 TRPV1 Channel 15S_HETE_EA->TRPV1 GPR31 GPR31 15S_HETE_EA->GPR31 PPARg PPARγ 15S_HETE_EA->PPARg May enter cell or act on nuclear receptor G_protein G-protein (Gi/o) CB1->G_protein activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens GPR31->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Gene_expression Gene Expression PPARg->Gene_expression regulates Rimonabant Rimonabant Rimonabant->CB1 blocks Capsazepine Capsazepine Capsazepine->TRPV1 blocks SAH2 SAH2 SAH2->GPR31 blocks GW9662 GW9662 GW9662->PPARg blocks

Caption: Potential signaling pathways of 15(S)-HETE-EA and points of antagonist intervention.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_analysis Data Analysis & Conclusion Hypothesis 15(S)-HETE-EA acts on Receptor X Assay Select appropriate functional assay (e.g., GTPγS, Ca²⁺ influx, Reporter) Hypothesis->Assay Agonist Treat cells with 15(S)-HETE-EA Assay->Agonist Antagonist Pre-treat cells with Receptor X Antagonist Assay->Antagonist Measure Measure functional response Agonist->Measure Compare Compare response with and without antagonist Measure->Compare Conclusion Draw conclusion on Receptor X involvement Compare->Conclusion

Caption: Logical workflow for confirming the mechanism of action using receptor antagonists.

Conclusion

The comprehensive analysis of 15(S)-HETE-EA's mechanism of action necessitates a multi-pronged approach utilizing a panel of specific receptor antagonists. While current evidence points towards a complex pharmacology involving CB1, and likely TRPV1 and PPARγ, further dedicated studies are required to fully delineate the contribution of each receptor to the overall physiological effects of this intriguing endogenous lipid. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically investigate and confirm the molecular targets of 15(S)-HETE-EA, ultimately paving the way for the development of novel therapeutics.

References

Validating the Specificity of 15(S)-HETE Ethanolamide's Effects in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA] and its performance versus key alternatives in cell-based assays. The objective is to aid researchers in designing experiments that can effectively validate the specificity of 15(S)-HETE-EA's biological effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows.

Comparative Data Summary

To ascertain the specificity of 15(S)-HETE-EA's effects, it is crucial to compare its activity with that of structurally and functionally related molecules. The primary comparators include anandamide (B1667382) (AEA), the parent compound 15(S)-HETE, and its stereoisomer 15(R)-HETE-EA.

Parameter15(S)-HETE EthanolamideAnandamide (AEA)15(S)-HETE15(R)-HETE Ethanolamide
CB1 Receptor Binding Affinity (Ki) ~600 nM[1]~90 nM[1]Not reported to directly bindData not available
FAAH Interaction Inhibitor (IC50 not specified)[1]Substrate[2]Not a substrate/inhibitorData not available
Primary Metabolic Pathway Hydrolysis by FAAH to 15(S)-HETE and ethanolamineHydrolysis by FAAH to arachidonic acid and ethanolamine[2]Oxidation to 15-oxo-ETE[3]Presumed hydrolysis by FAAH
Key Downstream Signaling Pathways Data on direct signaling is limited; potential for indirect effects via FAAH inhibition or conversion to 15(S)-HETE.CB1/CB2 receptor activation, intracellular Ca2+ mobilization, inhibition of adenylyl cyclase.[4][5]Activation of BLT2 and PPARγ.[6]Data not available

Note: Direct comparative studies on the potency of FAAH inhibition and effects on downstream signaling pathways (e.g., intracellular calcium mobilization, cAMP assays) between 15(S)-HETE-EA and anandamide are limited in the currently available literature.

Experimental Design for Specificity Validation

To validate that an observed cellular effect is specific to 15(S)-HETE-EA, a series of control experiments are recommended. The following workflow outlines a logical approach to dissecting the direct and indirect effects of this molecule.

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Interpretation A Cellular Effect Observed with 15(S)-HETE-EA B Compare with Anandamide (AEA) A->B C Compare with 15(S)-HETE A->C D Compare with 15(R)-HETE-EA (Stereoisomer Control) A->D E Pre-treatment with FAAH Inhibitor (e.g., URB597) A->E F Direct effect of 15(S)-HETE-EA B->F Different response? G Effect mediated by 15(S)-HETE metabolite C->G Similar response? I Stereospecific effect D->I No effect with (R)-isomer? H Effect due to FAAH inhibition E->H Effect abolished? G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Gi Gi Protein CB1R->Gi Ca_release ↑ Intracellular Ca2+ Release CB1R->Ca_release AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca2+ Channel Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx G cluster_0 Potential Mechanisms cluster_1 Downstream Consequences HETE_EA 15(S)-HETE-EA Direct Direct Receptor Binding (e.g., weak CB1 agonist) HETE_EA->Direct FAAH FAAH Inhibition HETE_EA->FAAH Metabolism Metabolism to 15(S)-HETE HETE_EA->Metabolism via FAAH Direct_effect Direct Cellular Response Direct->Direct_effect Anandamide_effect ↑ Endogenous Anandamide Levels FAAH->Anandamide_effect HETE_effect 15(S)-HETE Mediated Effects (e.g., via BLT2, PPARγ) Metabolism->HETE_effect

References

Dose-response comparison of 15(S)-HETE Ethanolamide and 2-arachidonoylglycerol (2-AG)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of two key endocannabinoid-like molecules.

This guide provides a detailed comparison of the dose-response characteristics of 15(S)-hydroxyeicosatetraenoic acid (HETE) Ethanolamide and 2-arachidonoylglycerol (B1664049) (2-AG), two important lipid signaling molecules. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative potencies and signaling mechanisms.

Executive Summary

2-arachidonoylglycerol (2-AG) is a well-established full agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors and is considered a primary endocannabinoid. In contrast, 15(S)-HETE Ethanolamide is a less-studied compound with a significantly lower binding affinity for the CB1 receptor compared to other endocannabinoids like anandamide (B1667382) (AEA). Functional dose-response data for this compound is scarce, making a direct quantitative comparison with 2-AG challenging. However, based on its lower CB1 receptor affinity relative to AEA, and the known higher potency of 2-AG over AEA, it can be inferred that this compound is a less potent cannabinoid receptor agonist than 2-AG. The signaling pathways of these two molecules also appear to be distinct, with 2-AG primarily acting as a retrograde messenger at cannabinoid receptors, while the actions of this compound may be mediated by other G-protein coupled receptors and nuclear receptors, similar to its parent compound, 15(S)-HETE.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and 2-AG from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as the cell types, receptor expression levels, and assay techniques, can significantly influence the measured values.

Table 1: Dose-Response Data for this compound

ParameterReceptor/EnzymeValueSpecies/Cell LineAssay TypeReference
Kᵢ (inhibitory constant)CB1 Receptor600 nMRat Brain MembranesRadioligand Binding Assay[1][2]
InhibitionFatty Acid Amide Hydrolase (FAAH)ActiveNot SpecifiedEnzyme Activity Assay[1][2]

Table 2: Dose-Response Data for 2-arachidonoylglycerol (2-AG)

ParameterReceptorValueSpecies/Cell LineAssay TypeReference
EC₅₀ (half-maximal effective concentration)CB2 Receptor122 ± 17 nMCHO-hCB2 cells[³⁵S]GTPγS Binding[3]
EC₅₀ (half-maximal effective concentration)CB1 Receptor~3-fold more potent than 1-AGRat Cerebellar Membranes[³⁵S]GTPγS Binding[4]
Dose Range (in vivo)CB1 Receptor1-30 µg/kg/injectionSquirrel MonkeysIntravenous Self-Administration
Dose Range (in vivo)Not specified25, 50, 100 µg/kg, i.p.RatCB1R Expression in Retina[5]

Signaling Pathways

The signaling mechanisms of 2-AG are well-characterized, whereas the pathways for this compound are less understood and are largely inferred from its parent compound, 15(S)-HETE.

2-arachidonoylglycerol (2-AG) Signaling Pathway

2-AG primarily functions as a retrograde messenger in the central nervous system. It is synthesized on-demand in the postsynaptic neuron in response to an increase in intracellular calcium. Once synthesized, it is released into the synaptic cleft and travels backward to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission.

2-AG_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron Ca2+ ↑ [Ca²⁺]i PLC PLC Ca2+->PLC Activates DAG DAG PLC->DAG Produces DAGL DAGL DAG->DAGL Substrate 2-AG_post 2-AG DAGL->2-AG_post Synthesizes 2-AG_cleft 2-AG 2-AG_post->2-AG_cleft Retrograde Signaling CB1R CB1 Receptor 2-AG_cleft->CB1R Gi/o Gi/o Protein CB1R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Ca_channel Ca²⁺ Channel Gi/o->Ca_channel Inhibits NT_release ↓ Neurotransmitter Release Ca_channel->NT_release Modulates

2-AG Retrograde Signaling Pathway
This compound Signaling Pathway

The signaling pathway for this compound has not been fully elucidated. However, insights can be drawn from its parent compound, 15(S)-HETE. 15(S)-HETE is known to act through various receptors, including G-protein coupled receptors (GPCRs) like the leukotriene B4 receptor 2 (BLT2) and the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). Activation of these receptors can lead to diverse downstream signaling cascades involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and subsequent intracellular calcium mobilization, as well as the activation of protein kinase C (PKC) and MAP kinases like ERK1/2.

15S_HETE_EA_Signaling_Pathway cluster_receptors Potential Receptors cluster_downstream Downstream Signaling 15S_HETE_EA 15(S)-HETE Ethanolamide GPCR GPCR (e.g., BLT2) 15S_HETE_EA->GPCR PPARg PPARγ 15S_HETE_EA->PPARg PLC PLC GPCR->PLC Activates Gene_exp Gene Expression Changes PPARg->Gene_exp Regulates IP3 IP3 PLC->IP3 Produces PKC PKC PLC->PKC Activates Ca_release ↑ [Ca²⁺]i IP3->Ca_release Induces MAPK MAPK (ERK1/2) PKC->MAPK Activates GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare Cell Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Buffer, GDP, Compound, Membranes Membrane_Prep->Assay_Setup Pre_incubation Pre-incubate at 30°C Assay_Setup->Pre_incubation Add_Radioligand Add [³⁵S]GTPγS Pre_incubation->Add_Radioligand Incubation Incubate at 30°C Add_Radioligand->Incubation Filtration Terminate by Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Analyze Data (EC₅₀, Eₘₐₓ) Quantification->Data_Analysis End End Data_Analysis->End Calcium_Mobilization_Workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Washing Wash Cells to Remove Excess Dye Dye_Loading->Washing Compound_Addition Add Test Compound Washing->Compound_Addition Measurement Measure Fluorescence Over Time Compound_Addition->Measurement Data_Analysis Analyze Data (EC₅₀, Eₘₐₓ) Measurement->Data_Analysis End End Data_Analysis->End

References

A Validated LC-MS/MS Method for the Precise Quantification of 15(S)-HETE Ethanolamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 15(S)-HETE Ethanolamide. We present a detailed experimental protocol, comparative performance data, and visualizations of the experimental workflow and its relevant signaling pathway.

15(S)-HETE (Hydroxyeicosatetraenoic acid) Ethanolamide is an oxidized metabolite of anandamide, an endogenous cannabinoid. It is formed through the action of lipoxygenase enzymes and exhibits biological activity, including interaction with cannabinoid receptors, albeit with lower potency than anandamide, and inhibition of fatty acid amide hydrolase (FAAH)[1][2][3]. Accurate quantification of this and related lipid mediators is crucial for understanding their physiological and pathological roles.

While gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of related compounds, it often requires a derivatization step, making liquid chromatography-tandem mass spectrometry (LC-MS/MS) the preferred method for its high sensitivity, selectivity, and suitability for the physicochemical properties of endocannabinoids and related molecules[4].

Comparative Performance of LC-MS/MS Methods

The following table summarizes typical performance data for LC-MS/MS methods used in the quantification of endocannabinoids and related N-acylethanolamines, providing a benchmark for the expected performance of a validated method for this compound.

Parameter LC-MS/MS Method 1 (UPLC-ESI-MS/MS) LC-MS/MS Method 2 (HPLC-ESI-MS/MS) Alternative Method (GC-MS)
**Linearity (R²) **>0.99[5]0.9845 - 1[6]Analyte Dependent
Limit of Detection (LOD) 0.012–0.73 pmol/mL[5]0.52−293 pg on column[6]Higher than LC-MS/MS
Limit of Quantification (LOQ) 0.05 - 1.0 ng/mL[7]0.02 to 1.75 µg/mL[8]Typically in the ng/mL range
Accuracy 85-115%[9]>70%[6]Variable
Precision (CV%) <15%[5][6]<15%[9]<20%
Recovery 80-120%[6]40-100%[7]Variable, dependent on extraction
Notes High throughput and resolutionRobust and widely availableRequires derivatization, less common[4]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol describes a representative LC-MS/MS method for the quantification of this compound in a biological matrix such as plasma.

Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 15(S)-HETE-d8 Ethanolamide).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a C18 cartridge for further purification and concentration.

  • Wash the SPE cartridge with a low organic solvent concentration (e.g., 10% methanol (B129727) in water).

  • Elute the analyte with a high organic solvent concentration (e.g., 90% acetonitrile in water).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 62, corresponding to the ethanolamine (B43304) headgroup)[7][10]

    • Internal Standard (15(S)-HETE-d8 Ethanolamide): Appropriate precursor and product ions.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Internal Standard Addition Plasma->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

signaling_pathway cluster_synthesis Synthesis cluster_action Biological Action Anandamide Anandamide (AEA) LOX Lipoxygenases (LOX) Anandamide->LOX HETE_EA This compound LOX->HETE_EA CB_Receptor Cannabinoid Receptors (e.g., CB1) HETE_EA->CB_Receptor Binds (lower potency than AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Inhibits Biological_Effects Biological Effects CB_Receptor->Biological_Effects FAAH->Biological_Effects

Caption: Signaling pathway of this compound.

References

Distinguishing 15(S)-HETE Ethanolamide and its Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid mediators are paramount in understanding their physiological and pathological roles. 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, an endocannabinoid-like molecule derived from anandamide (B1667382), and its isomers present a significant analytical challenge due to their structural similarities. This guide provides a comprehensive comparison of analytical methods, focusing on chromatographic and mass spectrometric techniques, to effectively distinguish 15(S)-HETE ethanolamide from its enantiomeric and positional isomers.

Chromatographic Separation of HETE Ethanolamide Isomers

Liquid chromatography is the cornerstone for separating the structurally similar HETE ethanolamide isomers. The choice between reversed-phase and chiral chromatography is dictated by the type of isomers being analyzed.

Reversed-Phase HPLC for Positional Isomers:

Positional isomers of HETE ethanolamide, such as 5-HETE-EA, 12-HETE-EA, and 15-HETE-EA, can be separated using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential hydrophobicity of the isomers. While specific retention times can vary based on the exact column and mobile phase composition, the elution order is generally influenced by the polarity imparted by the hydroxyl group's position.

Chiral Chromatography for Enantiomers:

To separate enantiomers, such as this compound and 15(R)-HETE ethanolamide, chiral chromatography is indispensable. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for this purpose. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Table 1: Comparison of Chromatographic Methods for HETE and HETE Ethanolamide Isomer Separation

Analyte IsomersChromatographic MethodStationary Phase ExampleMobile Phase ExampleTypical Elution Order/Observation
Positional HETE Isomers Reversed-Phase HPLCC18Acetonitrile/Water/Formic Acid GradientSeparation based on polarity; elution order can vary.
Enantiomeric HETE Isomers Chiral HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivatives)Hexane (B92381)/IsopropanolBaseline separation of (S) and (R) enantiomers is achievable. For 15-HETE, 15(R)-HETE often elutes before 15(S)-HETE.[1]
HETE-Ethanolamide Positional Isomers Reversed-Phase HPLCC8 or C18Acetonitrile/Water/Acetic Acid with Ammonium AcetateAdequate chromatographic separation is key to distinguishing these metabolites, which may share the same mass-to-charge ratio.[2]

Note: Retention times are highly dependent on the specific experimental conditions (column dimensions, particle size, flow rate, temperature, and exact mobile phase gradient) and should be determined using authentic standards.

Mass Spectrometric Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the identification and quantification of HETE ethanolamides. By selecting a specific precursor ion and monitoring its characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM), high selectivity and sensitivity can be achieved.

While positional isomers of HETE ethanolamide will have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) may differ, allowing for their distinction. However, for enantiomers, the mass spectra are typically identical, making chromatographic separation prior to MS detection essential.

Table 2: Illustrative LC-MS/MS Parameters for HETE Ethanolamide Analysis

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
HETE Ethanolamides (general)346.362.1 (characteristic ethanolamide fragment), other specific fragmentsPositive

Note: The specific product ions and their relative abundances can vary depending on the instrument and collision energy used. Optimization of MS/MS parameters is crucial for achieving the best sensitivity and specificity.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma

This protocol is a general procedure for the extraction of eicosanoids, including HETE ethanolamides, from a biological matrix.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Water

  • Ethyl Acetate

  • Hexane

  • Formic Acid

  • Nitrogen gas stream

  • Vortex mixer and Centrifuge

Procedure:

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with formic acid.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of hexane to elute non-polar lipids.

  • Elution: Elute the eicosanoids from the cartridge with 3 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample acidify Acidify to pH 3.5 plasma->acidify spe Solid-Phase Extraction (C18) acidify->spe wash1 Wash with Water spe->wash1 wash2 Wash with Hexane wash1->wash2 elute Elute with Ethyl Acetate wash2->elute dry Dry under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Experimental workflow for sample preparation.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • For enantiomeric separation: A chiral column (e.g., polysaccharide-based).

  • For positional isomer separation: A C18 or C8 reversed-phase column.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Illustrative Chromatographic Conditions for Chiral Separation:

  • Column: Chiral stationary phase (e.g., amylose-based).

  • Mobile Phase: An isocratic or gradient mixture of n-hexane and isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40 °C.

Illustrative Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 346.3 for [M+H]+ of HETE ethanolamides.

  • Product Ion: m/z 62.1 (and other optimized transitions).

  • Collision Energy: Optimized for each transition.

Signaling Pathway of this compound

This compound is an oxygenated metabolite of the endocannabinoid anandamide (AEA).[3][4][5] The biosynthesis is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX).[3][4][5] Functionally, this compound has been shown to interact with the cannabinoid receptor 1 (CB1), albeit with a lower affinity than anandamide.[6][7] This interaction can modulate downstream signaling cascades.

G cluster_pathway Biosynthesis and Signaling of this compound Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 HETE_EA This compound LOX15->HETE_EA Oxidation CB1 Cannabinoid Receptor 1 (CB1) HETE_EA->CB1 Binding Signaling Downstream Signaling (e.g., modulation of adenylyl cyclase) CB1->Signaling

Biosynthesis and signaling of 15(S)-HETE-EA.

References

Validating GPCR Activation by 15(S)-HETE Ethanolamide: A Comparative Guide to BRET and FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays for validating the activation of G protein-coupled receptors (GPCRs) by the lipid mediator 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA). While direct experimental data for 15(S)-HETE-EA using these methods is not yet available in published literature, this guide outlines a robust strategy for its validation based on its structural similarity to other known GPCR ligands.

15(S)-HETE-EA is an endocannabinoid-like molecule. Its structural analog, 12(S)-HETE, has been identified as a ligand for GPR31.[1][2][3][4] Furthermore, 15(S)-HETE-EA itself has been shown to be a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide (B1667382).[5] Other endocannabinoid-like compounds have also been suggested to activate GPR55.[6][7][8] Therefore, promising candidate GPCRs for investigating 15(S)-HETE-EA activity include CB1, GPR31, and GPR55 .

This guide details the principles of BRET and FRET assays, provides adaptable experimental protocols for assessing G protein activation and β-arrestin recruitment, and presents template data tables for summarizing potential experimental outcomes.

Comparison of BRET and FRET Assays for GPCR Activation

BRET and FRET are powerful, proximity-based assays ideal for studying the dynamic protein-protein interactions that characterize GPCR signaling in live cells. The choice between BRET and FRET depends on the specific experimental goals, available instrumentation, and the nature of the interaction being studied.

FeatureBioluminescence Resonance Energy Transfer (BRET)Förster Resonance Energy Transfer (FRET)
Energy Source Enzymatic reaction (luciferase oxidizing a substrate)External light source to excite a donor fluorophore
Signal-to-Noise Ratio Generally higher due to the absence of excitation light, leading to lower backgroundCan be lower due to autofluorescence and direct excitation of the acceptor
Phototoxicity Minimal, as no external excitation light is usedPotential for phototoxicity and photobleaching with high-intensity or prolonged illumination
Assay Throughput Well-suited for high-throughput screening in plate-based formatsCan be adapted for high-throughput, but may be more complex
Instrumentation Requires a luminometer with appropriate filtersRequires a fluorescence microscope or plate reader with specific excitation and emission filters
Spatial Resolution Typically provides an average measurement from a population of cells in a wellCan provide subcellular localization information with microscopic imaging
Donor/Acceptor Pairs e.g., NanoLuc® Luciferase (donor) and a fluorescent protein or dye (acceptor)e.g., Cyan Fluorescent Protein (CFP) (donor) and Yellow Fluorescent Protein (YFP) (acceptor)

Hypothetical Signaling Pathway and Assay Principles

The activation of a GPCR by a ligand such as 15(S)-HETE-EA initiates a cascade of intracellular events, primarily the activation of heterotrimeric G proteins and the subsequent recruitment of β-arrestins. BRET and FRET assays can be designed to monitor these key activation events.

GPCR Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 15(S)-HETE-EA GPCR_inactive GPCR (inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (active) GPCR_inactive->GPCR_active Conformational Change G_protein Gαβγ GPCR_active->G_protein Coupling Arrestin β-arrestin GPCR_active->Arrestin Recruitment G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effectors Downstream Effectors G_alpha->Effectors Modulation G_betagamma->Effectors

Figure 1: GPCR activation by 15(S)-HETE-EA. Binding of the ligand to the GPCR induces a conformational change, leading to G protein activation and subsequent recruitment of β-arrestin.

Experimental Protocols

The following are generalized protocols for BRET-based G protein activation and FRET-based β-arrestin recruitment assays. These can be adapted to investigate the effect of 15(S)-HETE-EA on candidate receptors like CB1, GPR31, or GPR55.

Protocol 1: BRET Assay for G Protein Activation

This protocol is designed to measure the dissociation of G protein subunits upon GPCR activation, a hallmark of receptor activation.[9][10][11][12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for the GPCR of interest (e.g., CB1, GPR31, or GPR55)

  • Expression vectors for BRET-tagged G protein subunits (e.g., Gα-Rluc and Gγ-Venus)

  • Cell culture reagents

  • Transfection reagent

  • White, opaque 96-well microplates

  • BRET substrate (e.g., coelenterazine (B1669285) h or furimazine)

  • Luminometer with BRET filters (e.g., 485 nm for donor and 530 nm for acceptor)

  • 15(S)-HETE-EA

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the expression vectors for the GPCR, Gα-Rluc, and Gγ-Venus using a suitable transfection reagent. The optimal ratio of plasmids should be determined empirically.

    • Incubate for 24-48 hours post-transfection.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in assay buffer (e.g., HBSS).

    • Dispense the cell suspension into a white, opaque 96-well plate.

  • BRET Measurement:

    • Add the BRET substrate to each well.

    • Immediately before reading, add varying concentrations of 15(S)-HETE-EA to the appropriate wells. Include a vehicle control.

    • Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible luminometer.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in BRET ratio against the log concentration of 15(S)-HETE-EA to generate a dose-response curve and determine the EC50 value.

BRET Workflow start Start transfect Co-transfect cells with GPCR and BRET-tagged G protein subunits start->transfect culture Culture cells for 24-48h transfect->culture plate Plate cells in 96-well plate culture->plate add_substrate Add BRET substrate plate->add_substrate add_ligand Add 15(S)-HETE-EA add_substrate->add_ligand measure Measure luminescence (donor and acceptor wavelengths) add_ligand->measure analyze Calculate BRET ratio and generate dose-response curve measure->analyze end End analyze->end

Figure 2: Workflow for a BRET-based G protein activation assay.
Protocol 2: FRET Assay for β-Arrestin Recruitment

This protocol measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[13][14][15]

Materials:

  • HEK293 cells

  • Expression vectors for the GPCR of interest fused to a FRET donor (e.g., GPCR-CFP)

  • Expression vector for β-arrestin fused to a FRET acceptor (e.g., β-arrestin-YFP)

  • Cell culture reagents

  • Transfection reagent

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader or microscope with FRET filter sets

  • 15(S)-HETE-EA

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a suitable culture vessel.

    • Co-transfect the cells with the GPCR-CFP and β-arrestin-YFP expression vectors.

    • Incubate for 24-48 hours.

  • Assay Preparation:

    • Harvest and resuspend the cells in assay buffer.

    • Plate the cells in a black, clear-bottom 96-well plate.

  • FRET Measurement:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Acquire a baseline FRET measurement.

    • Add varying concentrations of 15(S)-HETE-EA to the wells.

    • Monitor the change in FRET signal over time.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission).

    • Plot the change in FRET ratio against the log concentration of 15(S)-HETE-EA to determine the EC50 for β-arrestin recruitment.

FRET Workflow start Start transfect Co-transfect cells with GPCR-CFP and β-arrestin-YFP start->transfect culture Culture cells for 24-48h transfect->culture plate Plate cells in 96-well plate culture->plate baseline Measure baseline FRET plate->baseline add_ligand Add 15(S)-HETE-EA baseline->add_ligand measure Monitor FRET signal over time add_ligand->measure analyze Calculate FRET ratio and generate dose-response curve measure->analyze end End analyze->end

Figure 3: Workflow for a FRET-based β-arrestin recruitment assay.

Data Presentation: Template Tables for Summarizing Results

The following tables are templates for summarizing the quantitative data obtained from BRET and FRET assays to facilitate comparison of the potency and efficacy of 15(S)-HETE-EA at different potential GPCR targets.

Table 1: G Protein Activation Profile of 15(S)-HETE-EA at Candidate GPCRs (BRET Assay)

GPCR TargetGα SubtypeBasal BRET RatioMax BRET Change (ΔBRET)EC50 (nM)
CB1 Gi/oValueValueValue
GPR31 Gi/oValueValueValue
GPR55 Gq/11 or G12/13ValueValueValue
Control Receptor N/AValueNo significant changeN/A

Table 2: β-Arrestin Recruitment Profile of 15(S)-HETE-EA at Candidate GPCRs (FRET Assay)

GPCR Targetβ-Arrestin IsoformBasal FRET RatioMax FRET Change (ΔFRET)EC50 (nM)
CB1 β-arrestin 2ValueValueValue
GPR31 β-arrestin 2ValueValueValue
GPR55 β-arrestin 2ValueValueValue
Control Receptor β-arrestin 2ValueNo significant changeN/A

Logical Comparison of BRET and FRET for GPCR Activation Studies

Figure 4: Key considerations for choosing between BRET and FRET assays.

Conclusion

Both BRET and FRET are highly effective techniques for validating and characterizing the activation of GPCRs by novel ligands like 15(S)-HETE-EA. While BRET assays, particularly NanoBRET, offer advantages in terms of sensitivity and throughput for initial screening and pharmacological characterization, FRET provides invaluable spatial information at the subcellular level.[16][17][18][19][20] The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the GPCR targets of 15(S)-HETE-EA and pave the way for understanding its physiological roles and therapeutic potential. The systematic application of these assays to candidate receptors such as CB1, GPR31, and GPR55 will be instrumental in deorphanizing the pharmacology of this intriguing lipid mediator.

References

A Comparative Analysis of the Metabolic Stability of 15(S)-HETE Ethanolamide and Other Key Endocannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative metabolic fates of 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA], anandamide (B1667382) (AEA), and 2-arachidonoylglycerol (B1664049) (2-AG), supported by experimental data and methodologies.

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The therapeutic potential of targeting the ECS is vast, yet the clinical translation of endocannabinoid-based drugs is often hampered by the metabolic instability of these lipid signaling molecules. This guide provides a comparative overview of the metabolic stability of three key endocannabinoids: anandamide (AEA), 2-arachidonoylglycerol (2-AG), and the lesser-studied 15(S)-HETE Ethanolamide. Understanding the metabolic pathways and the relative stability of these compounds is paramount for the design of novel therapeutics with improved pharmacokinetic profiles.

Comparative Metabolic Stability Data

The in vitro metabolic stability of endocannabinoids is a key determinant of their in vivo half-life and duration of action. While direct comparative studies under identical conditions are limited, the available data indicates significant differences in the metabolic rates of this compound, anandamide, and 2-AG. The primary enzymes responsible for the degradation of AEA and 2-AG are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. The metabolic fate of this compound is less definitively characterized, with evidence suggesting it can be both a substrate and an inhibitor of FAAH.

CompoundPrimary Degrading Enzyme(s)Other Metabolic PathwaysIn Vitro Half-Life (t½)Intrinsic Clearance (CLint)
Anandamide (AEA) Fatty Acid Amide Hydrolase (FAAH)CYP450 (CYP3A4, CYP4F2), Cyclooxygenase-2 (COX-2), Lipoxygenases (LOX)~2.5 minutes (in splenocytes)Data not available in a directly comparable format.
2-Arachidonoylglycerol (2-AG) Monoacylglycerol Lipase (MAGL)α/β-hydrolase domain 6/12 (ABHD6/12), COX-2Rapidly hydrolyzedData not available in a directly comparable format.
This compound Amidohydrolase (likely FAAH)15-hydroxyprostaglandin dehydrogenase (to 15-oxo-ETE)Data not available in a directly comparable format.Data not available in a directly comparable format.

Metabolic Pathways and Enzymatic Hydrolysis

The metabolic pathways of anandamide and 2-AG are well-documented, involving primary hydrolytic enzymes as well as secondary oxidative routes.

Anandamide (AEA) Metabolism

Anandamide is primarily inactivated through enzymatic hydrolysis by FAAH, which converts it into arachidonic acid and ethanolamine.[1][2] Additionally, AEA can be metabolized by cytochrome P450 enzymes, particularly in the liver, to form hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs) and epoxyeicosatrienoic acid ethanolamides (EET-EAs).[3][4] Other enzymes like COX-2 and lipoxygenases can also oxygenate anandamide.

2-Arachidonoylglycerol (2-AG) Metabolism

The primary enzyme responsible for the degradation of 2-AG is MAGL, which hydrolyzes it to arachidonic acid and glycerol. Other enzymes such as ABHD6 and ABHD12 also contribute to its breakdown.

This compound Metabolism

The metabolic pathway of this compound is not as extensively studied. It has been shown to be hydrolyzed in splenocytes to yield 15-HETE, suggesting it is a substrate for an amidohydrolase, likely FAAH.[5] However, other reports indicate that it can also act as an inhibitor of FAAH.[3][6] This dual role as a potential substrate and inhibitor warrants further investigation to fully understand its metabolic profile and its impact on the endocannabinoid tone.

Signaling Pathways

The biological effects of these endocannabinoids are mediated through their interaction with cannabinoid receptors, primarily CB1 and CB2.

Anandamide and 2-AG Signaling

Both anandamide and 2-AG are agonists at CB1 and CB2 receptors. Upon binding to the G-protein coupled CB1 receptor, they typically initiate a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release.

This compound Signaling

This compound has been shown to be a less potent agonist at the CB1 receptor compared to anandamide, with a Ki of 600 nM versus 90 nM for anandamide.[3][6] The downstream signaling cascade following its binding to the CB1 receptor is presumed to be similar to that of other cannabinoids, involving Gi/o protein coupling. However, specific details regarding its potential for biased agonism or differential engagement of signaling pathways are not yet well-defined.

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound Test Compound Stock (e.g., in DMSO) Preincubation Pre-incubate Microsomes and Buffer at 37°C Compound->Preincubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Preincubation Buffer Phosphate (B84403) Buffer (pH 7.4) Buffer->Preincubation Cofactor NADPH Solution Initiation Initiate Reaction with NADPH Cofactor->Initiation Preincubation->Initiation Timepoints Incubate at 37°C Collect Aliquots at 0, 5, 15, 30, 60 min Initiation->Timepoints Quenching Quench Reaction (e.g., Acetonitrile (B52724) with Internal Standard) Timepoints->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS PeakArea Determine Peak Area Ratios LCMS->PeakArea Plotting Plot ln(% Remaining) vs. Time PeakArea->Plotting Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plotting->Calculation

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Metabolic Pathways of Endocannabinoids

metabolic_pathways cluster_AEA Anandamide (AEA) Metabolism cluster_2AG 2-Arachidonoylglycerol (2-AG) Metabolism cluster_15HETE This compound Metabolism AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Primary Hydrolysis CYP_COX_LOX_A CYP450, COX-2, LOX AEA->CYP_COX_LOX_A Oxidation AA_Eth Arachidonic Acid + Ethanolamine Oxidative_AEA Oxidative Metabolites (HETE-EAs, EET-EAs) FAAH->AA_Eth CYP_COX_LOX_A->Oxidative_AEA TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL TwoAG->MAGL Primary Hydrolysis ABHD ABHD6/12 TwoAG->ABHD Secondary Hydrolysis AA_Gly Arachidonic Acid + Glycerol MAGL->AA_Gly ABHD->AA_Gly HETE_EA This compound Amidohydrolase Amidohydrolase (e.g., FAAH) HETE_EA->Amidohydrolase Hydrolysis PGDH 15-PGDH HETE_EA->PGDH Oxidation HETE 15(S)-HETE + Ethanolamine Oxo_HETE 15-oxo-ETE Amidohydrolase->HETE PGDH->Oxo_HETE

Caption: Major metabolic pathways of AEA, 2-AG, and this compound.

CB1 Receptor Signaling Pathway

cb1_signaling cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Ligand Endocannabinoid (AEA, 2-AG, 15(S)-HETE-EA) CB1 CB1 Receptor Ligand->CB1 G_protein Gi/o Protein CB1->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK AC Adenylyl Cyclase G_alpha->AC inhibits Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺) G_beta_gamma->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release PKA->Neurotransmitter Ion_Channels->Neurotransmitter MAPK->Neurotransmitter

Caption: General signaling cascade following CB1 receptor activation by endocannabinoids.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (this compound, Anandamide, or 2-AG)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO). Dilute the test compound in phosphate buffer to the desired final concentration (typically 1 µM).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the compound.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

LC-MS/MS Analysis of Endocannabinoids

Objective: To quantify the concentration of endocannabinoids in samples from metabolic stability assays.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For example:

    • Anandamide: m/z 348.3 → 62.1

    • 2-AG: m/z 379.3 → 287.2

    • This compound: m/z 364.3 → 62.1

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

  • Following the quenching and centrifugation steps in the metabolic stability assay, the supernatant is directly injected or further diluted if necessary.

  • A standard curve is prepared by spiking known concentrations of the analytes and a fixed concentration of the internal standard into the reaction matrix (buffer and quenched microsomes) to account for matrix effects.

Quantification:

  • The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

The Pivotal Role of 15-Lipoxygenase in 15(S)-HETE Ethanolamide Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive body of research confirms the central role of 15-lipoxygenase (15-LOX) in the biosynthesis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA] from the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide, AEA). While alternative metabolic pathways exist for anandamide, including cyclooxygenase-2 (COX-2) and cytochrome P450 (P450) enzymes, they primarily yield distinct classes of signaling molecules. This guide provides a comparative analysis of these enzymatic pathways, supported by experimental data, to elucidate the primary route to 15(S)-HETE-EA formation.

15-Lipoxygenase: The Primary Catalyst for 15(S)-HETE-EA Synthesis

The 15-lipoxygenase family of enzymes, particularly 15-LOX-1 and 15-LOX-2, directly catalyze the insertion of molecular oxygen into anandamide at the carbon-15 (B1200482) position, leading to the formation of 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA). This unstable intermediate is then rapidly reduced to the more stable 15(S)-HETE-EA. This stereospecific conversion has been demonstrated in various cell types, including human neutrophils and eosinophils.[1]

The substrate specificity of 15-LOX for anandamide has been characterized, with a reported Michaelis constant (Km) for human 15-LOX-1 (hALOX15) of 108 µM, indicating a notable affinity of the enzyme for this endocannabinoid substrate.[2] The stereospecificity of the reaction is a key feature, consistently yielding the (S) enantiomer, 15(S)-HETE-EA.[3]

Alternative Metabolic Fates of Anandamide

While 15-LOX is the established enzyme for 15(S)-HETE-EA production, anandamide can be metabolized by other enzymatic systems, which represent alternative, but distinct, biosynthetic pathways.

Cyclooxygenase-2 (COX-2): This enzyme is well-known for its role in prostaglandin (B15479496) synthesis from arachidonic acid. COX-2 can also utilize anandamide as a substrate, but this reaction leads to the formation of prostaglandin-ethanolamides (prostamides), such as PGE2-EA and PGD2-EA, rather than 15(S)-HETE-EA.[1][4][5] While COX-2 can produce minor amounts of 11-HETE and 15-HETE from arachidonic acid, its primary products from anandamide are the cyclized prostamides.[3]

Cytochrome P450 (P450) Monooxygenases: A diverse family of P450 enzymes can also metabolize anandamide. These reactions primarily involve hydroxylation at various positions along the acyl chain (e.g., 20-HETE-EA) and epoxidation to form epoxyeicosatrienoic acid ethanolamides (EET-EAs).[6][7][8] For instance, CYP4F2 has been identified as the primary enzyme responsible for producing 20-HETE-EA from anandamide, with a high affinity (Km of 0.7 µM).[9] While P450s generate a wide array of oxidized anandamide metabolites, they are not the primary source of 15(S)-HETE-EA.

Quantitative Comparison of Anandamide Metabolizing Enzymes

The following table summarizes the available kinetic data for the key enzymes involved in anandamide metabolism. It is important to note that a direct comparison of catalytic efficiencies for the specific production of 15(S)-HETE-EA is limited by the available data, as COX-2 and P450s do not primarily produce this metabolite.

Enzyme FamilySpecific Enzyme(s)SubstratePrimary Product(s)Km (µM)Vmax or TurnoverReference(s)
Lipoxygenase Human 15-LOX-1Anandamide15(S)-HETE-EA108Not Reported[2]
Cyclooxygenase Human COX-2AnandamideProstaglandin-ethanolamidesNot ReportedNot Reported[1][4][5]
Cytochrome P450 Human CYP4F2Anandamide20-HETE-EA0.711.5 pmol/min/pmol P450[9]
Cytochrome P450 Human CYP3A4AnandamideEET-EAs4-5Not Reported[8]
Cytochrome P450 Human CYP2J2Anandamide14,15-EET-EANot Reported391 pmol/min/nmol CYP2J2[10]

Signaling Pathways and Experimental Workflows

The biosynthesis of 15(S)-HETE-EA and alternative anandamide metabolites can be visualized through the following diagrams.

cluster_0 Anandamide (AEA) Metabolism AEA Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) AEA->LOX15 COX2 Cyclooxygenase-2 (COX-2) AEA->COX2 P450 Cytochrome P450s (CYP) AEA->P450 HETE_EA 15(S)-HETE-EA LOX15->HETE_EA Primary Pathway Prostamides Prostaglandin- Ethanolamides COX2->Prostamides Oxidized_AEA Hydroxylated & Epoxidated AEA Metabolites P450->Oxidized_AEA cluster_1 Experimental Workflow for 15-LOX Activity start Incubate Cells/Enzyme with Anandamide extraction Lipid Extraction start->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of 15(S)-HETE-EA analysis->quantification

References

A Comparative Guide to Validating the Effect of 15(S)-HETE Ethanolamide on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a metabolite of the endocannabinoid anandamide (B1667382), and its potential effects on intracellular calcium signaling.[1][2] Given the limited direct experimental data on 15(S)-HETE ethanolamide, this document draws comparisons with its parent compound, anandamide, and another well-characterized endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), to provide a framework for experimental validation.

Calcium ions (Ca2+) are crucial second messengers that regulate a vast array of cellular processes.[3][4] Endocannabinoids and their metabolites are known to modulate intracellular calcium levels through various signaling pathways, making them important targets for research and drug development.

Comparative Analysis of Endocannabinoid Effects on Intracellular Calcium

The following table summarizes the known effects of anandamide and 2-AG on intracellular calcium, which can serve as a basis for designing experiments to validate the effects of this compound.

CompoundMechanism of Action on Intracellular CalciumPotency (EC50/Ki)Effect
Anandamide (AEA) Activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to Ca2+ influx.[5][6][7][8] Directly inhibits T-type calcium channels.[9] Can induce Ca2+ release from intracellular stores via cannabinoid receptor (CB1) coupling to Gq/11 proteins in some systems.[10]EC50 of 7.41 µM for increasing intracellular Ca2+ in DRG neurons.[8]Biphasic or context-dependent; can increase or decrease intracellular Ca2+.
2-Arachidonoylglycerol (2-AG) Can induce Ca2+ mobilization, though reported effects vary.[11] In some contexts, it does not cause a significant calcium increase.[10] May decrease calcium-induced cytochrome c release from mitochondria.[12]Low nM range EC50 for GPR55 activation, which can lead to Ca2+ mobilization.[13]Can modulate intracellular Ca2+ levels, but effects are highly dependent on the cellular context and receptor expression.
This compound Hypothesized: Potential modulation of intracellular Ca2+ via pathways similar to anandamide or its parent eicosanoid, 15(S)-HETE. 15(S)-HETE is known to induce Ca2+ release from intracellular stores and influx through plasma membrane channels.[14]Less potent than anandamide at the CB1 receptor (Ki of 600 nM vs. 90 nM for anandamide).[2]To be determined.

Experimental Protocols for Measuring Intracellular Calcium

A robust method for assessing changes in intracellular calcium concentration is essential for validating the effects of this compound. The use of Ca2+-sensitive fluorescent dyes is a widely adopted and reliable approach.[15][16][17][18][19]

Protocol: Measurement of Intracellular Ca2+ Using Fura-2

This protocol describes a general method for measuring intracellular Ca2+ in adherent cells using the ratiometric fluorescent indicator Fura-2.[15][17]

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 acetoxymethyl (Fura-2 AM) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Test compounds (this compound, Anandamide, 2-AG)

  • Ionomycin (B1663694) (positive control)

  • EGTA (for Ca2+-free medium)

  • Fluorescence microscopy setup with excitation wavelength switching (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Allow cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Apply the test compound (e.g., this compound at various concentrations) via the perfusion system.

    • Record the changes in fluorescence intensity at both excitation wavelengths.

    • At the end of the experiment, apply ionomycin to determine the maximum fluorescence ratio (Rmax), followed by a Ca2+-free buffer with EGTA to determine the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

Visualizing Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound

The following diagram illustrates a potential signaling pathway for this compound, based on the known mechanisms of its parent compounds, anandamide and 15-HETE. This proposed pathway involves the activation of cell surface receptors and subsequent mobilization of intracellular calcium from the endoplasmic reticulum and influx from the extracellular space.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 15(S)-HETE_Ethanolamide This compound GPCR G-Protein Coupled Receptor (GPCR) 15(S)-HETE_Ethanolamide->GPCR Binds TRP_Channel TRP Channel 15(S)-HETE_Ethanolamide->TRP_Channel Activates PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds Ca_Increase ↑ [Ca²⁺]i Ca_Influx->Ca_Increase Downstream\nCellular Responses Downstream Cellular Responses Ca_Increase->Downstream\nCellular Responses Ca_Release Ca²⁺ Release IP3R->Ca_Release Ca_Release->Ca_Increase

Caption: Hypothesized signaling pathway for this compound-induced calcium mobilization.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for validating the effect of this compound on intracellular calcium levels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Adherent Cells on Coverslips C Load Cells with Fura-2 AM A->C B Prepare Fura-2 AM Loading Solution B->C D Wash and De-esterify C->D E Mount on Microscope and Establish Baseline D->E F Apply Test Compound (this compound) E->F G Record Fluorescence Changes (340/380 nm) F->G H Calculate F340/F380 Ratio G->H I Determine [Ca²⁺]i (Grynkiewicz Equation) H->I J Generate Dose-Response Curves and Compare I->J

Caption: Experimental workflow for measuring intracellular calcium changes.

References

Safety Operating Guide

Navigating the Safe Disposal of 15(S)-HETE Ethanolamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 15(S)-HETE Ethanolamide are responsible for its proper disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, which is typically supplied in an ethanolic solution. The primary hazard associated with this product, as supplied, is the flammable ethanol (B145695) solvent. Therefore, disposal procedures must adhere to regulations for flammable liquid waste.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from any sources of ignition.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach of identification, segregation, storage, and professional disposal.

  • Waste Identification and Classification :

    • Any unused this compound solution and materials contaminated with it (e.g., pipette tips, gloves, and empty containers) should be treated as hazardous chemical waste.

    • The primary hazard is the flammability of the ethanol solvent. Ethanol solutions with a concentration of 24% or higher are generally classified as hazardous waste.[1][2]

  • Waste Segregation :

    • It is crucial to segregate the this compound waste from other laboratory waste streams to prevent dangerous chemical reactions.[3][4]

    • Specifically, keep this waste separate from incompatible materials such as oxidizing agents, acids, and bases.[1][3]

  • Waste Collection and Container Management :

    • Collect all this compound waste in a designated, leak-proof container suitable for flammable liquids.[1][3]

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and "Ethanol".[5] Chemical abbreviations should be avoided.[5]

    • Keep the waste container securely closed except when adding waste to it.[1][5]

  • Storage of Waste :

    • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[1]

    • The storage area should be away from heat, sparks, and open flames.

  • Arranging for Professional Disposal :

    • Once the waste container is nearly full (around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][6]

    • Under no circumstances should this compound or its ethanolic solution be disposed of down the sink. [3][7]

Disposal of Empty Containers

Empty containers that previously held this compound in ethanol must also be managed properly.

  • If the container held a toxic or poisonous chemical, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5] This rinsate must be collected and treated as hazardous waste.[5]

  • After triple-rinsing, the container can be disposed of in the regular trash, provided all labels are removed or defaced.[8]

Quantitative Data for Ethanol Disposal

The disposal guidelines for the this compound solution are primarily dictated by the properties of ethanol.

ParameterGuidelineSource
Hazardous Waste Threshold Concentrations of 24% ethanol or greater are typically considered hazardous waste.[1][2]
Sink Disposal Prohibited for any concentration in a laboratory setting.[3][7]
Container Filling Level Arrange for disposal when the container is 75-80% full.[1]

Experimental Protocols Cited

This disposal guide is based on standard laboratory safety protocols and hazardous waste management guidelines. No specific experimental protocols involving this compound were cited for the creation of this disposal procedure. The focus is on the safe handling and disposal of the chemical product as supplied.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation & Identification cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Have 15(S)-HETE Ethanolamide Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste as Hazardous (Flammable Liquid) ppe->identify_waste segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) identify_waste->segregate collect Collect in a Labeled, Leak-Proof Container for Flammable Waste segregate->collect label_container Label Container: 'Hazardous Waste', 'this compound', 'Ethanol' collect->label_container store Store in a Designated, Well-Ventilated Satellite Accumulation Area label_container->store check_full Is Container >75% Full? store->check_full check_full->store No contact_ehs Contact EHS or Licensed Waste Disposal Service check_full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 15(S)-HETE Ethanolamide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and build a foundation of trust in your laboratory's safety culture.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from general laboratory safety protocols and supplier recommendations for similar compounds.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.[1][2][3]
Hand Protection Nitrile GlovesPreferred for their wide range of protection.[4] Gloves should be changed immediately if contaminated or compromised.[4]
Body Protection Laboratory CoatA flame-resistant coat should be worn over personal clothing to protect against spills.[2][5]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the ethanolic solution of this compound should be conducted in a well-ventilated area to avoid inhalation of vapors.
Foot Protection Closed-toe ShoesRequired to prevent injuries from dropped objects or spills.[2][3]

Experimental Protocol: Safe Handling Workflow

The following step-by-step guide details the safe handling of this compound from receipt to disposal. Adherence to this workflow is mandatory for minimizing exposure and ensuring data integrity.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify: Confirm that the product name and quantity match the order.

  • Storage: this compound is typically supplied in an ethanol (B145695) solution and should be stored at -80°C for long-term stability.[6]

Preparation of Stock Solutions
  • Work Area: All manipulations should be performed in a chemical fume hood.

  • Solvent Change: To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[6] Immediately add the solvent of choice.

  • Solubility: The compound is soluble in organic solvents such as DMSO and dimethylformamide.[6] For aqueous buffers, the ethanolic solution should be diluted. Aqueous solutions are not recommended for storage for more than one day.[6]

Use in Experiments
  • Personal Protective Equipment: Ensure all required PPE is worn correctly before beginning any experimental work.[1][2][3][4]

  • Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids (due to the ethanol solvent).

  • Avoid Aerosols: Handle the solution carefully to avoid the generation of aerosols.

Disposal Plan
  • Waste Collection: All disposable materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container for flammable liquids.

  • Decontamination: All non-disposable glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol) and then washed with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the critical safety and handling procedures, the following diagram illustrates the logical flow from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive Shipment B Inspect Package A->B C Verify Contents B->C D Store at -80°C C->D E Work in Fume Hood D->E F Prepare Solutions E->F G Label Vials F->G H Don Full PPE G->H I Conduct Experiment H->I J Record Data I->J K Collect Solid Waste J->K L Collect Liquid Waste J->L M Decontaminate Equipment J->M N Dispose per Regulations K->N L->N M->N

Caption: Safe handling workflow for this compound.

By implementing these safety and logistical measures, your laboratory can maintain a secure environment for groundbreaking research while ensuring the well-being of its most valuable asset: its scientists.

References

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